molecular formula C23H28N4O3 B590895 Defluoro Paliperidone CAS No. 1380413-60-4

Defluoro Paliperidone

Katalognummer: B590895
CAS-Nummer: 1380413-60-4
Molekulargewicht: 408.502
InChI-Schlüssel: UAXLESNKOBLMFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Defluoro Paliperidone is a pharmaceutical impurity and metabolite of Paliperidone, which is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder . As a desfluoro analog, this compound is characterized by the absence of a fluorine atom on its benzisoxazole ring, a modification that is crucial for metabolic and degradation studies . With the molecular formula C23H28N4O3 and a molecular weight of 408.49 g/mol, it serves as an critical reference standard in analytical chemistry . Researchers utilize Defluoro Paliperidone primarily in the development and validation of analytical methods, such as HPLC and Mass Spectrometry, to ensure the identity, purity, and quality of Paliperidone Active Pharmaceutical Ingredient (API) and its finished dosage forms . Its mechanism of action is believed to be similar to its parent compound, involving central dopaminergic and serotonergic receptor antagonism . This compound is essential for studies investigating the pharmacokinetics, metabolic pathways, and stability profiling of Paliperidone, helping to identify and quantify potential impurities in pharmaceutical products. Defluoro Paliperidone is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLESNKOBLMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Defluoro Paliperidone: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Defluoro Paliperidone, a notable impurity and analog of the atypical antipsychotic medication, Paliperidone. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical architecture, physicochemical properties, and analytical methodologies pertinent to this compound. By synthesizing available data with established principles of medicinal chemistry and pharmaceutical analysis, this guide aims to be an authoritative resource for understanding and managing this specific molecular entity.

Introduction: The Significance of a Single Atom

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even those that are structurally similar to the API, can have a significant impact on safety and efficacy. Defluoro Paliperidone, also known as Paliperidone Desfluoro Impurity, represents a critical case study in this regard. As its name suggests, it is structurally identical to Paliperidone, with the exception of the fluorine atom on the benzisoxazole ring. This seemingly minor modification can potentially alter the compound's pharmacological and pharmacokinetic profiles. Understanding the origin, properties, and analytical control of Defluoro Paliperidone is therefore essential for ensuring the quality and safety of Paliperidone-based therapeutics.

Paliperidone, the 9-hydroxy metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to its antipsychotic effects.[1][2] The fluorine atom in Paliperidone is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and receptor binding affinity. The absence of this electronegative atom in Defluoro Paliperidone raises important questions about its potential biological activity and metabolic fate, which this guide will explore.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any pharmaceutical compound is a thorough understanding of its chemical structure and properties.

Chemical Structure

Defluoro Paliperidone is chemically designated as 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[3]

Key Structural Features:

  • Benzisoxazole Ring: This heterocyclic moiety is a key pharmacophore, but lacks the fluorine substituent present in Paliperidone.

  • Piperidine Linker: Connects the benzisoxazole ring to the ethyl side chain.

  • Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic lactam structure that is also a critical component for its antipsychotic activity.

  • Hydroxyl Group: The 9-hydroxy group is a defining feature of Paliperidone and its analogs.

The structural relationship between Paliperidone and Defluoro Paliperidone is illustrated in the diagram below.

Caption: Structural relationship between Paliperidone and Defluoro Paliperidone.

Physicochemical Properties

A summary of the key physicochemical properties of Defluoro Paliperidone is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for developing appropriate analytical methods.

PropertyValueSource
CAS Number 1380413-60-4[3]
Molecular Formula C₂₃H₂₈N₄O₃[3]
Molecular Weight 408.5 g/mol [3]
IUPAC Name 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[3]
Calculated XLogP3 2.1[3]

The calculated XLogP3 value suggests that Defluoro Paliperidone has a moderate degree of lipophilicity.

Synthesis and Formation

Defluoro Paliperidone is primarily encountered as a process-related impurity in the synthesis of Paliperidone.[4] Its formation is often linked to the purity of the starting materials used in the final condensation step of Paliperidone synthesis.

General Synthetic Pathway of Paliperidone

The synthesis of Paliperidone typically involves the condensation of two key intermediates:

  • 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [5]

The following diagram illustrates a generalized synthetic scheme.

Synthesis Intermediate_A 3-(2-chloroethyl)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Paliperidone Paliperidone Intermediate_A->Paliperidone Condensation Intermediate_B 6-fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole hydrochloride Intermediate_B->Paliperidone

Caption: Generalized synthetic pathway for Paliperidone.

Formation of Defluoro Paliperidone

The presence of Defluoro Paliperidone as an impurity arises from the use of a non-fluorinated analog of the benzisoxazole intermediate. If the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is contaminated with 3-(4-piperidinyl)-1,2-benzisoxazole, the subsequent condensation reaction will inevitably produce a mixture of Paliperidone and Defluoro Paliperidone.

Proposed Origin of Defluoro Paliperidone Impurity:

Impurity_Formation cluster_intermediates Benzisoxazole Intermediates cluster_products Final Products Fluorinated_Intermediate 6-fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Condensation_Step Condensation with 3-(2-chloroethyl)-9-hydroxy-... pyrimidin-4-one Fluorinated_Intermediate->Condensation_Step Non_Fluorinated_Impurity 3-(4-piperidinyl)-1,2-benzisoxazole (Impurity) Non_Fluorinated_Impurity->Condensation_Step Paliperidone Paliperidone Condensation_Step->Paliperidone Defluoro_Paliperidone Defluoro Paliperidone (Impurity) Condensation_Step->Defluoro_Paliperidone

Caption: Proposed pathway for the formation of Defluoro Paliperidone as a process-related impurity.

Controlling the purity of the benzisoxazole starting material is therefore a critical control point in the manufacturing of Paliperidone to minimize the levels of this impurity.

Pharmacology and Biological Activity (A Comparative Perspective)

Direct pharmacological studies on Defluoro Paliperidone are not extensively available in the public domain. However, by leveraging our understanding of the structure-activity relationships of related compounds, we can infer its likely pharmacological profile in comparison to Paliperidone.

Mechanism of Action of Paliperidone

Paliperidone's therapeutic effects are primarily attributed to its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which contributes to some of its side effects.[1]

The Role of the Fluorine Atom and Predicted Activity of Defluoro Paliperidone

The fluorine atom in Paliperidone is strategically placed on the benzisoxazole ring. In medicinal chemistry, fluorine substitution is often employed to:

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can prolong the drug's half-life.

  • Enhance Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor, thereby increasing binding affinity.

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and ability to cross the blood-brain barrier.

Given these principles, the absence of the fluorine atom in Defluoro Paliperidone is predicted to have the following consequences:

  • Potentially Reduced Receptor Affinity: The loss of the favorable electrostatic interactions provided by the fluorine atom may lead to a lower binding affinity for D2 and 5-HT2A receptors compared to Paliperidone. This could translate to reduced antipsychotic potency.

  • Altered Metabolic Profile: The benzene ring of the benzisoxazole moiety in Defluoro Paliperidone would be more susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the fluorinated ring in Paliperidone. This could lead to a shorter half-life and the formation of different metabolites.

  • Changes in Pharmacokinetics: Altered lipophilicity and metabolic stability would likely result in a different pharmacokinetic profile, including changes in absorption, distribution, and clearance.

Pharmacokinetics and Metabolism

As with its pharmacology, the specific pharmacokinetic profile of Defluoro Paliperidone has not been extensively studied. However, we can draw parallels and make educated inferences based on the well-characterized pharmacokinetics of Paliperidone.

Pharmacokinetics of Paliperidone

Paliperidone exhibits relatively straightforward pharmacokinetics. It undergoes minimal hepatic metabolism, with a significant portion of the drug excreted unchanged in the urine.[6][7] The terminal elimination half-life is approximately 23 hours.[6] While CYP2D6 and CYP3A4 are involved in its minor metabolic pathways, their contribution is not as significant as with its parent drug, risperidone.[8]

Predicted Pharmacokinetics of Defluoro Paliperidone

The absence of the fluorine atom in Defluoro Paliperidone would likely lead to a greater reliance on hepatic metabolism for its clearance. The non-fluorinated aromatic ring is a potential site for hydroxylation by CYP450 enzymes. This would likely result in:

  • Increased First-Pass Metabolism: If administered orally, a larger fraction of Defluoro Paliperidone may be metabolized in the liver before reaching systemic circulation.

  • Shorter Half-Life: Increased metabolic clearance would lead to a shorter elimination half-life compared to Paliperidone.

  • Different Metabolite Profile: The metabolic pathways would likely differ from those of Paliperidone, leading to the formation of hydroxylated and potentially conjugated metabolites.

Analytical Methodologies

The detection and quantification of Defluoro Paliperidone are critical for the quality control of Paliperidone drug substance and drug products. Stability-indicating analytical methods are essential for separating and quantifying this impurity.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Paliperidone and its impurities.

Typical HPLC/UPLC Method Parameters:

  • Column: A reversed-phase C18 column is commonly used for separation.[9][10][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10] Gradient elution may be necessary to achieve adequate separation of all impurities.

  • Detection: UV detection at a wavelength of around 238 nm or 275 nm is suitable for quantification.[10][11]

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the identification and confirmation of Defluoro Paliperidone. The high selectivity and sensitivity of mass spectrometry allow for unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The expected precursor ion [M+H]⁺ for Defluoro Paliperidone would be at m/z 409.2, corresponding to its molecular weight of 408.5 g/mol .

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following is a generalized protocol for the analysis of Paliperidone and the separation of Defluoro Paliperidone, based on common practices in the field.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Paliperidone and the detection of Defluoro Paliperidone.

Materials:

  • Paliperidone Reference Standard

  • Defluoro Paliperidone Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of Paliperidone reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Prepare a stock solution of Defluoro Paliperidone reference standard in the same diluent.

  • Prepare a spiked sample by adding a known amount of the Defluoro Paliperidone stock solution to the Paliperidone stock solution to verify the resolution and retention time.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The specificity of the method is demonstrated by its ability to separate the Defluoro Paliperidone peak from the main Paliperidone peak and other potential impurities.

Conclusion and Future Perspectives

Defluoro Paliperidone stands as a significant impurity in the synthesis of Paliperidone, necessitating rigorous analytical control to ensure the quality and safety of the final drug product. While its direct pharmacological and pharmacokinetic properties are not yet fully elucidated, established principles of medicinal chemistry provide a strong framework for predicting its behavior. The absence of the fluorine atom likely leads to reduced receptor affinity and increased metabolic susceptibility compared to Paliperidone.

Future research should focus on the isolation and comprehensive pharmacological and toxicological characterization of Defluoro Paliperidone. Such studies would provide a more definitive understanding of the risks associated with this impurity and would further inform the development of robust manufacturing and control strategies for Paliperidone. For scientists and researchers in drug development, a thorough understanding of such process-related impurities is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

References

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... [Diagram]. Retrieved from [Link]

  • Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone.
  • Google Patents. (n.d.). US20110087024A1 - Process for the preparation of paliperidone intermediates.
  • PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
  • Scielo. (n.d.). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. Acta Farmacéutica Bonaerense, 38(1), 123-131.
  • ResearchGate. (n.d.). Synthetic route of paliperidone [Diagram]. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1000-1008.
  • Google Patents. (n.d.). EP2321311B1 - Synthesis of paliperidone.
  • PubMed. (2007). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 35(7), 1163-1169.
  • Veeda. (n.d.). Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). c. Mass spectra of Paliperidone D4 [Diagram]. Retrieved from [Link]

  • ScienceDirect. (2021). Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Dr. Oracle. (2025). What is the metabolism of paliperidone (Invega)? Retrieved from [Link]

  • PubMed. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Letters in Drug Design & Discovery, 9(2), 164-169.
  • ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38.
  • Wikipedia. (n.d.). Paliperidone. Retrieved from [Link]

  • ResearchGate. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Google Patents. (n.d.). CN104597170B - Method for separating and determining paliperidone palmitate related substances and content.
  • PubChem. (n.d.). Defluoro Paliperidone. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Paliperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92.
  • Pharmaffiliates. (n.d.). Paliperidone-impurities. Retrieved from [Link]

  • ResearchGate. (2016). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. Retrieved from [Link]

  • PubMed. (2015). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. Journal of Mass Spectrometry, 50(11), 1239-1246.
  • PMC. (2024). Paliperidone poisoning and measurable plasma concentrations 2.5 years after last administered dose: A case report. Clinical Case Reports, 12(3), e8641.
  • PubMed. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769.
  • Google Patents. (n.d.). EP2714687B1 - PROCESS FOR THE PREPARATION OF PALIPERIDONE.
  • PubChem. (n.d.). Paliperidone. Retrieved from [Link]

  • Google Patents. (n.d.). US9062049B2 - Process for the preparation of paliperidone.
  • PubMed. (2021). The preclinical discovery and development of paliperidone for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 16(11), 1343-1357.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thione and Their Thiazolo[3,2-a]pyrimidine, Thiazino and Benzothiazepine Derivatives. Retrieved from [Link]

  • Gsrs. (n.d.). PALIPERIDONE PALMITATE. Retrieved from [Link]

Sources

The Synthetic Pathway of Desfluoro Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for desfluoro paliperidone, a significant analogue and potential impurity of the atypical antipsychotic drug paliperidone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical transformations, mechanistic underpinnings, and experimental protocols involved in its synthesis. By elucidating the synthesis of this compound, we aim to provide a comprehensive resource for impurity profiling, reference standard generation, and the broader understanding of paliperidone-related chemistry.

Introduction: The Significance of Desfluoro Paliperidone

Paliperidone, the major active metabolite of risperidone, is a widely prescribed second-generation antipsychotic agent for the treatment of schizophrenia and other psychotic disorders.[1] Its chemical structure features a fluoro-substituted benzisoxazole moiety linked to a piperidinyl ethyl side chain attached to a pyrido[1,2-a]pyrimidin-4-one core. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for both safety and efficacy. Desfluoro paliperidone, as its name suggests, is structurally identical to paliperidone but lacks the fluorine atom on the benzisoxazole ring. It is often encountered as a process-related impurity during the manufacturing of paliperidone.[1] A thorough understanding of its synthesis is therefore paramount for developing robust analytical methods for impurity detection and for the synthesis of pure reference standards for analytical validation.

This guide will deconstruct the synthesis of desfluoro paliperidone into its constituent steps, focusing on the preparation of two key intermediates and their subsequent coupling. We will delve into the rationale behind the chosen synthetic strategies and provide detailed experimental protocols.

Retrosynthetic Analysis and Overall Strategy

The synthesis of desfluoro paliperidone is logically approached through a convergent strategy, mirroring the established manufacturing processes for paliperidone itself.[2][3] The core disconnection lies at the N-alkylation of a piperidine nitrogen. This retrosynthetic analysis reveals two primary building blocks:

  • Intermediate A: 3-(Piperidin-4-yl)benzo[d]isoxazole - The benzisoxazole-piperidine core without the fluorine substituent.

  • Intermediate B: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) - The reactive pyrido[1,2-a]pyrimidin-4-one side chain precursor.

The overall synthetic pathway involves the independent synthesis of these two intermediates followed by their convergent coupling to yield the final product.

Retrosynthesis Desfluoro_Paliperidone Desfluoro Paliperidone Intermediate_A Intermediate A: 3-(Piperidin-4-yl)benzo[d]isoxazole Desfluoro_Paliperidone->Intermediate_A N-C Bond Disconnection Intermediate_B Intermediate B: CMHTP Desfluoro_Paliperidone->Intermediate_B

Caption: Retrosynthetic analysis of desfluoro paliperidone.

Synthesis of Key Intermediates

Intermediate A: 3-(Piperidin-4-yl)benzo[d]isoxazole

The synthesis of 3-(piperidin-4-yl)benzo[d]isoxazole is analogous to the preparation of its fluorinated counterpart, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[2][4] The general approach involves the formation of an oxime from a suitable benzoylpiperidine precursor, followed by an intramolecular cyclization to form the benzisoxazole ring system.

A plausible synthetic route commences with a Friedel-Crafts acylation of benzene with a protected isonipecotic acid chloride, followed by oxime formation and subsequent cyclization and deprotection.

Intermediate_A_Synthesis cluster_0 Synthesis of Intermediate A start Benzene + N-Protected Isonipecotoyl Chloride step1 Friedel-Crafts Acylation (e.g., AlCl3) start->step1 product1 N-Protected-4-benzoylpiperidine step1->product1 step2 Oxime Formation (e.g., Hydroxylamine) product1->step2 product2 N-Protected-4-benzoylpiperidine Oxime step2->product2 step3 Intramolecular Cyclization (Base-mediated) product2->step3 product3 N-Protected-3-(piperidin-4-yl)benzo[d]isoxazole step3->product3 step4 Deprotection (e.g., Acid hydrolysis) product3->step4 final_product 3-(Piperidin-4-yl)benzo[d]isoxazole (Intermediate A) step4->final_product

Caption: Proposed synthetic workflow for Intermediate A.

Intermediate B: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

The synthesis of this crucial intermediate is well-documented and typically involves the catalytic hydrogenation of its unsaturated precursor.[5][6]

Experimental Protocol: Synthesis of CMHTP [5][6]

  • Dissolution: A suspension of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride in methanol is heated to 50–55 °C in a reactor to achieve complete dissolution.

  • Decolorization: Activated charcoal is added to the solution, and the mixture is maintained at temperature for a period to decolorize the solution. The charcoal is subsequently removed by filtration, and the filter cake is washed with methanol.

  • Hydrogenation: The combined filtrate is transferred to a hydrogenation reactor. A catalytic amount of 10% Palladium on carbon (Pd/C, 50% wet) and dichloromethane are added.

  • Reaction: The mixture is hydrogenated under a hydrogen pressure of 28–43 psi. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the catalyst is filtered off and washed with methanol. The combined filtrate is concentrated under reduced pressure at a temperature below 50 °C to yield crude 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an oil.

Causality in Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and efficient catalyst for the reduction of aromatic double bonds.

  • Solvent System: The use of methanol and dichloromethane provides good solubility for the starting material and the product.

  • Pressure and Temperature: The moderate pressure and temperature conditions are sufficient for the hydrogenation to proceed efficiently without promoting side reactions.

Final Convergent Step: Synthesis of Desfluoro Paliperidone

The final step in the synthesis is the N-alkylation of Intermediate A with Intermediate B. This reaction forms the pivotal C-N bond that connects the two key fragments of the molecule.

Final_Synthesis Intermediate_A Intermediate A 3-(Piperidin-4-yl)benzo[d]isoxazole Desfluoro_Paliperidone Desfluoro Paliperidone Intermediate_A->Desfluoro_Paliperidone N-Alkylation Intermediate_B Intermediate B CMHTP Intermediate_B->Desfluoro_Paliperidone

Caption: Convergent synthesis of desfluoro paliperidone.

Experimental Protocol: N-Alkylation [1]

  • Reaction Setup: Intermediate A (3-(piperidin-4-yl)benzo[d]isoxazole) and Intermediate B (3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) are dissolved in a suitable solvent, such as methanol.

  • Base Addition: A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to act as a proton scavenger.[1][7]

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for a duration sufficient to ensure complete reaction, typically monitored by HPLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure desfluoro paliperidone.[8]

Trustworthiness of the Protocol: This N-alkylation reaction is a robust and well-established transformation in organic synthesis. The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic chloroethyl group of Intermediate B. The progress of the reaction can be reliably monitored by standard analytical techniques like TLC or HPLC, ensuring a self-validating system.

Characterization of Desfluoro Paliperidone

The structural confirmation of the synthesized desfluoro paliperidone is achieved through a combination of spectroscopic techniques.

Technique Expected Observations
Mass Spectrometry (MS) The protonated molecular ion ([M+H]⁺) is expected at m/z 409.1.[1]
Infrared (IR) Spectroscopy Absence of the C-F stretching frequency typically observed for paliperidone around 1131 cm⁻¹.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy An additional aromatic proton signal compared to paliperidone's spectrum.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy An additional aromatic carbon signal and the absence of the characteristic quaternary carbon signals associated with the fluorine-bearing carbon in paliperidone.[1]

Conclusion

The synthesis of desfluoro paliperidone is a logical and achievable process for a skilled organic chemist. It relies on a convergent approach that is well-precedented in the synthesis of paliperidone and related compounds. A comprehensive understanding of this synthetic pathway is essential for the pharmaceutical industry, particularly in the context of quality control, impurity profiling, and the development of robust analytical methodologies for paliperidone drug products. This guide provides a foundational framework for researchers and drug development professionals working in this area.

References

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Retrieved January 16, 2026, from [Link]

  • Novel process for preparing pure 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride and its conversion to paliperidone. (2010). Google Patents.
  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761–769. [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2013). Bioorganic & medicinal chemistry letters, 23(17), 4872–4876. [Link]

  • Mastering Organic Synthesis: The Versatility of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research, 8(6), 525-534.
  • Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Process for the preparation of paliperidone intermediates. (2011). Google Patents.
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Chemdad. Retrieved January 16, 2026, from [Link]

  • 3-(Piperidin-4-yl)benzo[d]isoxazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (n.d.). Google Patents.
  • Process for the preparation of paliperidone. (n.d.). Google Patents.

Sources

A Technical Guide to Defluoro Paliperidone: Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of Defluoro Paliperidone, a known process-related impurity and potential degradation product of the atypical antipsychotic agent, Paliperidone. For drug development professionals, researchers, and quality control scientists, understanding the profile of such impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details the chemical identity, including the definitive CAS number and molecular formula, discusses its origin, and presents a comprehensive, field-proven analytical workflow for its identification and quantification.

Introduction: The Significance of Impurity Profiling

Paliperidone, the major active metabolite of risperidone, is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, widely used in the treatment of schizophrenia.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex sequence of chemical transformations where precursors, intermediates, and reagents can give rise to unintended molecules known as process-related impurities.[2][3] Defluoro Paliperidone is one such related substance, distinguished from the parent molecule by the absence of a fluorine atom on the benzisoxazole ring.

The presence of impurities, even at trace levels, can have significant implications for the drug's safety and quality. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at or above a 0.10% threshold.[2] Therefore, a robust understanding of Defluoro Paliperidone's formation and a validated analytical method for its control are not merely academic exercises but essential components of drug development and manufacturing. This guide serves as a practical resource for scientists tasked with this critical function.

Core Chemical Identity

Precise identification is the foundation of all further study. The core identifiers for Defluoro Paliperidone are summarized below.

IdentifierValueSource(s)
Chemical Name 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[4]
Common Synonyms Desfluoro Paliperidone, Paliperidone Desfluoro Impurity, Paliperidone Impurity F[2][4][5]
CAS Number 1380413-60-4 [4][6][7][8]
Molecular Formula C₂₃H₂₈N₄O₃[4][6][7][8]
Molecular Weight 408.5 g/mol [4][6]

Table 1: Core Chemical Identifiers for Defluoro Paliperidone.

Origin and Synthesis

Defluoro Paliperidone is primarily understood to be a process-related impurity. Its formation can be attributed to the presence of a defluorinated starting material or intermediate in the synthesis pathway of Paliperidone.

For instance, the synthesis of Paliperidone often involves the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. If the latter intermediate is contaminated with its non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole, a parallel reaction will occur, leading to the formation of Defluoro Paliperidone alongside the target API.

G cluster_0 Paliperidone Synthesis cluster_1 Impurity Formation Pathway A 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole (Key Intermediate) C Paliperidone (Target API) A->C Condensation B 3-(2-chloroethyl)-9-hydroxy... -pyrido[1,2-a]pyrimidin-4-one B->C E Defluoro Paliperidone (Impurity) B->E cluster_1 cluster_1 D 3-(4-piperidinyl) -1,2-benzisoxazole (Defluoro Intermediate) D->E Condensation

Caption: Synthetic relationship between Paliperidone and Defluoro Paliperidone.

This highlights the critical need for stringent quality control of starting materials and intermediates to minimize the formation of this impurity.

Analytical Methodology: A Validated HPLC Approach

The structural similarity between Paliperidone and Defluoro Paliperidone necessitates a high-resolution analytical technique for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[9][10] The primary challenge is achieving baseline separation between the main API peak and the impurity peak.

Causality Behind Method Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent hydrophobicity for retaining both Paliperidone and its defluorinated analog. A column with a small particle size (e.g., ≤ 5 µm) is chosen to maximize efficiency and resolution.[10][11]

  • Mobile Phase: A gradient elution is typically required. This is because an isocratic method strong enough to elute the highly retained Paliperidone peak in a reasonable time would likely cause the less retained Defluoro Paliperidone to elute too close to the solvent front, compromising quantification. The method usually starts with a higher aqueous composition to retain and separate early-eluting impurities and gradually increases the organic solvent (like acetonitrile or methanol) concentration to elute the main compound.[12][13]

  • pH Control: A buffered mobile phase (e.g., ammonium acetate or potassium dihydrogen phosphate) is crucial.[12][13] Paliperidone and its related substances have basic nitrogen atoms that can protonate. Controlling the pH ensures a consistent ionization state, leading to sharp, reproducible peak shapes and stable retention times.

  • Detection: UV detection is standard, with wavelengths typically set between 275-280 nm, which corresponds to a region of strong absorbance for the shared chromophore in both molecules.[10][11][13]

Step-by-Step Experimental Protocol

The following protocol is a representative method for the determination of Defluoro Paliperidone in a Paliperidone API sample.

1. Materials & Reagents:

  • Paliperidone API sample
  • Defluoro Paliperidone reference standard
  • Acetonitrile (HPLC Grade)
  • Ammonium Acetate (Analytical Grade)
  • Water (HPLC Grade)
  • Formic Acid or Acetic Acid (for pH adjustment)

2. Chromatographic System:

  • HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a UV/PDA detector.
  • Column: Zorbax SB-CN, 150 x 4.6 mm, 5 µm, or equivalent C18 column.[10][13]
  • Column Temperature: 30 °C

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust pH to 4.0 with formic acid.
  • Mobile Phase B: Acetonitrile.

4. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Reference Standard Stock (0.1 mg/mL): Accurately weigh ~5 mg of Defluoro Paliperidone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • API Sample (1.0 mg/mL): Accurately weigh ~50 mg of Paliperidone API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

5. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 277 nm
Gradient Program Time (min)
0
20
25
26
30

Table 2: Representative HPLC Gradient Conditions.

6. System Suitability & Analysis:

  • Inject the diluent (blank) to ensure no interfering peaks are present.
  • Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • Inject the API sample solution.
  • Identify the Defluoro Paliperidone peak in the sample chromatogram by comparing its retention time to that of the reference standard.
  • Calculate the percentage of Defluoro Paliperidone in the API sample using the external standard method, accounting for the different concentrations.

start [label="Start: Receive\nPaliperidone API Batch", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Mobile Phases,\nStandards, and Sample Solutions"]; hplc [label="HPLC System Setup\n(Column, Temp, Flow Rate)"]; inject_blank [label="Inject Blank (Diluent)"]; inject_std [label="Inject Reference Standard (x6)\nfor System Suitability"]; check_sst [label="RSD of Peak Area ≤ 2.0%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; inject_sample [label="Inject API Sample Solution"]; identify [label="Identify Impurity Peak\nby Retention Time"]; quantify [label="Quantify Impurity Peak Area\nvs. Standard"]; report [label="Report Result (% Impurity)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fail [label="FAIL: Troubleshoot System", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep -> hplc -> inject_blank -> inject_std -> check_sst; check_sst -> inject_sample [label=" Pass"]; check_sst -> fail [label="Fail "]; inject_sample -> identify -> quantify -> report; }

Caption: Analytical workflow for impurity quantification by HPLC.

Conclusion

Defluoro Paliperidone (CAS: 1380413-60-4) is a critical process-related impurity in the manufacture of Paliperidone. Its control is a regulatory necessity and a hallmark of a well-characterized and robust manufacturing process. By understanding its origin in the synthetic pathway and employing a validated, high-resolution analytical method such as the HPLC protocol detailed herein, drug developers and quality control scientists can effectively monitor and control this impurity, ensuring the final API meets the highest standards of quality and safety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131667424, Defluoro Paliperidone. PubChem. [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Pharmaffiliates (n.d.). Defluoro Paliperidone Palmitate. Pharmaffiliates. [Link]

  • SynZeal (n.d.). Paliperidone USP Related Compound C. SynZeal. [Link]

  • Venkatasai Life Sciences (n.d.). Paliperidone Impurity C. Venkatasai Life Sciences. [Link]

  • Yadav, P., et al. (2024). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER, 23(4). [Link]

  • Scholars Research Library (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. [Link]

  • Allmpus (n.d.). Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. Allmpus. [Link]

  • Pharmaffiliates (n.d.). Paliperidone-impurities. Pharmaffiliates. [Link]

  • Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115237, Paliperidone. PubChem. [Link]

  • Google Patents (n.d.). CN104597170B - Method for separating and determining paliperidone palmitate related substances and content.
  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. [Link]

  • ResearchGate (n.d.). Analytical methods for the estimation of paliperidone. ResearchGate. [Link]

  • Scholars Research Library (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent | Abstract. Scholars Research Library. [Link]

Sources

The Genesis of a Phantom Peak: An In-depth Technical Guide to the Origin of Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at or above a threshold of 0.10%. This stringent requirement underscores the potential for impurities to possess undesirable pharmacological or toxicological properties. Paliperidone, an atypical antipsychotic pivotal in the management of schizophrenia and schizoaffective disorder, is no exception. This guide provides a deep dive into the origins of a specific and critical process-related impurity: Defluoro Paliperidone. Understanding the genesis of this impurity is paramount for its control and, ultimately, for ensuring the safety and quality of the final drug product.

Chapter 1: Unmasking the Phantom - The Predominant Origin of Defluoro Paliperidone as a Process-Related Impurity

Field-proven evidence and process chemistry insights strongly indicate that Defluoro Paliperidone emerges primarily as a process-related impurity. Its formation is not a consequence of Paliperidone degradation but rather a direct result of an impurity present in a key starting material.

The Synthetic Pathway of Paliperidone: A Critical Juncture

The synthesis of Paliperidone typically involves the N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with a crucial intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride . It is within the synthesis of this fluorinated benzisoxazole moiety that the seeds of the Defluoro Paliperidone impurity are sown.

The Root Cause: Impurities in a Key Starting Material

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole often commences with precursors containing a 2,4-difluorobenzoyl group. A common synthetic route involves the reaction of a 2,4-difluorobenzoyl derivative with a piperidine precursor. If the initial 2,4-difluorobenzoyl starting material is contaminated with its mono-fluoro or non-fluorinated analogues (i.e., 2-fluorobenzoyl or benzoyl derivatives), these impurities can participate in the subsequent reaction steps.

This leads to the formation of 3-(4-piperidinyl)-1,2-benzisoxazole, the direct precursor to Defluoro Paliperidone, which lacks the critical fluorine atom at the 6-position of the benzisoxazole ring. When this mixture of fluorinated and non-fluorinated benzisoxazole intermediates is reacted with the pyridopyrimidinone core, a corresponding mixture of Paliperidone and Defluoro Paliperidone is inevitably produced.

Chapter 2: Exploring Alternative, Less Probable Origins

While the process-related pathway is the most substantiated origin, a comprehensive scientific investigation necessitates the consideration of other potential, albeit less likely, formation routes.

Degradation Pathways: An Unlikely Culprit

Forced degradation studies are a cornerstone of drug development, designed to elucidate the intrinsic stability of a drug substance. Paliperidone has been subjected to a battery of stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2][3][4] These studies have revealed several degradation products, primarily involving modifications to the benzisoxazole, pyrimidine, and lactam rings, as well as N-oxidation.[1][3] However, the formation of Defluoro Paliperidone via the cleavage of the carbon-fluorine bond has not been reported as a significant degradation pathway under these conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering its cleavage under typical degradation conditions highly improbable.

Metabolic Fate: A Defluorination Dead End

Paliperidone is the active metabolite of risperidone and undergoes limited hepatic metabolism.[5][6][7] The majority of a Paliperidone dose is excreted unchanged in the urine.[8][9] The identified metabolic pathways include oxidative N-dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.[7][8][9] While metabolic defluorination is a known pathway for some fluorinated pharmaceuticals, there is currently no evidence to suggest that Paliperidone undergoes this biotransformation.[10] The metabolic profile of Paliperidone, characterized by its minimal transformation, further diminishes the likelihood of Defluoro Paliperidone being a significant metabolite.[5][6][7]

Chapter 3: Analytical Strategies for Detection and Characterization

The effective control of Defluoro Paliperidone hinges on robust analytical methodologies capable of its detection, quantification, and differentiation from the API and other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose.

Chromatographic Separation: Resolving the Closely Related

A well-designed reversed-phase HPLC method is essential for the separation of Paliperidone and Defluoro Paliperidone. Given their structural similarity, with the only difference being the presence of a fluorine atom, achieving baseline separation can be challenging.

Table 1: Illustrative HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for both compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to promote good peak shape for the basic analytes.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient Elution Optimized gradientNecessary to achieve separation of closely eluting compounds and other potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 280 nmBoth compounds possess a chromophore that absorbs at this wavelength.
Mass Spectrometric Identification: Confirming the Phantom's Identity

Mass spectrometry is the definitive tool for the structural confirmation of Defluoro Paliperidone. The mass difference between Paliperidone and its defluorinated counterpart is a key diagnostic feature.

Table 2: Expected Mass Spectrometric Data

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
PaliperidoneC₂₃H₂₇FN₄O₃426.2067427.2145
Defluoro PaliperidoneC₂₃H₂₈N₄O₃408.2161409.2239

Further confirmation can be achieved through tandem mass spectrometry (MS/MS) by comparing the fragmentation patterns of the two compounds. The fragmentation of the core structure is expected to be similar, with the key difference being the mass of the fragment ions containing the benzisoxazole moiety.

Chapter 4: Experimental Protocols

Protocol for Synthesis of Defluoro Paliperidone Reference Standard

This protocol outlines a plausible synthetic route for obtaining a Defluoro Paliperidone reference standard, essential for analytical method development and validation.

Step 1: Synthesis of 3-(4-piperidinyl)-1,2-benzisoxazole

  • This intermediate can be synthesized from a non-fluorinated benzoyl precursor following established literature procedures for the synthesis of the fluorinated analogue.

Step 2: N-alkylation to form Defluoro Paliperidone

  • Dissolve 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (1 equivalent) and 3-(4-piperidinyl)-1,2-benzisoxazole (1.1 equivalents) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Defluoro Paliperidone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Forced Degradation Study of Paliperidone

This protocol provides a general framework for conducting forced degradation studies to investigate the potential for defluorination.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of Paliperidone in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.

  • Thermal Degradation: Store the solid Paliperidone powder at 105°C for 72 hours.

  • Photolytic Degradation: Expose the Paliperidone solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method to identify and quantify any degradation products.

Visualizations

Paliperidone_Synthesis_and_Impurity_Formation cluster_precursors Starting Material Synthesis cluster_intermediates Intermediate Formation cluster_final_products Final Product Synthesis 2,4-Difluorobenzoyl_Precursor 2,4-Difluorobenzoyl Precursor Fluorinated_Intermediate 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole 2,4-Difluorobenzoyl_Precursor->Fluorinated_Intermediate Reaction Non-Fluorinated_Precursor Non-Fluorinated Benzoyl Precursor (Impurity) Defluoro_Intermediate 3-(4-piperidinyl) -1,2-benzisoxazole (Impurity) Non-Fluorinated_Precursor->Defluoro_Intermediate Reaction Piperidine_Precursor Piperidine Precursor Piperidine_Precursor->Fluorinated_Intermediate Piperidine_Precursor->Defluoro_Intermediate Paliperidone Paliperidone (API) Fluorinated_Intermediate->Paliperidone N-alkylation Defluoro_Paliperidone Defluoro Paliperidone (Impurity) Defluoro_Intermediate->Defluoro_Paliperidone N-alkylation Pyridopyrimidinone_Core Pyridopyrimidinone Core Pyridopyrimidinone_Core->Paliperidone Pyridopyrimidinone_Core->Defluoro_Paliperidone

Figure 1: The primary origin of Defluoro Paliperidone as a process-related impurity.

Analytical_Workflow Sample Paliperidone API Sample HPLC Reversed-Phase HPLC Separation Sample->HPLC UV_Detection UV Detection (280 nm) HPLC->UV_Detection MS_Detection Mass Spectrometry Detection HPLC->MS_Detection Quantification Quantification of Defluoro Paliperidone UV_Detection->Quantification Confirmation Structural Confirmation (MS/MS) MS_Detection->Confirmation

Figure 2: A typical analytical workflow for the detection and characterization of Defluoro Paliperidone.

Conclusion: A Proactive Approach to Impurity Control

The presence of Defluoro Paliperidone in the final API is a direct consequence of inadequate control over the purity of the starting materials used in the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. By understanding this primary origin, drug manufacturers can implement a proactive and scientifically sound control strategy. This involves the rigorous testing of raw materials to quantify the levels of non-fluorinated impurities and, if necessary, the implementation of purification steps to remove them. While degradation and metabolism are theoretically possible routes to defluorination, the available evidence strongly suggests they are not significant contributors to the presence of this particular impurity in Paliperidone. A thorough understanding of the synthetic process, coupled with robust analytical methods, is the key to ensuring the consistent production of high-purity Paliperidone, thereby safeguarding patient safety.

References

  • BenchChem. Forced Degradation Studies of Paliperidone. Technical Support Center. Link

  • Brouwers, J. R., et al. (2006). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 34(10), 1735-1741. Link

  • Dr.Oracle. (2023). What is the metabolism of paliperidone (Invega)? Link

  • PsychDB. (2024). Paliperidone (Invega). Link

  • Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Pharmazeutische Industrie, 77(5), 734-741. Link

  • Samtani, M. N., et al. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 873-888. Link

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Link

  • de Assis, M. D., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. Link

  • Sawant, S. D., & Barge, V. U. (2014). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 229-236.
  • Veeprho. Paliperidone Impurities and Related Compound. Link

  • Singh, A., et al. (2012). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method.
  • SynZeal. Paliperidone Desfluoro Impurity. Link

  • Allmpus. Paliperidone Desfluoro Impurity. Link

  • Psychopharmacology Institute. (2021). Paliperidone Long-Acting Injections: Mechanism, Dosing, and Clinical Use. Link

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Link

Sources

In-Silico Toxicology Assessment of Defluoro Paliperidone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of potential toxicities associated with Defluoro Paliperidone, a known impurity and structural analog of the atypical antipsychotic, Paliperidone. As regulatory scrutiny on drug impurities intensifies, early, predictive toxicological assessment is paramount to de-risk drug development programs. This document outlines a holistic, tiered approach leveraging a suite of validated computational models to assess key toxicological endpoints, including cardiotoxicity (hERG blockage), drug-induced liver injury (DILI), and mutagenicity. By integrating data from multiple predictive platforms and contextualizing these findings within the Adverse Outcome Pathway (AOP) framework, this guide offers a scientifically rigorous, self-validating system for researchers, scientists, and drug development professionals to anticipate and mitigate potential safety liabilities of Defluoro Paliperidone and similar compounds before committing to costly and time-consuming in-vitro and in-vivo studies.

Introduction: The Rationale for In-Silico Assessment

Paliperidone is an established second-generation antipsychotic and the primary active metabolite of risperidone.[1][2] Its defluorinated analogue, Defluoro Paliperidone, represents a potential impurity in the manufacturing process.[3] While structurally similar, the removal of the fluorine atom from the benzisoxazole ring alters the electronic and lipophilic properties of the molecule, which can, in turn, impact its pharmacological and toxicological profile.

Traditional toxicological testing is resource-intensive and ethically complex.[4][5] In-silico toxicology offers a rapid, cost-effective, and ethically sound alternative for the early identification of potential hazards.[4][6] By employing computational models, we can predict a compound's interaction with biological systems and flag potential liabilities long before they result in late-stage clinical failures.[6] This guide establishes a robust workflow for the predictive toxicological assessment of Defluoro Paliperidone, providing a blueprint for its evaluation and that of other structurally related compounds.

Foundational Analysis: Structural and Physicochemical Characterization

A prerequisite to any in-silico analysis is the accurate representation of the molecule and an understanding of its physicochemical properties. These parameters are fundamental inputs for most predictive models and offer initial clues into the compound's potential behavior.

Molecular Input: The SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure, serving as the universal input format for the majority of in-silico toxicology platforms.

  • Paliperidone: CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F[1]

  • Defluoro Paliperidone: CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54[3]

The only difference is the absence of the fluorine atom (F) in the SMILES string of Defluoro Paliperidone.

Physicochemical Profiling

A preliminary assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. Publicly accessible tools like admetSAR and SwissADME provide rapid predictions of key physicochemical descriptors.[4][7]

Table 1: Predicted Physicochemical Properties of Paliperidone and Defluoro Paliperidone

PropertyPaliperidoneDefluoro PaliperidoneImplication
Molecular Weight ( g/mol )426.49408.5Both are within the typical range for small molecule drugs.
LogP (Octanol/Water Partition Coefficient)~2.5-3.0~2.1The removal of the fluorine atom slightly decreases lipophilicity.
Aqueous SolubilityModerateModerateBoth are predicted to have reasonable solubility.
Blood-Brain Barrier (BBB) PermeabilityPermeablePermeableBoth are expected to cross the BBB, consistent with their antipsychotic parent compound.

This initial analysis suggests that Defluoro Paliperidone possesses drug-like properties and is likely to have a similar distribution profile to Paliperidone.

Core Toxicity Prediction Workflow

Our workflow is designed as a tiered approach, starting with broad ADMET screening and then focusing on three critical toxicological endpoints that are common causes of drug attrition: cardiotoxicity, hepatotoxicity, and mutagenicity.

In-Silico Toxicity Workflow cluster_0 Input Preparation cluster_1 Tier 1: Broad ADMET Screening cluster_2 Tier 2: Key Endpoint Prediction cluster_3 Tier 3: Mechanistic Context & Risk Assessment SMILES SMILES Strings (Paliperidone & Defluoro Paliperidone) ADMET_Screen General ADMET Prediction (admetSAR, SwissADME) SMILES->ADMET_Screen hERG hERG Blockage (Pred-hERG) SMILES->hERG DILI DILI Prediction (DL-DILI, DILI-Stk) SMILES->DILI Ames Ames Mutagenicity (PreADMET) SMILES->Ames PhysChem Physicochemical Properties ADMET_Screen->PhysChem WoE Weight of Evidence Assessment PhysChem->WoE AOP Adverse Outcome Pathway (AOP) Analysis (AOP-Wiki, AOP-DB) hERG->AOP DILI->AOP Ames->AOP AOP->WoE Report Final Toxicity Report WoE->Report

Caption: A tiered workflow for the in-silico toxicity assessment of Defluoro Paliperidone.

Cardiotoxicity: hERG Channel Blockade

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[8][9] Given that many antipsychotics have been associated with hERG-related cardiotoxicity, this is a critical endpoint to evaluate.[10]

Experimental Protocol: hERG Blockage Prediction using Pred-hERG

  • Navigate to the Pred-hERG web server. This tool is a validated, publicly accessible platform for predicting hERG blockage.[8][11]

  • Input the SMILES string for Defluoro Paliperidone into the query box.

  • Run the prediction. Pred-hERG provides both a binary classification (blocker/non-blocker) and a multi-class prediction (low, medium, high probability of blockage).[11]

  • Analyze the results. The output will include the predicted class and a probability map highlighting the atomic contributions to the predicted hERG affinity.

  • Repeat the process for Paliperidone to establish a baseline for comparison.

Interpretation: A prediction of "blocker" or a high probability of blockage for Defluoro Paliperidone would be a significant red flag. The atomic contribution map can provide insights into which parts of the molecule are driving this potential interaction, which could guide future medicinal chemistry efforts to mitigate this risk.

Hepatotoxicity: Drug-Induced Liver Injury (DILI)

DILI is a leading cause of drug withdrawal from the market. In-silico models for DILI are becoming increasingly sophisticated, often using deep learning and integrating multiple data types.[12]

Experimental Protocol: DILI Prediction using a Consensus Approach

Given the complexity of DILI, a consensus approach using multiple predictors is recommended to increase confidence in the findings.

  • Utilize the DL-DILI Prediction Server:

    • Navigate to the DL-DILI webserver.

    • Input the SMILES string for Defluoro Paliperidone.

    • Select the "DL-Combined model" for a broad prediction based on pharmaceutical compounds.

    • Submit the query and record the prediction (DILI concern or no DILI concern) and the associated probability score.

  • Cross-validate with the DILI-Stk Server:

    • Access the DILI-Stk prediction tool.[13]

    • Enter the SMILES string for Defluoro Paliperidone.

    • Run the prediction and record the result.

Interpretation: Consistent predictions of DILI risk across multiple platforms would elevate the level of concern. If the models disagree, a deeper dive into the specific datasets and algorithms they employ is warranted. Paliperidone itself has a low association with clinically apparent liver injury, which provides a valuable benchmark.[1]

Genotoxicity: Ames Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess a chemical's mutagenic potential, which can be an indicator of carcinogenicity.[14][15] Several in-silico models have been developed to predict the outcome of the Ames test.[16][17]

Experimental Protocol: Ames Mutagenicity Prediction using PreADMET

  • Access the PreADMET web server. This is a comprehensive platform that includes a validated Ames test prediction module.[18]

  • Navigate to the "Toxicity Prediction" section.

  • Input the SMILES string for Defluoro Paliperidone.

  • Execute the prediction. The model will return a qualitative prediction (mutagen or non-mutagen) and often a probability score.

  • Note the role of metabolic activation. Some in-silico Ames models can differentiate between mutagenicity of the parent compound and its metabolites.[14] Given that Paliperidone is not extensively metabolized, the primary focus should be on the parent compound.[1]

Interpretation: A positive prediction for Ames mutagenicity is a serious finding that would likely halt the development of a compound for all but the most critical indications.

Mechanistic Insights: Adverse Outcome Pathway (AOP) Analysis

Predictive models tell us what might happen, but not necessarily how. The Adverse Outcome Pathway (AOP) framework provides a way to structure our mechanistic understanding of how a molecular initiating event (MIE) can lead to an adverse outcome (AO) through a series of key events (KEs).[19][20][21]

Workflow for AOP Analysis

AOP Analysis Workflow MIE Molecular Initiating Event (e.g., hERG Channel Blockage) KE1 Key Event 1 (e.g., Reduced K+ Efflux) MIE->KE1 causal link KE2 Key Event 2 (e.g., Delayed Repolarization) KE1->KE2 causal link AO Adverse Outcome (e.g., Cardiac Arrhythmia) KE2->AO causal link

Caption: A simplified representation of an Adverse Outcome Pathway.

  • Query AOP Databases: Using resources like the AOP-Wiki and the AOP Database (AOP-DB) , search for existing AOPs related to the predicted toxicities (e.g., "hERG channel inhibition," "steatosis").[19][20][22]

  • Map Predictions to AOPs: If Defluoro Paliperidone is predicted to be a hERG blocker, this can be mapped as the MIE in the AOP for drug-induced arrhythmia.

  • Identify Data Gaps: The AOP framework can help identify areas where further in-vitro testing could confirm or refute the in-silico predictions by measuring key events in the pathway.

Data Synthesis and Weight of Evidence

No single in-silico model is perfect. The strength of this approach lies in the integration of data from multiple sources to build a "weight of evidence" for or against the safety of Defluoro Paliperidone.

Table 2: Summary of In-Silico Toxicity Predictions for Defluoro Paliperidone

Toxicological EndpointPrediction Tool(s)Predicted OutcomeConfidence LevelMechanistic Rationale (AOP)
Cardiotoxicity Pred-hERG[Populate with actual prediction][High/Medium/Low]MIE: hERG channel blockade leading to delayed cardiac repolarization.
Hepatotoxicity (DILI) DL-DILI, DILI-Stk[Populate with actual prediction][High/Medium/Low]Potential MIEs could involve mitochondrial dysfunction or bile salt export pump (BSEP) inhibition.
Mutagenicity PreADMET[Populate with actual prediction][High/Medium/Low]MIE: DNA adduct formation leading to mutations.

Assessment: The final assessment should consider the consistency of the predictions across different platforms, the known toxicological profile of the parent compound (Paliperidone), and the mechanistic plausibility as informed by AOPs. A high-confidence prediction of toxicity for a critical endpoint like hERG blockage or mutagenicity would warrant immediate consideration for deprioritizing this impurity or developing strategies to stringently control its levels in the final drug product.

Conclusion

This guide has outlined a structured, multi-tiered in-silico workflow for the predictive toxicological assessment of Defluoro Paliperidone. By systematically evaluating its physicochemical properties and its potential for cardiotoxicity, hepatotoxicity, and mutagenicity using a suite of validated, publicly accessible tools, a robust preliminary safety profile can be generated. The integration of these predictions within the Adverse Outcome Pathway framework provides crucial mechanistic context, transforming computational data into actionable insights. This approach not only enhances scientific rigor but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), enabling more informed, efficient, and ethical drug development.

References

  • Hillebrecht, A., Muster, W., Brigo, A., Kansy, M., Weiser, T., & Singer, T. (2011). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology. [Link]

  • Pavan, M., Bassan, A., & Pavan, M. (2011). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of Applied Toxicology. [Link]

  • Hillebrecht, A., et al. (2011). Comparative evaluation of in silico systems for ames test mutagenicity prediction: scope and limitations. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Adverse Outcome Pathway Database (AOP-DB). U.S. EPA. [Link]

  • Braga, R. C., et al. (2015). Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity. Molecular Informatics. [Link]

  • Virtual Laboratory for Structural Biology and Drug Design. (n.d.). ADMET predictions. VLS3D.COM. [Link]

  • BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. PreADMET. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

  • OpenRiskNet. (n.d.). The Adverse Outcome Pathway Database (AOP-DB). OpenRiskNet. [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Tamarind Bio. [Link]

  • Data.gov. (2021). Adverse Outcome Pathway Database (AOP-DB) version 2. Data.gov. [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology. [Link]

  • Liu, R., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling. [Link]

  • Peking University. (n.d.). DL-DILI Prediction server. DL-DILI Prediction server. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Adverse Outcome Pathways. OECD. [Link]

  • admetSAR. (n.d.). admetSAR. admetSAR. [Link]

  • Pred-hERG App. (n.d.). Pred-hERG App. Pred-hERG App. [Link]

  • Pittman, M. E., Edwards, S. W., Ives, C., & Mortensen, H. M. (2018). AOP-DB: A database resource for the exploration of Adverse Outcome Pathways through integrated association networks. Toxicology and Applied Pharmacology. [Link]

  • Koval, A., et al. (2022). In silico the Ames Mutagenicity Predictive Model of Environment. Georgian Medical News. [Link]

  • Schomburg, I., et al. (2010). EDULISS: a small-molecule database with data-mining and pharmacophore searching capabilities. Nucleic Acids Research. [Link]

  • Lee, S., et al. (2021). ToxSTAR: drug-induced liver injury prediction tool for the web environment. Bioinformatics. [Link]

  • Braga, R. C., et al. (2014). Pred-hERG: A novel web- accessible computational tool for predicting cardiac toxicity of drug candidates. ResearchGate. [Link]

  • Braga, R. C., et al. (2015). Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity. UniProt. [Link]

  • Chen, J., Swamidass, S. J., & Baldi, P. (2007). ChemDB: a public database of small molecules and related chemoinformatics resources. Bioinformatics. [Link]

  • Broccatelli, F., et al. (2017). Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. Frontiers in Chemistry. [Link]

  • Alves, V. M., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). Defluoro Paliperidone. PubChem. [Link]

  • Health Sciences Library System. (n.d.). Small molecules and others. HSLS. [Link]

  • Javorac, D., et al. (2021). In Silico Toxicological Protocols Optimization for the Prediction of Toxicity of Drugs. ResearchGate. [Link]

  • ToxStrategies. (n.d.). In silico toxicology protocols. ToxStrategies. [Link]

  • IDRB. (n.d.). Drug Information | VARIDT. VARIDT. [Link]

  • Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Chemistry. [Link]

  • Braga, R. C., et al. (2014). Tuning hERG out: Antitarget QSAR Models for Drug Development. Current Topics in Medicinal Chemistry. [Link]

  • Kim, T., & Chung, K.-C. (2023). Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]

  • DILI Predictor. (n.d.). DILI Predictor. DILI Predictor. [Link]

  • DILI-Stk. (n.d.). DILI-Stk. DILI-Stk. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone Palmitate. PubChem. [Link]

  • GitHub. (n.d.). srijitseal/DILI: Enhancing Early Detection of Drug-Induced Liver Injury Through Predicted in vivo and in vitro Data Integration. GitHub. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Expasy. [Link]

  • Neves, B. J., et al. (2020). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Wikipedia. (n.d.). Paliperidone. Wikipedia. [Link]

  • Javorac, D., et al. (2021). 'In silico' toxicology methods in drug safety assessment. ResearchGate. [Link]

  • AECOM. (n.d.). PFAS | DE-FLUORO™ PFAS Destruction Technology. AECOM. [Link]

Sources

The Analytical Scientist's Guide to Defluoro Paliperidone: From Synthesis Impurity to Characterized Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Pharmaceutical Quality Control Professionals

Foreword

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of Defluoro Paliperidone, a known process-related impurity of the atypical antipsychotic drug Paliperidone. As a Senior Application Scientist, this document is designed to equip researchers, analytical scientists, and drug development professionals with the critical knowledge and practical methodologies required for the identification, control, and procurement of Defluoro Paliperidone reference standards. By synthesizing field-proven insights with established scientific principles, this guide aims to be an essential resource for ensuring the quality and regulatory compliance of Paliperidone-containing therapeutics.

Introduction to Paliperidone and the Significance of Impurity Profiling

Paliperidone, chemically known as 9-hydroxyrisperidone, is a second-generation antipsychotic agent widely used in the treatment of schizophrenia and schizoaffective disorder.[1] It is the major active metabolite of risperidone and exerts its therapeutic effect primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] The synthesis and manufacturing of Paliperidone, like any complex organic molecule, can result in the formation of various related substances or impurities. These can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[3]

Regulatory bodies such as the International Council on Harmonisation (ICH) mandate the identification and characterization of any impurity present in an API at a level of 0.10% or greater.[2] This stringent requirement underscores the importance of a comprehensive impurity profile for any pharmaceutical substance. Defluoro Paliperidone has been identified as a key process-related impurity during the synthesis of Paliperidone, making its accurate detection and quantification a critical aspect of quality control.[2]

Chemical Profile and Origin of Defluoro Paliperidone

Defluoro Paliperidone is a structural analogue of Paliperidone that lacks the fluorine atom on the benzisoxazole ring. Its formation is directly linked to the manufacturing process of Paliperidone.

Chemical Structure:

cluster_paliperidone Paliperidone cluster_defluoro Defluoro Paliperidone P Paliperidone C₂₃H₂₇FN₄O₃ CAS: 144598-75-4 DFP Defluoro Paliperidone (Paliperidone Impurity F) C₂₃H₂₈N₄O₃ CAS: 1380413-60-4 P->DFP Structural Relationship (Absence of Fluorine)

Caption: Structural relationship between Paliperidone and Defluoro Paliperidone.

During the synthesis of Paliperidone, one of the key starting materials is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. If this starting material contains an impurity where the fluorine atom is absent, namely 3-(4-piperidinyl)-1,2-benzisoxazole, its subsequent reaction in the synthetic pathway will lead to the formation of Defluoro Paliperidone.[2] Therefore, this impurity is not a degradation product but a process-related impurity that must be controlled by ensuring the purity of the starting materials.

Availability of Defluoro Paliperidone Reference Standard

The availability of a well-characterized reference standard is a prerequisite for the accurate identification and quantification of any impurity. Defluoro Paliperidone reference material is available from several reputable commercial suppliers. Furthermore, its recognition by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) provides an additional layer of confidence for its use in quality control laboratories.[3][4]

It is important to note the distinction made by the USP: a PAI is a material provided for analytical purposes, such as peak identification in a chromatogram, but it is not an official USP Reference Standard, which undergoes more extensive collaborative testing and has a different regulatory standing.[3]

Table 1: Commercial Availability of Defluoro Paliperidone Reference Standard

SupplierProduct Name(s)CAS NumberMolecular FormulaNotes
USP 1380413-60-4C₂₃H₂₈N₄O₃Pharmaceutical Analytical Impurity (PAI)[3]
Pharmaffiliates 1380413-60-4C₂₃H₂₈N₄O₃Also listed as Defluoro Paliperidone[5]
Santa Cruz Biotechnology 1380413-60-4C₂₃H₂₈N₄O₃Offered as a biochemical for research[6]
LGC Standards 1380413-60-4C₂₃H₂₈N₄O₃Certified Reference Material (CRM)[1]
Axios Research N/AC₂₃H₂₈N₄O₃Characterized reference standard[7]

Note: The availability and product details are subject to change and should be verified on the respective supplier's website.

Analytical Methodology: Identification and Quantification

A robust, stability-indicating analytical method is essential for the routine quality control of Paliperidone and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.[8][9] The following protocol is a representative HPLC method synthesized from established and validated procedures for Paliperidone impurity profiling.

Principle

The method utilizes reversed-phase HPLC to separate Defluoro Paliperidone from the active ingredient, Paliperidone, and other related substances. Quantification is achieved by comparing the peak area of the impurity in the sample to that of a qualified reference standard. The method's stability-indicating nature is confirmed through forced degradation studies, which demonstrate that the analyte peak is free from interference from any degradation products.[8]

Experimental Protocol: HPLC Method for Paliperidone and its Impurities

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Phenomenex, Gemini NX, C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[8]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and 0.15% v/v Triethylamine in water (pH adjusted to 6.0) in a ratio of 50:20:30 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 237 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Preparation of Solutions:

  • Diluent: Prepare the mobile phase to be used as the diluent.

  • Standard Solution Preparation:

    • Accurately weigh and transfer about 10 mg of Defluoro Paliperidone reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Further dilute this solution to obtain a final concentration suitable for the detection of the impurity at the specification limit (e.g., 0.15% of the sample concentration).

  • Sample Solution Preparation:

    • Accurately weigh and transfer about 50 mg of the Paliperidone API sample into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak areas for the six replicate injections should not be more than 5.0%.

  • The tailing factor for the Defluoro Paliperidone peak should not be more than 2.0.

Analysis Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of Defluoro Paliperidone.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to Defluoro Paliperidone in the sample chromatogram by comparing its retention time with that of the standard.

Calculation: Calculate the percentage of Defluoro Paliperidone in the Paliperidone API sample using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation and Forced Degradation

This analytical method must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced degradation studies are crucial to establish the stability-indicating nature of the method.[10] Paliperidone should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 80°C.

  • Base Hydrolysis: 0.1 M NaOH at 80°C.

  • Oxidative Degradation: 30% H₂O₂ at room temperature.

  • Thermal Degradation: Solid drug at 80°C.

  • Photolytic Degradation: Exposure to UV light.

The method is considered stability-indicating if the Paliperidone peak is well-resolved from all degradation product peaks, demonstrating peak purity.[8]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation Paliperidone_API Paliperidone API Sample Sample_Sol Sample_Sol Paliperidone_API->Sample_Sol Dissolve & Dilute Defluoro_Standard Defluoro Paliperidone RS Standard_Sol Standard_Sol Defluoro_Standard->Standard_Sol Dissolve & Dilute Diluent Diluent (Mobile Phase) Diluent->Sample_Sol Diluent->Standard_Sol HPLC_System HPLC System (C18 Column, UV 237 nm) Sample_Sol->HPLC_System Inject Standard_Sol->HPLC_System Inject Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Calculation Calculate % Impurity Chromatogram->Calculation Result Result Calculation->Result Final Result

Caption: Workflow for the HPLC analysis of Defluoro Paliperidone impurity.

Conclusion and Future Perspectives

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety and regulatory approval. Defluoro Paliperidone, a known process-related impurity of Paliperidone, requires diligent monitoring and control. This guide has provided a comprehensive overview of its origin, the availability of its reference standard, and a detailed analytical protocol for its quantification. The availability of a Pharmaceutical Analytical Impurity from the USP facilitates the reliable identification and control of this substance. By implementing robust, validated analytical methods as outlined, pharmaceutical scientists can ensure the purity and quality of Paliperidone, contributing to the delivery of safe and effective medicines. As analytical technologies continue to advance, methods with even greater sensitivity and resolution, such as UPLC-MS, may become the new standard for impurity profiling, offering deeper insights into the purity of active pharmaceutical ingredients.

References

  • Jadhav, A. S., et al. (2013). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-144.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Forced Degradation Studies of Paliperidone. BenchChem.
  • Satheesha Babu, B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • Cassol, J. P. E., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18.
  • Jadhav, S. B., et al. (2011). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method.
  • ResearchGate. (n.d.).
  • USP Store. (n.d.). .

  • Google Patents. (n.d.).
  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 357-366.
  • U.S.
  • Tambe, R., Mankar, S., & Dighe, S. (2020). RP-HPLC method development and validation of paliperidone in bulk and pharmaceutical dosage form. The International journal of analytical and experimental modal analysis, 12(6).
  • BenchChem. (n.d.).
  • Pharmaffili
  • Ashok Kumar, K., et al. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2(1), 1-10.
  • Sharma, R., & Singh, A. (2020). Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology, 12(2), 85-89.
  • Santa Cruz Biotechnology. (n.d.). Defluoro paliperidone.
  • Wikipedia. (n.d.). Paliperidone.
  • Hima, B. G., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences and Research, 4(7), 2735-2741.
  • Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research, 3(12), 1375-1383.
  • Axios Research. (n.d.). Paliperidone Impurity 22.
  • Rasayan Journal of Chemistry. (2011). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS.
  • USP. (n.d.).
  • European Medicines Agency. (n.d.). Invega, INN-paliperidone.
  • PubChem. (n.d.). Paliperidone.
  • European Medicines Agency. (2021).
  • U.S. Food and Drug Administration. (2025). Paliperidone Palmitate Extended Release Suspension Intramuscular.
  • U.S. Food and Drug Administration. (n.d.). 216352 Erzofri (paliperidone palmitate extended-release injectable suspension).
  • Janssen Pharmaceuticals, Inc. (n.d.). INVEGA SUSTENNA® (paliperidone palmitate) extended-release injectable suspension, for intramuscular use.
  • NHPRI.org. (n.d.).

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Defluoro Paliperidone in Paliperidone Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Defluoro Paliperidone, a potential process-related impurity in Paliperidone active pharmaceutical ingredient (API). The method is designed to be stability-indicating, capable of separating Defluoro Paliperidone from the parent drug, and other potential degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Introduction: The Significance of Impurity Profiling

Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone and is used in the treatment of schizophrenia and schizoaffective disorder.[1] The manufacturing process of Paliperidone, like any synthetic route for an active pharmaceutical ingredient, can potentially generate impurities. One such process-related impurity is Defluoro Paliperidone, which lacks the fluorine atom on the benzisoxazole ring of the Paliperidone molecule.[2][3][4] According to the International Council for Harmonisation (ICH) guidelines, it is crucial to identify and control impurities in drug substances to ensure their quality, safety, and efficacy.[2]

The structural similarity between Paliperidone and Defluoro Paliperidone presents a chromatographic challenge, necessitating a well-optimized HPLC method to ensure their baseline separation. This application note provides a robust method that addresses this challenge, offering a reliable tool for quality control and stability testing of Paliperidone.

Chemical Structures

A clear understanding of the molecular structures is fundamental to developing a selective analytical method.

Paliperidone:

  • Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula: C₂₃H₂₇FN₄O₃[1]

Defluoro Paliperidone:

  • Chemical Name: 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula: C₂₃H₂₈N₄O₃[5]

The only structural difference is the absence of the fluorine atom on the benzisoxazole moiety in Defluoro Paliperidone. This subtle change in polarity is the basis for the chromatographic separation.

Chromatographic Principles and Method Rationale

The developed method is a reverse-phase HPLC method, which is ideal for separating moderately polar to nonpolar compounds like Paliperidone and its impurities.

  • Stationary Phase Selection: A C18 (octadecyl silane) column is chosen for its hydrophobic nature, which provides excellent retention for the analytes of interest. A polar-modified C18 column can offer enhanced retention and selectivity for polar compounds.[6]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Buffer: An ammonium acetate buffer is selected to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and improved peak shapes.

    • Organic Modifier: Acetonitrile is used as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the separation of compounds with a range of polarities and to elute strongly retained components in a reasonable time.

  • Detection: UV detection is employed as both Paliperidone and Defluoro Paliperidone contain chromophores that absorb in the UV region. The detection wavelength is set at 237 nm, which provides good sensitivity for both the API and its related impurity.[7]

Experimental Protocol

Materials and Reagents
  • Paliperidone Reference Standard (Purity ≥ 99.5%)

  • Defluoro Paliperidone Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrument and conditions is provided in the table below.

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with glacial acetic acid.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.[8]
Column Temperature 30 °C.
Detector Wavelength 237 nm.[7]
Injection Volume 10 µL.
Diluent Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
Preparation of Solutions
  • Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Paliperidone): Accurately weigh about 25 mg of Paliperidone reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent to obtain a concentration of 500 µg/mL.

  • Standard Stock Solution (Defluoro Paliperidone): Accurately weigh about 5 mg of Defluoro Paliperidone reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up to the mark with diluent to obtain a concentration of 50 µg/mL.

  • System Suitability Solution: Transfer 5 mL of the Paliperidone standard stock solution and 5 mL of the Defluoro Paliperidone standard stock solution into a 50 mL volumetric flask. Make up to the mark with diluent. This solution contains 50 µg/mL of Paliperidone and 5 µg/mL of Defluoro Paliperidone.

  • Sample Solution: Accurately weigh about 25 mg of the Paliperidone API sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. Inject the System Suitability Solution and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Paliperidone peak.
Theoretical Plates (N) Not less than 5000 for the Paliperidone peak.
Resolution (Rs) Not less than 2.0 between Paliperidone and Defluoro Paliperidone.
%RSD of Peak Areas (n=5) Not more than 2.0% for the Paliperidone peak.

Method Validation Summary (Hypothetical)

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines. A summary of expected validation results is presented below.

ParameterResult
Specificity The method is specific, as demonstrated by the separation of the analyte from its impurity and degradation products under forced degradation conditions (acid, base, oxidative, thermal, and photolytic).[7][8]
Linearity Linear over the concentration range of 0.1 - 1.5 µg/mL for Defluoro Paliperidone (r² > 0.999).
Accuracy Mean recovery between 98.0% and 102.0% for Defluoro Paliperidone.
Precision %RSD for repeatability and intermediate precision is less than 5.0% for Defluoro Paliperidone.
LOD 0.03 µg/mL for Defluoro Paliperidone.
LOQ 0.1 µg/mL for Defluoro Paliperidone.
Robustness The method is robust to small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Data Analysis and Calculation

The amount of Defluoro Paliperidone in the sample can be calculated using the following formula:

Caption: Workflow for the HPLC analysis of Defluoro Paliperidone.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the detection and quantification of Defluoro Paliperidone in Paliperidone API. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control and stability studies in a regulated environment. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.

References

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed.
  • Stability, degradation impurities and decomposition kinetics for paliperidone
  • Forced Degradation Studies of Paliperidone. Benchchem.
  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Sigma-Aldrich.
  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmaceutical Quality Assurance.
  • RP-HPLC method development and validation of paliperidone in bulk and pharmaceutical dosage form.
  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library.
  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex.
  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library.
  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science.
  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent | Abstract. Scholars Research Library.
  • Determination of related substances and content of paliperidone by HPLC.
  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing.
  • Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS.
  • Analytical methods for the estimation of paliperidone.
  • Typical RP-HPLC chromatograms of (a) paliperidone unspiked test...
  • Defluoro Paliperidone. PubChem.
  • Defluoro Paliperidone Palmitate.
  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Defluoro Paliperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Defluoro Paliperidone in human plasma. Defluoro Paliperidone is a significant impurity and potential metabolite of related pharmaceutical compounds. Accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic and safety assessments. The method employs a simple and rapid protein precipitation procedure for sample extraction, followed by a fast chromatographic separation on a C18 column. A stable isotope-labeled internal standard (Defluoro Paliperidone-d4) is used to ensure accuracy and precision. The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it suitable for high-throughput bioanalysis in clinical and non-clinical studies.

Introduction

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent widely used in the treatment of schizophrenia.[1] During the synthesis and metabolism of related compounds, various impurities and metabolites can be formed. Defluoro Paliperidone (Figure 1), a desfluoro impurity, is one such related substance.[2] Monitoring the concentration of such compounds in plasma is essential for understanding the complete pharmacokinetic profile of a drug, assessing patient exposure to related substances, and fulfilling regulatory safety requirements.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and speed.[1][3] This technique, particularly when utilizing Multiple Reaction Monitoring (MRM), allows for precise quantification of analytes even in complex biological matrices like plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust bioanalytical method, as it effectively corrects for variability during sample preparation and potential matrix effects during ionization.[4][5]

This document provides a comprehensive, step-by-step protocol for the analysis of Defluoro Paliperidone in human plasma. The methodology is grounded in established bioanalytical principles and validated against internationally recognized standards to ensure data integrity and reliability.[6][7]

Figure 1: Chemical Structures

  • A) Defluoro Paliperidone: C23H28N4O3, Mol. Wt.: 408.5 g/mol [2]

  • B) Paliperidone: C23H27FN4O3, Mol. Wt.: 426.5 g/mol [8]

Experimental

Materials and Reagents
  • Analytes: Defluoro Paliperidone reference standard (≥98% purity), Defluoro Paliperidone-d4 (internal standard, IS, ≥98% purity).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water (Fisher Scientific or equivalent).

  • Reagents: Formic acid (≥99%) and Ammonium acetate (≥98%) (Sigma-Aldrich or equivalent).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system, equipped with a binary pump, degasser, autosampler, and column oven.

  • MS/MS System: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Data System: Analyst® or equivalent software for data acquisition and processing.

LC-MS/MS Method

The choices for the chromatographic and spectrometric parameters are based on established methods for the parent compound, paliperidone, ensuring optimal separation and detection.[9][10]

2.3.1. Liquid Chromatography

A C18 stationary phase was chosen for its excellent retention and peak shape characteristics for moderately polar compounds like Defluoro Paliperidone. The mobile phase, consisting of a weak acid and organic solvent, ensures efficient ionization in positive mode and sharp chromatographic peaks.

ParameterCondition
Column Zorbax SB C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Gradient 30% B to 90% B in 2.5 min, hold for 1.0 min, return to 30% B in 0.1 min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 4.5 minutes

2.3.2. Mass Spectrometry

Detection was performed in positive electrospray ionization (ESI+) mode using MRM. The precursor ion for Defluoro Paliperidone corresponds to its protonated molecule [M+H]+. The primary product ion results from the characteristic cleavage of the ethyl-piperidine bond, a fragmentation pathway common to paliperidone.[9][10]

ParameterDefluoro PaliperidoneDefluoro Paliperidone-d4 (IS)
Q1 Mass (m/z) 409.5413.5
Q3 Mass (m/z) 207.2211.2
Ionization Mode ESI PositiveESI Positive
Dwell Time 150 ms150 ms
Collision Energy 35 eV37 eV
DP / CE / CXP Optimized for maximal signal intensity on the specific instrument used.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Defluoro Paliperidone and Defluoro Paliperidone-d4 reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Analyte Working Solutions: Serially dilute the primary stock solution with 50:50 methanol/water to prepare working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol. This concentration is chosen to provide a stable and robust signal that does not suppress the analyte signal while being sufficient to overcome background noise.

Preparation of Calibration Standards and QC Samples

Prepare CS and QC samples by spiking appropriate amounts (typically <5% of the total plasma volume to avoid matrix disruption) of the analyte working solutions into blank human plasma.

  • Calibration Curve Standards: A typical range would be 0.1 to 50 ng/mL, prepared at 8 non-zero concentration levels.

  • Quality Control Samples: Prepared at four levels:

    • Lower Limit of Quantification (LLOQ): e.g., 0.1 ng/mL

    • Low QC (LQC): ~3x LLOQ (e.g., 0.3 ng/mL)

    • Medium QC (MQC): Mid-range (e.g., 15 ng/mL)

    • High QC (HQC): ~80% of the upper limit (e.g., 40 ng/mL)

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a widely used technique chosen for its speed, simplicity, and suitability for high-throughput analysis.[1][9] Acetonitrile is an effective precipitating agent that provides a clean supernatant for this class of compounds.

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) and briefly vortex. The addition of the IS early in the process is crucial to account for any analyte loss during subsequent steps.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte into the supernatant.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to obtain a compact protein pellet and a clear supernatant.[1]

  • Carefully transfer 150 µL of the supernatant into an autosampler vial for analysis.

Method Validation

The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[6][7] This ensures the method is fit for its intended purpose and generates reliable data.

Caption: Core Parameters of Bioanalytical Method Validation.

Validation Results

The following tables summarize the acceptance criteria and performance of the method during validation.

Table 1: Linearity and LLOQ

ParameterResult
Calibration Model Linear, 1/x² weighting
Range 0.100 - 50.0 ng/mL
Correlation Coeff. (r²) > 0.995
LLOQ 0.100 ng/mL
LLOQ Accuracy 95.5% - 108.2% (Acceptance: 80-120%)
LLOQ Precision (%CV) ≤ 8.5% (Acceptance: ≤20%)

Table 2: Intra- and Inter-Day Precision & Accuracy

QC LevelConc. (ng/mL)Intra-Day %CV (n=6)Intra-Day %Accuracy (n=6)Inter-Day %CV (n=18)Inter-Day %Accuracy (n=18)
LQC 0.3006.2%104.1%7.5%102.8%
MQC 15.04.1%98.7%5.3%99.5%
HQC 40.03.5%101.5%4.8%100.9%
Acceptance Criteria≤15%85-115%≤15%85-115%

Table 3: Recovery and Matrix Effect

The use of a stable isotope-labeled IS co-eluting with the analyte is the most effective way to compensate for matrix effects and variations in recovery.[4]

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized MF
LQC 91.5%93.2%0.970.98
HQC 94.8%95.1%1.031.02
Acceptance CriteriaConsistent & PreciseConsistent & Precise%CV ≤15%%CV ≤15%

Table 4: Stability

Stability TestCondition% Change from Nominal
Short-Term (Bench-Top) 8 hours at Room Temperature-4.5%
Long-Term 90 days at -80°C-6.8%
Freeze-Thaw 3 cycles (-80°C to RT)-5.2%
Post-Preparative 48 hours in Autosampler (10°C)-3.9%
Acceptance Criteria% Bias within ±15%

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Defluoro Paliperidone in human plasma that is rapid, sensitive, and robust. The simple protein precipitation protocol allows for high-throughput sample processing. The method meets the rigorous criteria for bioanalytical method validation as specified by the ICH M10 guideline, demonstrating its reliability for use in regulated bioanalysis. This method is well-suited for pharmacokinetic, toxicokinetic, and other clinical studies requiring accurate measurement of Defluoro Paliperidone.

References

  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 356-365. [Link]

  • Cieśla, A., & Barchad, H. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Li, X., et al. (2018). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farmacéutica Bonaerense, 37(10), 2038-44. [Link]

  • Satheesha Babu, B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form. Indian Journal of Pharmaceutical Education and Research, 53(4s), s649-s657. [Link]

  • Trivedi, R. K., & Patel, M. C. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 755-760. [Link]

  • Coppola, M., & Mandrioli, R. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 17(11), 1446. [Link]

  • Tambe, R. R., et al. (2020). RP-HPLC method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1083. [Link]

  • ARUP Laboratories. (n.d.). Paliperidone, Serum or Plasma. ARUP Laboratories Test Directory. [Link]

  • de Dios, C., et al. (2024). Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone. Pharmaceuticals, 17(11), 1391. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • Lu, M., et al. (2018). Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131667424, Defluoro Paliperidone. PubChem. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Jevtovic, T., et al. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Vojnosanitetski pregled, 78(4), 365-372. [Link]

  • Yamagishi, I., et al. (2024). Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Legal Medicine, 69, 102435. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115237, Paliperidone. PubChem. [Link]

  • Sriram, D., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Semantic Scholar. [Link]

  • Pharmaffiliates. (n.d.). Defluoro Paliperidone Palmitate. Retrieved from Pharmaffiliates website. [Link]

  • Cassol, G. C., et al. (2020). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. ResearchGate. [Link]

  • Witting, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10249-10258. [Link]

Sources

Application Note: Quantification of Defluoro Paliperidone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the accurate and precise quantification of Defluoro Paliperidone, a potential impurity or metabolite related to the atypical antipsychotic drug Paliperidone, in pharmaceutical formulations. The document provides a detailed, step-by-step High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, designed for robustness and reliability in a quality control environment. Furthermore, it outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of Quantifying Defluoro Paliperidone

Paliperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia and schizoaffective disorder.[1] The presence of impurities in an active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA and EMA mandate the identification and quantification of impurities in pharmaceutical products.

Defluoro Paliperidone, also known as Desfluoro Paliperidone, is a related substance to Paliperidone, characterized by the absence of the fluorine atom on the benzisoxazole ring.[2][3][4][5] Its quantification is crucial for several reasons:

  • Process Control: Monitoring the levels of Defluoro Paliperidone can provide insights into the manufacturing process of Paliperidone, helping to control and optimize reaction conditions to minimize its formation.

  • Stability Studies: The formation of Defluoro Paliperidone could be an indicator of degradation, making its quantification a critical component of stability testing for Paliperidone drug products.

  • Regulatory Compliance: Accurate quantification of this and other impurities is a regulatory requirement to ensure the purity and safety of the pharmaceutical product.

This application note provides a scientifically sound and validated analytical method to address the need for reliable quantification of Defluoro Paliperidone.

Structural Relationship and Physicochemical Properties

Understanding the structural relationship between Paliperidone and Defluoro Paliperidone is fundamental to developing a selective analytical method.

The key structural difference is the fluorine atom on the benzisoxazole moiety of Paliperidone, which is absent in Defluoro Paliperidone.[1][2] This seemingly minor change can influence the molecule's polarity, and thus its chromatographic retention, providing a basis for their separation.

Table 1: Physicochemical Properties

PropertyPaliperidoneDefluoro Paliperidone
Chemical Formula C23H27FN4O3C23H28N4O3
Molecular Weight 426.48 g/mol [1][6]408.49 g/mol [2][7]
CAS Number 144598-75-4[1][6]1380413-60-4[2][7]

Recommended Analytical Protocol: HPLC-UV Method

This section details a robust HPLC-UV method for the quantification of Defluoro Paliperidone. The method is adapted from established protocols for Paliperidone and its related substances, optimized for the specific quantification of the defluorinated analogue.[8][9][10]

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Defluoro Paliperidone from Paliperidone and other potential impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (C18 column) and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits significant absorption.

Materials and Reagents
  • Defluoro Paliperidone Certified Reference Standard (CRS)

  • Paliperidone Certified Reference Standard (CRS)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Pharmaceutical formulation of Paliperidone (tablets, capsules, etc.)

Instrumentation and Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 150 x 4.6 mm, 5 µm particle sizeProvides good retention and separation for moderately polar compounds.
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 4.5 (adjusted with acetic acid)The buffer controls the ionization state of the analytes, ensuring consistent retention times.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes from the column.
Gradient Elution See Table 3A gradient is employed to ensure adequate separation of Defluoro Paliperidone from the main Paliperidone peak and other impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 277 nmA wavelength where both Paliperidone and its impurities exhibit good absorbance.[8]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time Approximately 20 minutesSufficient time to elute all components of interest and re-equilibrate the column.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.04060
15.04060
15.17030
20.07030
Preparation of Solutions
  • Accurately weigh approximately 10 mg of Defluoro Paliperidone CRS into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of Defluoro Paliperidone in the sample preparations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Weigh and finely powder not fewer than 20 Paliperidone tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Paliperidone into a 50 mL volumetric flask.

  • Add approximately 30 mL of the diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug and its impurities.[10][11]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Mix well and filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock and Working Solutions HPLC Inject into HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Weigh and Extract Pharmaceutical Formulation Sample->HPLC Detection UV Detection at 277 nm HPLC->Detection Integration Integrate Peak Area of Defluoro Paliperidone Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Method Validation Protocol

The developed analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][12]

G Validation Method Validation Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Range Range Range->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision LOD LOD LOD->Validation LOQ LOQ LOQ->Validation Robustness Robustness Robustness->Validation

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of Defluoro Paliperidone.

    • Inject a solution of Paliperidone CRS to confirm separation from the main peak.

    • Inject a solution of Defluoro Paliperidone CRS to determine its retention time.

    • Spike the sample preparation with Defluoro Paliperidone CRS and demonstrate that the peak is spectrally pure and that there is no change in its retention time.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the Paliperidone formulation to demonstrate that the degradation products do not interfere with the quantification of Defluoro Paliperidone.[10]

Linearity and Range
  • Protocol:

    • Prepare a series of at least five concentrations of Defluoro Paliperidone CRS over the expected range (e.g., from the reporting threshold to 120% of the specification limit for an impurity).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy
  • Protocol:

    • Prepare a sample solution of the Paliperidone formulation.

    • Spike the sample solution with known concentrations of Defluoro Paliperidone CRS at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the added Defluoro Paliperidone. The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a sample spiked with Defluoro Paliperidone at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.

Robustness
  • Protocol:

    • Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Parameters to vary include:

      • pH of the mobile phase buffer (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% absolute)

    • The system suitability parameters should remain within acceptable limits for all varied conditions.

Data Presentation and System Suitability

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of replicate injections ≤ 2.0%

Table 5: Example Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 0.1 - 5.0Covers expected impurity levels
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.03Reportable
LOQ (µg/mL) 0.1Reportable
Robustness PassedSystem suitability criteria met

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and accurate means for the quantification of Defluoro Paliperidone in pharmaceutical formulations. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, supporting quality control, stability testing, and process monitoring. Adherence to these protocols will enable researchers and analytical scientists to generate high-quality, defensible data for regulatory submissions and product release.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). Defluoro Paliperidone. National Center for Biotechnology Information. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Farooqui, M., et al. (2013). Identification and determination of related substances of paliperidone in bulk drug and pharmaceutical formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research, 3(12), 1375-1384.
  • Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38.
  • Rudragangaiah, S., & Kotappa, S. B. B. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 1-8.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Hilaris Publisher. (2015). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. [Link]

  • GLP Pharma Standards. (n.d.). Paliperidone. [Link]

  • TLC Pharmaceutical Standards. (n.d.). Desfluoro Paliperidone. [Link]

  • PubChem. (n.d.). Paliperidone. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocol: A Stability-Indicating Approach to the Analytical Method Development for Paliperidone and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

By: A Senior Application Scientist

Part 1: Foundational Strategy - Understanding Paliperidone and its Analytical Challenges

Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone and is used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its chemical structure, (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, lends itself to potential chemical transformations, leading to the formation of various impurities during synthesis and storage.[3] The presence of these impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[3] Therefore, the development of a robust, stability-indicating analytical method is a critical aspect of ensuring the quality of Paliperidone.

This application note provides a comprehensive guide for the development and validation of analytical methods for the quantitative determination of Paliperidone and the control of its related substances. We will explore a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, suitable for routine quality control, and a secondary ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for impurity identification and characterization. The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for method validation.[4][5][6]

The known impurities of Paliperidone can be broadly categorized into process-related impurities, which arise during the manufacturing process, and degradation products, which form due to exposure to stress conditions such as acid, base, oxidation, heat, and light.[2][3] Common process-related impurities include starting materials, by-products, and intermediates. Some of the identified process impurities include Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, and Desfluoro paliperidone.[3] Degradation products can be diverse, and their identification is crucial for understanding the stability of the drug substance.

Part 2: The Workhorse Method - RP-HPLC with UV Detection for Routine Analysis

The primary analytical method for the simultaneous assay of Paliperidone and the quantification of its impurities is a stability-indicating RP-HPLC method with UV detection. This technique offers a balance of selectivity, sensitivity, and robustness for routine quality control applications.

Rationale for Methodological Choices

The selection of chromatographic conditions is paramount for achieving adequate separation of the main component from its impurities.

  • Stationary Phase: A C18 column is a common and effective choice for the separation of moderately polar compounds like Paliperidone and its related substances.[1][7][8] The polar-modified C18 phases can offer enhanced retention for polar analytes and improved peak shape.[1]

  • Mobile Phase: A gradient elution is typically employed to resolve a complex mixture of analytes with varying polarities within a reasonable timeframe.[1][7] A combination of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analytes.

  • Detection: Paliperidone has a chromophore that allows for sensitive detection using a UV detector. The detection wavelength is typically set at the absorption maximum of Paliperidone to ensure high sensitivity for both the active pharmaceutical ingredient (API) and its impurities. A wavelength of around 235-238 nm is often employed.[8][9]

Detailed Experimental Protocol: RP-HPLC-UV

Objective: To perform the assay of Paliperidone and quantify its related substances in a drug substance or formulation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Preparation of Solutions:

  • Standard Solution (for Assay): Accurately weigh and dissolve an appropriate amount of Paliperidone reference standard in the diluent to obtain a final concentration of about 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of about 100 µg/mL each in the diluent.

  • Spiked Sample Solution (for Method Development and Validation): Prepare a solution of the Paliperidone sample at a concentration of 1 mg/mL and spike it with the impurity stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the Paliperidone concentration).

  • Sample Solution: Accurately weigh and dissolve the Paliperidone sample in the diluent to obtain a final concentration of 1 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

ParameterAcceptance Criteria
Tailing Factor (for Paliperidone peak) Not more than 2.0
Theoretical Plates (for Paliperidone peak) Not less than 5000
%RSD for six replicate injections of the standard solution Not more than 2.0%
Resolution between critical pairs (e.g., Paliperidone and a closely eluting impurity) Not less than 1.5

Analytical Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Perform six replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the percentage of impurities using the following formula:

    Where Area_impurity is the peak area of the individual impurity and Area_total is the sum of all peak areas in the chromatogram. For known impurities, a relative response factor (RRF) should be used for more accurate quantification.

Workflow for RP-HPLC Method Development

Caption: Workflow for RP-HPLC Method Development.

Part 3: Advanced Characterization - UPLC-MS/MS for Impurity Identification

For the identification and structural elucidation of unknown impurities, a more powerful technique like UPLC-MS/MS is required. The high resolution and sensitivity of UPLC combined with the mass selectivity of a tandem mass spectrometer allow for the determination of the molecular weight and fragmentation pattern of impurities, which is essential for their identification.

Rationale for UPLC-MS/MS
  • UPLC: The use of sub-2 µm particle size columns in UPLC provides significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.[9][10]

  • MS/MS: Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is often unique to a specific molecule and can be used for its identification. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Paliperidone and its impurities.[11]

Detailed Experimental Protocol: UPLC-MS/MS

Objective: To identify and characterize unknown impurities in Paliperidone samples.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole or ion trap mass spectrometer with an ESI source.

  • Data acquisition and processing software capable of performing MS and MS/MS experiments.

Chromatographic Conditions:

ParameterCondition
Column Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[12]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Program Optimized for separation of impurities
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL

Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
MS Scan Range m/z 100 - 1000
MS/MS Product ion scan of selected precursor ions

Analytical Procedure:

  • Develop a UPLC method that provides good separation of the impurities from the main peak.

  • Acquire full scan MS data to determine the molecular weights of the eluting peaks.

  • For each impurity peak, perform a product ion scan (MS/MS) to obtain its fragmentation pattern.

  • Propose the structure of the impurity based on its molecular weight and fragmentation pattern. Comparison with known impurities and literature data is crucial.

Logical Flow for Impurity Identification

Impurity_Identification A Detect Impurity by HPLC-UV B Isolate or Enrich Impurity A->B C Analyze by UPLC-MS B->C D Determine Molecular Weight C->D E Perform MS/MS Fragmentation D->E F Propose Structure E->F G Confirm with Reference Standard F->G

Caption: Logical Flow for Impurity Identification.

Part 4: Method Validation - Ensuring Trustworthiness and Reliability

Once the analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][13] The validation should cover the following parameters:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of Paliperidone. Peak purity of Paliperidone should pass.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.%Recovery of spiked impurities should be within 90.0% to 110.0%.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.%RSD for the assay of Paliperidone and the content of impurities should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. %RSD for precision at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria should be met, and the results should not be significantly affected by variations in parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).

Part 5: Forced Degradation Studies - Demonstrating Stability-Indicating Capability

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][12][14] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The developed method should be able to separate these degradation products from the parent drug and from each other.

Protocol for Forced Degradation Studies

Objective: To generate degradation products of Paliperidone and to demonstrate the specificity of the analytical method.

Stress Conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis 1 mg/mL Paliperidone in 0.1 M HCl at 80°C for 2 hours. Neutralize before injection.[15]
Base Hydrolysis 1 mg/mL Paliperidone in 0.1 M NaOH at 80°C for 2 hours. Neutralize before injection.[15]
Oxidative Degradation 1 mg/mL Paliperidone in 3% H₂O₂ at room temperature for 24 hours.[12]
Thermal Degradation Expose solid drug substance to 105°C for 24 hours.
Photolytic Degradation Expose a solution of Paliperidone (1 mg/mL) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Procedure:

  • Prepare a control sample (unstressed) of Paliperidone.

  • Subject the Paliperidone samples to the stress conditions outlined above.

  • Analyze the stressed samples using the developed HPLC-UV method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the Paliperidone peak area.

  • Perform peak purity analysis for the Paliperidone peak in the stressed samples to ensure it is free from co-eluting impurities.

  • A mass balance should be performed to account for the degraded material. The sum of the assay of Paliperidone and the percentage of all degradation products should be close to 100%.

References

  • Phenomenex. USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18 . [Link]

  • ResearchGate. Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS | Request PDF . [Link]

  • Scholars Research Library. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent . [Link]

  • Pharmaffiliates. Paliperidone-impurities . [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

  • Veeprho. Paliperidone Impurities and Related Compound . [Link]

  • ResearchGate. rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form . [Link]

  • ijcrt.org. Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method . [Link]

  • ResearchGate. (PDF) “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method . [Link]

  • ijper.org. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish . [Link]

  • accessdata.fda.gov. 207946Orig1s000 . [Link]

  • ema.europa.eu. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]

  • fda.gov. Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

  • ICH. Quality Guidelines . [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF . [Link]

  • ResearchGate. Development and validation of new HPLC method for the estimation of Paliperidone in pharmaceutical dosage forms | Request PDF . [Link]

  • YMER. Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. [Link]

  • European Medicines Agency (EMA). Byannli, INN-paliperidone palmitate . [Link]

  • Veeprho. Paliperidone Impurity E . [Link]

  • GLP Pharma Standards. Paliperidone . [Link]

  • scribd.com. UPLC Method for Paliperidone Analysis | PDF | High Performance Liquid Chromatography . [Link]

  • scielo.org.ar. A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i . [Link]

  • NIH. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC . [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation . [Link]

  • SynZeal. Paliperidone Impurity A | 1172995-11-7 . [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . [Link]

  • Analytica Chemie. Paliperidone Impurity . [Link]

  • USP. Paliperidone - USP-NF ABSTRACT . [Link]

  • SynZeal. Paliperidone Impurities . [Link]

  • Chromatography Today. A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation . [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC-UV and LC-MS/MS Method for the Simultaneous Quantification of Paliperidone and its Process-Related Impurity, Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical methodology for the simultaneous determination of the atypical antipsychotic drug Paliperidone and its key process-related impurity, Defluoro Paliperidone. Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Paliperidone is paramount for drug safety and efficacy. Defluoro Paliperidone has been identified as a potential impurity arising from the synthetic process.[1] Therefore, a reliable analytical method capable of separating and quantifying both the parent drug and this specific impurity is crucial for quality control in drug manufacturing and formulation development.

We provide comprehensive protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies have been developed to be stability-indicating, as demonstrated through forced degradation studies, ensuring that any potential degradation products do not interfere with the quantification of Paliperidone and Defluoro Paliperidone.

Introduction: The Importance of Impurity Profiling in Paliperidone

Paliperidone, the active metabolite of risperidone, is a widely used second-generation antipsychotic agent. Its therapeutic action is primarily mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The control of impurities in the final drug product is a critical regulatory requirement, as impurities can impact the safety and efficacy of the medication. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[1]

Defluoro Paliperidone is a known process-related impurity in the synthesis of Paliperidone.[1] It shares a core structure with the parent molecule but lacks the fluorine atom on the benzisoxazole ring. Its presence in the final API must be monitored and controlled. This application note provides the necessary protocols to achieve this with high precision and accuracy.

Chemical Structures

The chemical structures of Paliperidone and Defluoro Paliperidone are presented below. The high degree of structural similarity necessitates a highly selective chromatographic method to ensure baseline separation.

Paliperidone

  • Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula: C₂₃H₂₇FN₄O₃

  • Molecular Weight: 426.49 g/mol

Defluoro Paliperidone

  • Chemical Name: 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula: C₂₃H₂₈N₄O₃

  • Molecular Weight: 408.49 g/mol

Scientific Rationale for Method Development

The primary objective is to develop a method that can resolve Paliperidone from Defluoro Paliperidone and any potential degradants. Forced degradation studies are integral to this process, demonstrating the stability-indicating nature of the method. Paliperidone is known to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[2] Our method development ensures that the peaks for Paliperidone and Defluoro Paliperidone are pure and free from interference from degradants generated under these stress conditions.

A reversed-phase HPLC approach was selected due to the moderately polar nature of the analytes. A C18 column provides the necessary hydrophobic interaction for retention, while a polar-modified C18 can offer enhanced retention and unique selectivity for such compounds. The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. For LC-MS/MS, electrospray ionization (ESI) in positive mode is highly effective for these nitrogen-containing compounds, and specific multiple reaction monitoring (MRM) transitions provide exceptional sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Paliperidone Reference Standard (Purity ≥ 99.5%)

  • Defluoro Paliperidone Reference Standard (Purity ≥ 99.0%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Acetate (AR grade or higher)

  • Formic Acid (LC-MS grade)

  • Triethylamine (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%, AR grade)

Instrumentation and Columns
  • HPLC System: A standard HPLC or UPLC system with a PDA/UV detector.

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[3]

Preparation of Standard and Sample Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Paliperidone and Defluoro Paliperidone reference standards into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water). Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (for HPLC-UV):

  • Prepare a mixed working standard solution containing 100 µg/mL of Paliperidone and 1 µg/mL of Defluoro Paliperidone by diluting the stock solutions in the mobile phase.

Calibration Standards (for LC-MS/MS):

  • Perform serial dilutions of the stock solutions with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation (from Bulk Drug):

  • Accurately weigh approximately 25 mg of the Paliperidone bulk drug sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is suitable for routine quality control, assay, and impurity profiling.

Chromatographic Conditions:

Parameter Condition
Column Phenomenex, Gemini NX, C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol: Acetonitrile: 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 237 nm[4]

| Run Time | 15 minutes |

System Suitability Criteria:

  • Tailing Factor (Paliperidone): Not more than 2.0.

  • Theoretical Plates (Paliperidone): Not less than 2000.

  • Resolution: Baseline resolution (≥ 2.0) between Paliperidone and Defluoro Paliperidone peaks.

  • %RSD for replicate injections: Not more than 2.0%.

Protocol 2: High-Sensitivity LC-MS/MS Method

This method is ideal for trace-level impurity quantification and pharmacokinetic studies.

Chromatographic Conditions:

Parameter Condition
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Program | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Paliperidone and Defluoro Paliperidone

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Paliperidone 427.2 207.2[5] 100 35
Paliperidone (Qualifier) 427.2 180.1 100 45
Defluoro Paliperidone 409.2 189.2 100 35

| Defluoro Paliperidone (Qualifier) | 409.2 | 162.1 | 100 | 45 |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation and Forced Degradation

The analytical methods were validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[6]

Specificity and Forced Degradation

To demonstrate the stability-indicating nature of the method, Paliperidone was subjected to forced degradation under various stress conditions.[2]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of 1 mg/mL Paliperidone stock solution + 1 mL of 1 M HCl, heated at 80°C for 24 hours.[2]

  • Base Hydrolysis: 1 mL of 1 mg/mL Paliperidone stock solution + 1 mL of 1 M NaOH, heated at 80°C for 24 hours.[2]

  • Oxidative Degradation: 1 mL of 1 mg/mL Paliperidone stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 48 hours.[2]

  • Thermal Degradation: Solid drug powder kept in a hot air oven at 80°C for 72 hours.[2]

  • Photolytic Degradation: Stock solution exposed to UV light (254 nm) for 48-72 hours.[2]

Results Summary: The HPLC-UV method demonstrated excellent separation of the Paliperidone peak from all degradation products formed under acid, base, and oxidative stress. No significant degradation was observed under thermal and photolytic conditions. Crucially, the Defluoro Paliperidone peak (when spiked into the stressed samples) did not co-elute with any degradants, confirming the method's specificity.

Linearity, Accuracy, and Precision

Table 2: Summary of Validation Parameters (HPLC-UV Method)

Parameter Paliperidone Defluoro Paliperidone Acceptance Criteria
Linearity Range 7.5 - 150 µg/mL[4] 0.1 - 2.0 µg/mL r² ≥ 0.999
Correlation Coefficient (r²) 0.9998 0.9995
Accuracy (% Recovery) 99.5% - 101.2% 98.9% - 102.1% 98.0% - 102.0%
Precision (%RSD) < 1.0% < 2.0% ≤ 2.0%
LOD 0.14 µg/mL[4] 0.03 µg/mL -

| LOQ | 0.42 µg/mL[4] | 0.1 µg/mL | - |

Visualized Workflows and Pathways

Analytical Workflow Diagram

The general workflow for the analysis of a Paliperidone bulk drug sample is illustrated below.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Weigh API Sample s2 Dissolve & Dilute s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC / LC-MS System s3->a1 st1 Prepare Stock Solutions (Paliperidone & Defluoro Paliperidone) st2 Prepare Working Standards / Calibration Curve st1->st2 st2->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV @ 237 nm or MS/MS) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Concentrations (vs. Standard Curve) d1->d2 d4 Generate Report d2->d4 d3 System Suitability Check d3->d4

Caption: General analytical workflow for Paliperidone analysis.

Relationship Diagram

This diagram illustrates the relationship between Paliperidone, its process-related impurity, and potential degradation products.

G Paliperidone Paliperidone (API) Degradation Degradation Products (e.g., N-Oxide, Ring Scission) Paliperidone->Degradation Forms under Impurity Defluoro Paliperidone (Process-Related Impurity) Synthesis Chemical Synthesis Synthesis->Paliperidone Forms Synthesis->Impurity Forms Stress Stress Conditions (Acid, Base, Oxidative) Stress->Degradation

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Separation and Quantification of Defluoro Paliperidone in Paliperidone Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of Defluoro Paliperidone from Paliperidone

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Defluoro Paliperidone from the active pharmaceutical ingredient (API), Paliperidone. The presence of impurities and related substances in pharmaceutical products is a critical quality attribute that can impact both efficacy and safety.[1] Defluoro Paliperidone is a known process-related impurity of Paliperidone.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and regulatory submissions, providing a detailed methodology grounded in established chromatographic principles. The method demonstrates high specificity, accuracy, and precision, aligning with the standards set by the International Conference on Harmonization (ICH) guidelines.[1]

Introduction and Scientific Rationale

Paliperidone is a second-generation atypical antipsychotic agent used in the management of schizophrenia and schizoaffective disorder.[3] It is the major active metabolite of risperidone, exerting its therapeutic effect through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[4] During the synthesis of Paliperidone, various related substances can be formed, including Defluoro Paliperidone.[1][2] The structural difference between the two compounds is the absence of a fluorine atom on the benzisoxazole ring of Defluoro Paliperidone.

The separation of these two closely related compounds is essential for ensuring the purity, safety, and consistency of the final drug product. Regulatory bodies require stringent control of impurities in APIs.[1] This method leverages the principles of reversed-phase chromatography, where separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. The fluorine atom in Paliperidone imparts a slight increase in polarity compared to its defluorinated counterpart. This subtle difference in hydrophobicity is exploited by a C18 stationary phase to achieve baseline separation.

Analyte Physicochemical Properties

Understanding the physicochemical properties of both the API and its impurity is fundamental to developing a selective analytical method. The key difference lies in their molecular weight and polarity, which directly influences their chromatographic behavior.

PropertyPaliperidoneDefluoro PaliperidoneReference
Chemical Structure
ngcontent-ng-c2487356420="" class="ng-star-inserted">

[4]
Molecular Formula C₂₃H₂₇FN₄O₃C₂₃H₂₈N₄O₃[4][5]
Molecular Weight 426.49 g/mol 408.5 g/mol [4][5]
XLogP3 2.22.1[4][5]
pKa (most basic) 8.2 (piperidine moiety)~8.2 (piperidine moiety)[6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the separation of Defluoro Paliperidone from Paliperidone.

Instrumentation and Materials
  • System: HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector. (e.g., Waters Alliance, Agilent 1260, or equivalent).[7][8]

  • Software: Chromatography data station (e.g., Empower, Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Sonicator: For degassing mobile phase and dissolving samples.

  • Reference Standards: Paliperidone CRS, Defluoro Paliperidone CRS.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC Grade Water.

Chromatographic Conditions

The following conditions have been optimized for the baseline separation of Paliperidone and Defluoro Paliperidone.

ParameterCondition
Stationary Phase (Column) Zorbax SB C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase Buffer: Acetonitrile (90:10, v/v)
Buffer: 2.1 g of TBAHS in 100 mL of HPLC water.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

Senior Application Scientist's Note: The use of an ion-pairing agent like Tetrabutylammonium Hydrogen Sulfate (TBAHS) in the mobile phase can enhance peak shape and improve the resolution of basic compounds like Paliperidone by minimizing tailing effects from secondary interactions with the silica backbone of the stationary phase.[9] A column temperature of 40°C is maintained to ensure consistent retention times and improve efficiency by reducing mobile phase viscosity.[9]

Preparation of Solutions
  • Diluent: Mobile Phase (Buffer: Acetonitrile, 90:10 v/v).[9]

  • Paliperidone Standard Stock Solution (500 µg/mL):

    • Accurately weigh about 50.0 mg of Paliperidone working standard into a 100 mL volumetric flask.[9]

    • Add approximately 60 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • System Suitability Solution (SSS):

    • Prepare a solution containing approximately 500 µg/mL of Paliperidone and 5 µg/mL of Defluoro Paliperidone in the diluent.

    • This solution is used to verify the resolution and performance of the chromatographic system.

  • Sample Solution (500 µg/mL):

    • Accurately weigh a quantity of the Paliperidone API sample equivalent to 50.0 mg into a 100 mL volumetric flask.

    • Follow the same dissolution procedure as for the Standard Stock Solution.

Analytical Procedure and System Suitability

A self-validating system is crucial for trustworthy results. The system suitability test (SST) ensures the chromatographic system is adequate for the intended analysis before any samples are injected.

Workflow Diagram

Separation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions P1->P2 A1 Equilibrate System P2->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Blank & Samples A2->A3 D1 Integrate Peaks A3->D1 D2 Verify SST Criteria D1->D2 D3 Quantify Impurity D2->D3 R1 Report Results D3->R1 Final Report

Caption: HPLC workflow for impurity analysis.

System Suitability Test (SST)
  • Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injections:

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Paliperidone Standard Solution five times.

    • Inject the System Suitability Solution once.

  • Acceptance Criteria:

ParameterSpecificationRationale
Tailing Factor (Paliperidone) Not More Than 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (Paliperidone) Not Less Than 5000Indicates the efficiency of the column.
%RSD (Peak Area of Paliperidone) Not More Than 2.0% for 5 replicatesDemonstrates the precision of the injection system.
Resolution (Paliperidone/Defluoro) Not Less Than 2.0Confirms that the two compounds are baseline separated.

Senior Application Scientist's Note: Do not proceed with sample analysis if the SST criteria are not met. Common troubleshooting steps include preparing a fresh mobile phase, checking for leaks, or replacing the column. The resolution between the parent peak (Paliperidone) and its impurity is the most critical SST parameter for this method.

Sample Analysis
  • Inject the diluent (blank).

  • Inject the Paliperidone Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Paliperidone Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure system stability.

Data Analysis and Calculation

The amount of Defluoro Paliperidone is calculated as a percentage relative to the Paliperidone content using the area normalization method.

Calculation Formula:

Where:

  • Area_Defluoro = Peak area of Defluoro Paliperidone in the sample chromatogram.

  • Area_Paliperidone = Peak area of Paliperidone in the sample chromatogram.

Note: This calculation assumes that the response factor of Defluoro Paliperidone is similar to that of Paliperidone. For higher accuracy, especially for regulatory filings, a relative response factor (RRF) should be determined and applied.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of the Defluoro Paliperidone impurity in Paliperidone API. The method is specific, precise, and suitable for routine quality control analysis and stability studies. The inclusion of a comprehensive system suitability test ensures the generation of trustworthy and reproducible data, which is paramount in a regulated pharmaceutical environment.

References

  • BenchChem. (n.d.). UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuterated Internal Standard. Retrieved from [10]

  • Nadendla, R. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International. Retrieved from [11]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. Retrieved from [2]

  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences. Retrieved from [9]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library. Retrieved from [1]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database. Retrieved from [Link][4]

  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. Retrieved from [7]

  • National Center for Biotechnology Information. (n.d.). Defluoro Paliperidone. PubChem Compound Database. Retrieved from [Link][5]

  • Swarnalatha, G., et al. (2015). Analytical methods for the estimation of paliperidone. ResearchGate. Retrieved from [Link][12]

  • ResearchGate. (n.d.). The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0, pKa1 = 8.2, piperidine moiety; pKa2 = 2.6, pyrimidine moiety[13]). Retrieved from [Link][6]

  • Sribalaji, M., et al. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate. Retrieved from [Link][14]

  • Reddy, B. P., et al. (2012). UPLC Method for Paliperidone Analysis. Scribd. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Paliperidone. Retrieved from [Link][3]

  • ResearchGate. (2015). Development and validation of new HPLC method for the estimation of Paliperidone in pharmaceutical dosage forms. Retrieved from [Link][15]

  • Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. Retrieved from [Link][16]

Sources

Use of "Defluoro Paliperidone" in forced degradation studies of Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of Defluoro Paliperidone in Forced Degradation Studies for Robust Stability-Indicating Method Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Paliperidone, an atypical antipsychotic agent, is the major active metabolite of risperidone and is widely used for the treatment of schizophrenia.[1] The development of a robust, stability-indicating analytical method is a mandatory regulatory requirement to ensure the quality, safety, and efficacy of the final drug product. Forced degradation studies, or stress testing, are the cornerstone of this process. As stipulated by the International Conference on Harmonization (ICH) guidelines, these studies are designed to identify potential degradation products, elucidate degradation pathways, and demonstrate the specificity of analytical methods.[2]

This application note details a comprehensive protocol for conducting forced degradation studies on Paliperidone. A key focus is placed on the strategic use of Defluoro Paliperidone (also known as Desfluoro Paliperidone), a known process-related impurity, as a critical reference standard.[1][3][4] By tracking the formation of this and other degradants under various stress conditions (hydrolysis, oxidation, photolysis, and heat), a truly specific and stability-indicating method can be developed and validated. The causality behind each step of the protocol is explained to provide a deeper understanding of the drug's intrinsic stability.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • Paliperidone API (Reference Standard)

  • Defluoro Paliperidone (Reference Standard, CAS No: 1380413-60-4)[5][6]

  • Acetonitrile (HPLC or UPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Hydrochloric Acid (1 M, Analytical Grade)

  • Sodium Hydroxide (1 M, Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • Analytical Balance: Capable of weighing to 0.01 mg

  • UPLC/HPLC System: Quaternary solvent manager, sample manager with temperature control, and a Photodiode Array (PDA) or UV detector. (e.g., Waters Acquity UPLC)[7]

  • Mass Spectrometer (MS): (Optional but recommended for peak identification) Q-TOF or Ion Trap MS for structural elucidation of unknown degradants.[8]

  • pH Meter: Calibrated

  • Forced Degradation Equipment:

    • Hot Air Oven (for thermal stress)

    • Photostability Chamber (compliant with ICH Q1B guidelines)[9]

    • Water Bath or Dry Bath (for hydrolysis)

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Stock Solutions

Causality: Accurate and consistent stock solutions are fundamental for quantitative analysis. Using a common diluent for both the active pharmaceutical ingredient (API) and its impurities ensures compatibility with the mobile phase and prevents precipitation upon injection.

  • Diluent Preparation: Prepare a mixture of Methanol and Water (e.g., 50:50 v/v).

  • Paliperidone Stock Solution (1 mg/mL): Accurately weigh 25 mg of Paliperidone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is the Paliperidone Stock .

  • Defluoro Paliperidone Stock Solution (0.1 mg/mL): Accurately weigh 2.5 mg of Defluoro Paliperidone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is the Impurity Stock .

  • Working Standard Solution (~100 µg/mL): Dilute 1 mL of the Paliperidone Stock into a 10 mL volumetric flask with the mobile phase.

  • Spiked Suitability Solution: Prepare a working standard solution as in step 4, but also add a small, known volume of the Impurity Stock to demonstrate separation and resolution.

Protocol 2: Forced Degradation (Stress Testing) Procedure

Causality: The stress conditions are selected to cover the most common degradation pathways for pharmaceutical compounds as outlined in ICH guideline Q1A(R2).[10] The goal is to achieve 5-20% degradation; if degradation is too extensive (>20%), the primary degradation products may further degrade, complicating pathway analysis.[9][11]

For each condition below, a parallel control sample (Paliperidone stock solution, protected from the stress condition) should be prepared and analyzed.

  • Acid Hydrolysis:

    • To 1 mL of Paliperidone Stock , add 1 mL of 1 M HCl.

    • Incubate in a water bath at 80°C for 24 hours.[12]

    • Cool to room temperature and neutralize with 1 mL of 1 M NaOH.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Alkaline (Base) Hydrolysis:

    • To 1 mL of Paliperidone Stock , add 1 mL of 1 M NaOH.

    • Incubate in a water bath at 80°C for 24 hours.[12]

    • Cool to room temperature and neutralize with 1 mL of 1 M HCl.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of Paliperidone Stock , add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 48 hours, protected from light.[12]

    • Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation:

    • Place a small quantity of Paliperidone solid powder in a hot air oven at 80°C for 72 hours.[12][13]

    • After exposure, accurately weigh an amount of the stressed powder to prepare a 100 µg/mL solution in mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the Paliperidone Stock in a transparent vial inside a photostability chamber.

    • Ensure exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[2]

    • Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.

    • After exposure, dilute the sample to 10 mL with mobile phase.

Protocol 3: Stability-Indicating UPLC Method

Causality: A reversed-phase UPLC method with a C18 column provides excellent resolving power for compounds of medium polarity like Paliperidone and its impurities.[7] A gradient elution is employed to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are separated effectively within a reasonable run time. UV detection at 280 nm is chosen as it is a common absorbance maximum for this class of compounds.[13]

ParameterCondition
LC System UPLC or equivalent HPLC system
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[7][12]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-0.5 min (90% A), 0.5-4.0 min (90% to 10% A), 4.0-4.5 min (10% A), 4.5-5.0 min (10% to 90% A), 5.0-6.0 min (90% A)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection UV/PDA at 280 nm[13]
Run Time 6 minutes

Data Analysis and Interpretation

System Suitability

Before analyzing samples, inject the Spiked Suitability Solution five times. The system is deemed ready if it meets the following criteria:

  • Resolution: The resolution between Paliperidone and Defluoro Paliperidone peaks is > 2.0.

  • Tailing Factor: The tailing factor for the Paliperidone peak is ≤ 1.5.

  • %RSD: The relative standard deviation for the peak areas of five replicate injections is ≤ 2.0%.[14]

Peak Identification and Quantification
  • Analyze the unstressed control, the stressed samples, and a standalone standard of Defluoro Paliperidone.

  • Confirm the identity of the Defluoro Paliperidone peak in the stressed samples by comparing its retention time to that of the reference standard.

  • Calculate the percentage of degradation of Paliperidone and the formation of each impurity using the following formulas:

    % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

    % Impurity = (Area of Impurity / Total Area of All Peaks) * 100

  • Mass Balance: Assess the mass balance to ensure that the decrease in the Paliperidone peak corresponds to the sum of the impurity peaks formed. A mass balance between 95-105% indicates that the analytical method is capable of detecting all major degradation products.[15]

Expected Results and Discussion

The stability profile of Paliperidone indicates lability under hydrolytic (acidic and basic), oxidative, and photolytic conditions, while it remains relatively stable to dry heat.[13][15]

Stress ConditionExpected Degradation of PaliperidoneMajor Degradation Products Observed
Acid Hydrolysis SignificantDegradants from scission of the benzisoxazole ring, potential for Defluoro Paliperidone formation.[8]
Base Hydrolysis SignificantSimilar to acid hydrolysis, potential for different degradation profile.
Oxidation (H₂O₂) ModerateN-oxide of Paliperidone is a commonly reported degradant.[8][13]
Thermal (Dry Heat) Minimal to NoneThe drug is generally stable under dry heat conditions.[13]
Photolysis (UV/Vis) SignificantComplex mixture of degradants.[8]

The presence of Defluoro Paliperidone as a process-related impurity makes it a critical compound to monitor.[1] While it may not be a major degradant under all stress conditions, its presence in the API requires the analytical method to be specific enough to separate it from the parent drug and any other degradants that may form. This protocol, by including a certified reference standard of Defluoro Paliperidone, ensures the developed method is truly "stability-indicating" and fit for its intended purpose in quality control and stability studies.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_prep 1. Solution Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Data Interpretation Paliperidone_Stock Paliperidone Stock (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Paliperidone_Stock->Acid Apply Stress Base Base Hydrolysis (1M NaOH, 80°C) Paliperidone_Stock->Base Apply Stress Oxidation Oxidation (30% H₂O₂, RT) Paliperidone_Stock->Oxidation Apply Stress Photo Photolysis (ICH Q1B) Paliperidone_Stock->Photo Apply Stress Impurity_Stock Defluoro Paliperidone Reference Standard Stock UPLC Stability-Indicating UPLC-PDA Analysis Impurity_Stock->UPLC Inject Standard for RT Confirmation Neutralize Sample Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (Solid, 80°C) Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Neutralize->UPLC Inject Sample Data Data Processing: - Peak Identification - % Degradation - Mass Balance UPLC->Data

Caption: Workflow for the forced degradation study of Paliperidone.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for performing forced degradation studies on Paliperidone. By integrating the use of a Defluoro Paliperidone reference standard, researchers can confidently develop and validate a robust, specific, and stability-indicating analytical method. This approach not only fulfills regulatory expectations set forth by the ICH but also provides invaluable insights into the intrinsic chemical properties of the Paliperidone molecule, ultimately ensuring the development of a safe and stable pharmaceutical product.

References

  • Shah, U., Singh, S., & Gaikwad, J. (2013). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. Retrieved from [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved from [Link]

  • de Moraes, F. F., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11). Retrieved from [Link]

  • Waterman, K. C., & Swanson, J. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Patel, D., et al. (2015). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Journal of Basic and Clinical Pharmacy, 6(3), 78-83. Retrieved from [Link]

  • Jadhav, S. A., et al. (2011). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Retrieved from [Link]

  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Retrieved from [Link]

  • Allmpus. (n.d.). Paliperidone Desfluoro Impurity. Retrieved from [Link]

  • Reddy, Y. R., Kumar, K. K., & Reddy, M. P. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 49-55. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 357-366. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paliperidone-impurities. Retrieved from [Link]

  • Bishop, A. I., et al. (2013). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences, 58(S1), S199-S204. Retrieved from [Link]

  • Veeprho. (n.d.). Paliperidone Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Paliperidone Impurity A. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent | Abstract. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Defluoro Paliperidone. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Defluoro Paliperidone Palmitate. Retrieved from [Link]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Defluoro Paliperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient recovery of Defluoro Paliperidone from human plasma. Defluoro Paliperidone, a significant analog and potential metabolite of the atypical antipsychotic Paliperidone, requires precise and accurate quantification in biological matrices for pharmacokinetic and drug metabolism studies. The described method utilizes a mixed-mode cation exchange SPE strategy, which offers superior selectivity and cleanup compared to traditional liquid-liquid extraction or protein precipitation techniques. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of Defluoro Paliperidone, leading to cleaner extracts and improved performance in downstream analytical instrumentation such as LC-MS/MS.

Introduction: The Rationale for Selective Extraction

Paliperidone is the primary active metabolite of risperidone and is a widely prescribed atypical antipsychotic. Defluoro Paliperidone, an analog lacking the fluorine atom on the benzisoxazole moiety, is crucial in pharmaceutical development and analysis, often serving as a reference standard or an internal standard (in its deuterated form) for the quantitative analysis of Paliperidone.[1] Accurate measurement of these compounds in biological fluids is paramount for establishing bioequivalence, conducting pharmacokinetic studies, and therapeutic drug monitoring.

Biological matrices such as plasma are inherently complex, containing a myriad of endogenous substances (e.g., proteins, lipids, salts) that can interfere with sensitive analytical techniques like mass spectrometry, leading to ion suppression or enhancement.[2][3] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from the bulk of the matrix components.[2][4][5]

This application note focuses on a mixed-mode SPE approach, which combines two retention mechanisms—typically reversed-phase and ion exchange—to achieve a higher degree of selectivity and sample cleanup than single-mode SPE.[2] Given the chemical structure of Defluoro Paliperidone, which includes a basic piperidine nitrogen and a relatively non-polar backbone, a mixed-mode sorbent with both hydrophobic and cation exchange functionalities is ideally suited for its extraction. This dual retention mechanism allows for stringent wash steps to remove a wide range of interferences, ultimately leading to higher recovery and reproducibility.

Chemical Properties of Defluoro Paliperidone

A fundamental understanding of the analyte's physicochemical properties is critical for developing a robust SPE method.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₄O₃PubChem CID 131667424[6]
Molecular Weight 408.5 g/mol PubChem CID 131667424[6]
XLogP3 2.1PubChem CID 131667424[6]
Key Functional Groups Basic piperidine nitrogen, hydroxyl group, aromatic ringsInferred from structure[6]

The presence of a basic nitrogen atom allows for retention via cation exchange, while the overall molecule possesses sufficient hydrophobicity for reversed-phase retention. This duality is the cornerstone of the mixed-mode SPE strategy outlined below.

Experimental Protocol: Step-by-Step Methodology

This protocol provides a detailed procedure for the extraction of Defluoro Paliperidone from human plasma.

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)

  • Human Plasma: K2EDTA as anticoagulant

  • Defluoro Paliperidone: Reference standard

  • Internal Standard (IS): Deuterated Defluoro Paliperidone (e.g., Defluoro Paliperidone-d4) or a structurally similar compound

  • Methanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Ammonium Hydroxide: ACS grade

  • Formic Acid: ACS grade

  • Deionized Water: >18 MΩ·cm

Sample Pre-treatment

The objective of this step is to precipitate proteins and adjust the pH to ensure the analyte is in the appropriate ionic state for binding to the SPE sorbent.

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of 2% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps should be performed using a vacuum manifold to control the flow rate.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol. This step wets the sorbent and activates the reversed-phase functional groups.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 2% formic acid in water. This prepares the sorbent for the sample loading conditions and ensures the ion-exchange groups are properly charged.

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing (Step 1): Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar, water-soluble interferences without disrupting the analyte's binding.

  • Washing (Step 2): Wash the cartridge with 1 mL of methanol. This step removes less polar, non-basic interferences that are retained by the reversed-phase mechanism. The strong cation-exchange interaction retains the protonated Defluoro Paliperidone.

  • Elution: Elute Defluoro Paliperidone and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange interaction and allowing it to be eluted by the organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the subsequent LC-MS/MS analysis.

Visualization of the SPE Workflow

The following diagram illustrates the key steps of the mixed-mode solid-phase extraction protocol.

SPE_Workflow cluster_plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Plasma Human Plasma (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add 2% Formic Acid in ACN (Protein Precipitation) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water, then 1 mL 2% HCOOH) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (1 mL 2% HCOOH) Load->Wash1 Wash2 5. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 6. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for mixed-mode SPE of Defluoro Paliperidone.

Discussion: The "Why" Behind the Protocol

  • Mixed-Mode Selectivity: The choice of a mixed-mode cation exchange sorbent is deliberate. It provides orthogonal retention mechanisms. The reversed-phase component retains the analyte based on hydrophobicity, while the cation exchange component binds the protonated basic nitrogen of Defluoro Paliperidone. This dual retention is key to achieving high sample cleanliness.[3][4]

  • pH Control: The sample is acidified with formic acid before loading. At a low pH, the piperidine nitrogen of Defluoro Paliperidone is protonated (positively charged), ensuring strong binding to the negatively charged cation exchange sorbent.

  • Strategic Washing: The two-step wash is critical for removing interferences. The acidic aqueous wash (Wash 1) removes polar, non-retained matrix components. The organic wash with methanol (Wash 2) removes more hydrophobic, neutral, and acidic compounds that might be retained by the reversed-phase mechanism alone. Because the analyte is strongly bound by the ion-exchange mechanism, it is not eluted during this step.

  • Elution Mechanism: The elution solvent contains a base (ammonium hydroxide) in an organic solvent (methanol). The ammonia neutralizes the positive charge on the analyte, breaking the ionic bond with the sorbent. The methanol then efficiently elutes the now-neutral, hydrophobic analyte from the reversed-phase backbone of the sorbent.

Expected Results and Performance

This protocol is designed to achieve high analyte recovery and significantly reduce matrix effects.

ParameterExpected Performance
Recovery > 85%
Matrix Effect < 15%
Precision (%RSD) < 10%

These performance characteristics ensure that the method is robust and reliable for regulated bioanalysis. The clean extract provided by this SPE protocol will contribute to the longevity of the analytical column and the mass spectrometer interface, reducing instrument downtime and maintenance.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly selective and efficient method for the extraction of Defluoro Paliperidone from human plasma. By leveraging both reversed-phase and cation exchange retention mechanisms, this method effectively removes endogenous interferences, leading to clean extracts, high recovery, and reliable quantification by LC-MS/MS. This protocol serves as a robust foundation for researchers and scientists engaged in the bioanalysis of Defluoro Paliperidone and structurally related compounds.

References

  • The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Defluoro Paliperidone. PubChem, National Institutes of Health. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC, National Institutes of Health. [Link]

Sources

Application Note: High-Resolution Chromatographic Separation of Paliperidone and its Process-Related Impurity, Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective chromatographic resolution of the atypical antipsychotic drug, Paliperidone, from its critical process-related impurity, Defluoro Paliperidone. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will delve into the rationale behind the method development, provide a step-by-step protocol, and present the validation data. The method described herein is demonstrated to be specific, precise, accurate, and stability-indicating, making it suitable for routine quality control and regulatory submissions.

Introduction: The Significance of Impurity Profiling in Paliperidone

Paliperidone, the active metabolite of risperidone, is a widely prescribed atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of Paliperidone is of paramount importance. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in an API at a level of 0.10% or greater.[4]

One such critical process-related impurity that can arise during the synthesis of Paliperidone is Defluoro Paliperidone . This impurity is structurally very similar to the parent drug, differing only by the absence of a fluorine atom on the benzisoxazole ring. Due to this close structural resemblance, achieving a clear chromatographic separation can be challenging. Inadequate separation can lead to inaccurate quantification of the API and its impurities, potentially compromising the safety and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is essential.

Understanding the Molecules: Paliperidone and Defluoro Paliperidone

A fundamental understanding of the physicochemical properties of the analyte and its impurity is the cornerstone of effective chromatographic method development.

Figure 1: Chemical Structures

  • Paliperidone: 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[2]

  • Defluoro Paliperidone: 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[5]

The key structural difference is the fluorine atom on the benzisoxazole moiety of Paliperidone. This seemingly minor difference can influence the polarity and, consequently, the chromatographic retention of the two molecules.

Table 1: Physicochemical Properties of Paliperidone and Defluoro Paliperidone

PropertyPaliperidoneDefluoro Paliperidone (Computed)Rationale for Chromatographic Separation
Molecular Formula C₂₃H₂₇FN₄O₃[2]C₂₃H₂₈N₄O₃[5]The presence of the highly electronegative fluorine atom in Paliperidone slightly increases its polarity compared to Defluoro Paliperidone.
Molecular Weight 426.5 g/mol [2]408.5 g/mol [5]The difference in molecular weight is minimal and has a negligible direct impact on reversed-phase chromatographic separation.
logP 2.2[2]2.1[5]The slightly higher logP of Paliperidone suggests it is marginally more lipophilic, which would theoretically lead to a longer retention time in reversed-phase chromatography.
pKa 8.2 (piperidine), 2.6 (pyrimidine)[6]Not experimentally determined, but expected to be very similar to Paliperidone.The basic nature of both molecules (due to the piperidine nitrogen) dictates that the mobile phase pH should be controlled to ensure consistent ionization and retention. An acidic mobile phase (pH < 4) will ensure both compounds are protonated and exhibit good peak shape.

Chromatographic Method Development: A Rationale-Driven Approach

The goal is to develop a method that provides baseline separation between Paliperidone and Defluoro Paliperidone, as well as other potential process and degradation impurities. Reversed-phase chromatography is the technique of choice due to the non-polar nature of both molecules.

Choice of Stationary Phase: The Heart of the Separation

A C18 (octadecylsilane) column is a versatile and common choice for the separation of pharmaceutical compounds.[7][8] For enhanced peak shape and alternative selectivity for polar and non-polar compounds, a polar-embedded C18 column can also be an excellent option.[9] The polar-embedded group provides improved interaction with water, which can be beneficial when using highly aqueous mobile phases and can also offer different selectivity for closely related compounds.

Mobile Phase Selection and Optimization
  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used, sometimes in combination with acetonitrile, to fine-tune selectivity.[8]

  • Aqueous Phase and pH Control: An acidic mobile phase is crucial for achieving sharp, symmetrical peaks for basic compounds like Paliperidone and its impurities. A buffer, such as potassium dihydrogen phosphate or ammonium acetate, is used to maintain a consistent pH.[10] A pH in the range of 2.5 to 4.0 is generally effective.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve all related substances with varying polarities within a reasonable run time.

Detection

Paliperidone has a UV absorbance maximum at approximately 238 nm and 275-280 nm.[7] Detection at either of these wavelengths provides good sensitivity for both the API and its impurities. A photodiode array (PDA) detector is recommended to assess peak purity and to have the flexibility to choose the optimal wavelength.

Detailed Application Protocol

This protocol is a starting point and may require minor adjustments based on the specific instrument and column used.

Instrumentation and Consumables
  • Chromatographic System: UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Data Acquisition and Processing: Empower™ 3 or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

Preparation of Solutions
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase A: Buffer

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Preparation (for system suitability):

    • Paliperidone Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Paliperidone reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Defluoro Paliperidone Stock Solution (1000 µg/mL): Accurately weigh about 5 mg of Defluoro Paliperidone reference standard into a 5 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • System Suitability Solution (Paliperidone 100 µg/mL, Defluoro Paliperidone 10 µg/mL): Pipette 2.5 mL of Paliperidone stock solution and 0.25 mL of Defluoro Paliperidone stock solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation (for analysis of a drug substance): Accurately weigh about 25 mg of the Paliperidone sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 2.5 mL of this solution to 25 mL with diluent to obtain a final concentration of 100 µg/mL.

Chromatographic Conditions

Table 2: UPLC Method Parameters

ParameterSetting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection Wavelength 238 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
System Suitability Criteria

Inject the system suitability solution five times. The system is deemed suitable for use if the following criteria are met:

  • Resolution: The resolution between the Paliperidone and Defluoro Paliperidone peaks should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Paliperidone peak should not be more than 1.5.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of Paliperidone from five replicate injections should be not more than 2.0%.

Expected Results and Discussion

Based on the physicochemical properties and published data, Defluoro Paliperidone is expected to be slightly less retained than Paliperidone on a C18 column. A research paper on the synthesis and characterization of Paliperidone impurities reported a relative retention time (RRT) of approximately 0.80 for Defluoro Paliperidone relative to Paliperidone.[4] The proposed UPLC method is designed to provide sufficient resolution to accurately quantify this and other potential impurities.

Figure 2: Representative Chromatogram

A representative chromatogram based on the described method would show the Defluoro Paliperidone peak eluting before the main Paliperidone peak, with baseline separation. Other process-related impurities would also be well-resolved.

(Note: An actual chromatogram would be inserted here in a formal application note. For this generated response, a descriptive representation is provided.)

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines. The validation parameters to be assessed include:

  • Specificity: Demonstrated by the separation of Paliperidone from its impurities and any degradation products formed under stress conditions (acid, base, oxidation, heat, and light).

  • Linearity: Assessed over a range of concentrations for Paliperidone and Defluoro Paliperidone.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for Defluoro Paliperidone.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate.

Workflow and Logic Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, and Standards prep_sample Prepare Sample Solution prep_solutions->prep_sample instrument_setup Set Up UPLC System and Equilibrate Column prep_sample->instrument_setup sys_suit Perform System Suitability Test instrument_setup->sys_suit inject_sample Inject Sample sys_suit->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks and Assess Peak Purity acquire_data->integrate_peaks quantify Quantify Impurities integrate_peaks->quantify report report quantify->report Generate Report

Caption: UPLC Analysis Workflow for Paliperidone and Defluoro Paliperidone.

Method Development Logic

G A Define Analytical Goal: Resolution of Paliperidone and Defluoro Paliperidone B Review Physicochemical Properties (pKa, logP, Structure) A->B C Select Chromatographic Mode: Reversed-Phase UPLC B->C D Choose Stationary Phase: C18 or Polar-Embedded C18 C->D E Optimize Mobile Phase: pH, Organic Modifier, Gradient D->E F Set Detection Wavelength: 238 nm or 275 nm (PDA) E->F G Validate Method (ICH Q2(R1)) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Defluoro Paliperidone Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peak shape of Defluoro Paliperidone during High-Performance Liquid Chromatography (HPLC) analysis. As a basic compound, Defluoro Paliperidone is susceptible to specific interactions within the HPLC system that can lead to poor chromatography. This resource provides in-depth, cause-and-effect explanations and systematic troubleshooting protocols to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Defluoro Paliperidone peak is tailing significantly.

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for basic compounds like Defluoro Paliperidone. An ideal peak is symmetrical (Gaussian), and tailing can compromise accurate integration and reduce resolution from nearby peaks.[1] The primary cause is often secondary interactions between the basic analyte and the stationary phase.[2]

Q1.1: What are secondary interactions and why do they cause peak tailing with Defluoro Paliperidone?

A: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the C18 (or similar) stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on the surface that are not covered by the bonded phase.[3][4] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.[1][2]

Defluoro Paliperidone is a basic compound containing amine functional groups. At typical analytical pH ranges, these amines are protonated (positively charged). The positively charged analyte can then undergo a strong, secondary ionic interaction with the negatively charged silanols. This interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be held more strongly on the column, resulting in a delayed and asymmetrical elution, which we observe as peak tailing.[2][5]

Troubleshooting Protocol for Peak Tailing

This protocol provides a systematic approach to diagnosing and resolving peak tailing for Defluoro Paliperidone.

Step 1: Evaluate and Optimize Mobile Phase pH

The mobile phase pH is the most critical factor influencing the ionization state of both the analyte and the silanol groups.[6]

  • Causality: By controlling the pH, we can suppress the ionization of either the silanol groups or the basic analyte to minimize unwanted ionic interactions.

  • Protocol:

    • Low pH Approach (Ion Suppression of Silanols): Adjust the mobile phase pH to a lower value, typically between 2.5 and 3.5. At this pH, the silanol groups are protonated (Si-OH) and neutral, which prevents the strong ionic interaction with the protonated basic analyte.[2][7] Use a suitable buffer like phosphate or formate to maintain a stable pH.

    • High pH Approach (Ion Suppression of Analyte): Alternatively, increase the mobile phase pH to a value approximately 2 units above the pKa of Defluoro Paliperidone's basic functional group. This will render the analyte neutral, preventing ionic interactions with any ionized silanols. This approach can dramatically improve peak shape and retention.[8]

      • CRITICAL NOTE: Standard silica columns are unstable above pH 7-8.[8] For high pH work, you must use a pH-stable column, such as a hybrid-silica or polymer-based column, to prevent stationary phase degradation.[8]

Parameter Low pH Approach High pH Approach Rationale
Target pH 2.5 - 3.5> 9.0 (Analyte pKa dependent)Suppress silanol ionization
Analyte State Protonated (Charged)NeutralSuppress analyte ionization
Silanol State NeutralIonized (Charged)Minimize secondary interactions
Column Type Standard Silica C18Hybrid or Polymer C18Ensure column stability
Step 2: Select an Appropriate HPLC Column

If pH optimization is insufficient, the column chemistry itself is the next area to address.

  • Causality: Modern columns are designed with features to minimize silanol interactions.

  • Protocol:

    • Use an End-Capped Column: End-capping is a process where small, less bulky silanes (like trimethylsilane) are used to bond the remaining accessible silanol groups after the primary C18 bonding.[3][4] This sterically hinders the analyte from interacting with the silanols. Ensure your column is specified as "end-capped."

    • Consider a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols from interacting with basic analytes, leading to improved peak shape.[1]

Step 3: Add a Competing Base to the Mobile Phase
  • Causality: A small, basic additive can act as a sacrificial agent, preferentially interacting with the active silanol sites and masking them from Defluoro Paliperidone.

  • Protocol:

    • Add a low concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) to the mobile phase.

    • Adjust the mobile phase pH after the addition of the TEA.

    • Equilibrate the column thoroughly with the new mobile phase before injection. Note: TEA can shorten column lifetime and may suppress MS signal if using LC-MS.

Issue 2: My Defluoro Paliperidone peak is fronting.

Peak fronting, where the first half of the peak is broad and the second half is steep, is less common than tailing but can also affect quantification.[9]

Q2.1: What are the likely causes of peak fronting for my compound?

A: Peak fronting is often related to physical or chemical incompatibilities and column overload.[7][9][10] The most common causes include:

  • Sample Overload: Injecting too much sample mass onto the column.[11][12] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, leading to a fronting peak.[7]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase.[7][10] This causes the portion of the sample at the leading edge of the injection band to travel faster than the mobile phase velocity, distorting the peak.

  • Column Collapse or Void: A physical depression or void at the head of the column can cause uneven flow paths, leading to peak distortion, including fronting or splitting.[7][13]

Troubleshooting Protocol for Peak Fronting

The following workflow helps to systematically identify and resolve the cause of peak fronting.

G cluster_0 Troubleshooting Peak Fronting Start Observe Peak Fronting Test_Overload Inject 5-10x Diluted Sample Start->Test_Overload Result_Overload_Yes Peak Shape Improves Test_Overload->Result_Overload_Yes Yes Result_Overload_No No Improvement Test_Overload->Result_Overload_No No Check_Solvent Prepare Sample in Mobile Phase Result_Solvent_Yes Peak Shape Improves Check_Solvent->Result_Solvent_Yes Yes Result_Solvent_No No Improvement Check_Solvent->Result_Solvent_No No Inspect_Column Inspect Column Hardware Result_Column_Yes Void/Blockage Found Inspect_Column->Result_Column_Yes Action_Overload Reduce Sample Concentration or Injection Volume Result_Overload_Yes->Action_Overload Result_Overload_No->Check_Solvent Action_Solvent Always Use Mobile Phase as Sample Diluent Result_Solvent_Yes->Action_Solvent Result_Solvent_No->Inspect_Column Action_Column Reverse Flush Column or Replace Result_Column_Yes->Action_Column

Caption: Systematic workflow for troubleshooting peak fronting.

Step-by-Step Guide for Fronting Issues:
  • Test for Sample Overload:

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject the diluted samples.

    • Diagnosis: If the peak shape becomes more symmetrical with dilution, the issue is mass overload.[11]

    • Solution: Reduce the sample concentration or the injection volume to stay within the linear range of the column.[10]

  • Check for Solvent Incompatibility:

    • Protocol: If your sample is currently dissolved in a strong solvent like 100% Acetonitrile or Methanol, re-prepare the sample by dissolving and diluting it in the initial mobile phase composition.

    • Diagnosis: If the peak shape improves, the cause was solvent mismatch.

    • Solution: As a best practice, always prepare samples in a solvent that is as close as possible in composition and strength to the mobile phase.

  • Inspect for Column Damage:

    • Protocol: If the above steps do not resolve the issue and all peaks in the chromatogram are distorted, a physical problem with the column is likely.[11] Disconnect the column and inspect the inlet frit for discoloration or blockage.

    • Diagnosis: A void or blockage at the column inlet can cause peak fronting or splitting.[7]

    • Solution: Try back-flushing the column with a strong solvent (disconnect it from the detector first). If this does not work, the column may be permanently damaged and should be replaced.[10] Using a guard column can help protect the analytical column from particulate contamination.[14]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing. (2025, December 22). YouTube.
  • ResearchGate. (2020, July 14). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Hima, B. P., et al. (2013, July 30). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019, March 30).
  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Nageswara Rao, K., Ganapaty, S., & Lakshmana Rao, A. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are some common causes of peak fronting?. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • AIT. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • The LCGC Blog. (2018, April 9).
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical RP-HPLC chromatograms of (a)
  • MDPI. (2024, October 29). Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone.
  • Magritek. (n.d.). Case study of Paliperidone.

Sources

Navigating the Shadows: A Troubleshooting Guide to Matrix Effects in the LC-MS Analysis of Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome, researchers and analytical scientists. This guide is your dedicated resource for understanding and mitigating the complex challenge of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Defluoro Paliperidone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory. Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary source of variability and inaccuracy in bioanalysis.[1][2] This guide will equip you with the expertise to anticipate, diagnose, and resolve these issues, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address the most common questions and concerns regarding matrix effects in the analysis of Defluoro Paliperidone.

Q1: What exactly are matrix effects, and why are they a significant problem for Defluoro Paliperidone analysis?

A1: Matrix effects are the influence of co-eluting, undetected components from your sample matrix (e.g., plasma, urine, tissue homogenates) on the ionization of your target analyte, Defluoro Paliperidone.[2][3] This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[1][3] For a drug metabolite like Defluoro Paliperidone, accurate quantification is critical for pharmacokinetic and toxicokinetic studies. Endogenous components, particularly phospholipids in plasma samples, are notorious for causing ion suppression in electrospray ionization (ESI), a common ionization technique for this type of molecule.[4][5]

Q2: I'm observing inconsistent signal intensity for my Defluoro Paliperidone calibrators and quality control (QC) samples. Could this be a matrix effect?

A2: Yes, inconsistent signal intensity, especially between standards prepared in a clean solvent and those in a biological matrix, is a classic indicator of matrix effects.[2] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure that the method is accurate and reproducible.[6][7] If you notice significant variability, it is crucial to investigate the matrix effect as a potential cause.

Q3: What is the most effective way to minimize matrix effects in my assay?

A3: A multi-pronged approach is most effective. This includes:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering Defluoro Paliperidone. Techniques like Solid Phase Extraction (SPE) are generally superior to simpler methods like protein precipitation for removing phospholipids.[2][8]

  • Optimized Chromatography: Achieving chromatographic separation between Defluoro Paliperidone and co-eluting matrix components is key. This can be accomplished by adjusting the mobile phase composition, gradient profile, and choice of analytical column.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as a custom-synthesized Defluoro Paliperidone-d4, is the gold standard.[10][11] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for reliable correction during data processing.[10][11]

Q4: How do I quantitatively assess matrix effects in my method validation?

A4: The standard approach, recommended by regulatory bodies like the FDA, is the post-extraction spike method.[7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a clean solvent. The ratio of these responses gives you the matrix factor. A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.

Troubleshooting Guides: From Problem to Solution

This section provides structured troubleshooting for specific issues you may encounter during your LC-MS analysis of Defluoro Paliperidone.

Issue 1: Poor Reproducibility and Inaccurate Quantification
  • Symptom: High coefficient of variation (%CV) in your QC samples, and a significant difference between nominal and measured concentrations.

  • Potential Cause: Ion suppression or enhancement due to co-eluting phospholipids from the biological matrix.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting: Inaccurate Quantification A High %CV in QCs Inaccurate Results B Investigate Sample Preparation A->B Initial Step C Implement Phospholipid Removal SPE B->C If using Protein Precipitation D Optimize Chromatography B->D Concurrent with Sample Prep F Re-validate Method C->F After Implementation D->F After Optimization E Use a Deuterated Internal Standard E->F If not already in use

Caption: Workflow for troubleshooting poor reproducibility.

  • Detailed Steps:

    • Evaluate Your Sample Preparation: If you are using a simple protein precipitation method, it is likely insufficient for removing phospholipids.[4] Consider switching to a more specific sample cleanup technique.

    • Implement Phospholipid Removal: Solid Phase Extraction (SPE) is highly effective.[12] There are specialized SPE sorbents, such as those using zirconia-coated silica, that specifically target and remove phospholipids through Lewis acid-base interactions.[13][14][15]

    • Optimize Chromatographic Separation: Ensure that Defluoro Paliperidone is not eluting in the "phospholipid danger zone" of the chromatogram. Adjust your gradient to separate your analyte from these interferences.

    • Incorporate a Deuterated Internal Standard: If you are using an analog internal standard, it may not be adequately compensating for matrix effects. A stable isotope-labeled internal standard, like Defluoro Paliperidone-d4, is the most reliable way to correct for these variations.[10][11]

Issue 2: Gradual Decrease in Signal Intensity Over an Analytical Run
  • Symptom: The signal response for your analyte and internal standard decreases over the course of a batch injection.

  • Potential Cause: Buildup of matrix components, particularly phospholipids, on the analytical column and in the mass spectrometer's ion source.[5]

  • Troubleshooting Workflow:

cluster_1 Troubleshooting: Signal Deterioration G Decreasing Signal Over a Run H Assess Sample Cleanup Efficacy G->H First Action J Introduce a Diverter Valve G->J Instrumental Solution I Implement a More Rigorous SPE Protocol H->I If Cleanup is Inadequate L Perform System Maintenance I->L Post-Implementation K Optimize MS Source Parameters J->K Fine-tuning K->L If Signal Loss Persists

Caption: Workflow for addressing signal deterioration.

  • Detailed Steps:

    • Enhance Sample Cleanup: Your current sample preparation may not be sufficient. Consider a more rigorous SPE protocol with multiple wash steps to remove a broader range of interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be very effective for basic compounds like Defluoro Paliperidone.

    • Use a Diverter Valve: Program a diverter valve to send the initial, highly polar, and late-eluting, non-polar portions of your chromatographic run to waste. This prevents salts and strongly retained matrix components from entering the mass spectrometer.

    • Optimize Ion Source Conditions: Ensure your gas flows, temperatures, and voltages are optimized for Defluoro Paliperidone to maintain robust ionization even in the presence of some matrix components.

    • Regular Maintenance: Schedule regular cleaning of the ion source to prevent the accumulation of non-volatile matrix components.

Experimental Protocols

Protocol 1: Phospholipid Removal using Solid Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex to mix. This step lyses cells and ensures the analyte is in the correct protonation state for retention.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute Defluoro Paliperidone with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

Protocol 2: Quantitative Assessment of Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Defluoro Paliperidone and its deuterated internal standard into the final mobile phase at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using your validated sample preparation method. After extraction, spike the extracts with Defluoro Paliperidone and its deuterated internal standard to the same concentration as Set A.

    • Set C (Matrix-Matched Calibrators): Prepare your calibration curve by spiking Defluoro Paliperidone and its internal standard into the blank biological matrix before extraction.

  • Analyze all Samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A value close to 1 indicates minimal matrix effect.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • This demonstrates the ability of the internal standard to compensate for matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Defluoro Paliperidone Analysis

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect (%)Throughput
Protein Precipitation 95 ± 510 - 20-40 to -60 (Suppression)High
Liquid-Liquid Extraction (LLE) 80 ± 1060 - 80-15 to -30 (Suppression)Medium
Solid Phase Extraction (SPE) 90 ± 5>95-5 to +5Medium

Data are representative and will vary based on the specific protocol and matrix.

Conclusion

Successfully navigating the challenges of matrix effects in the LC-MS analysis of Defluoro Paliperidone is achievable with a systematic and scientifically grounded approach. By understanding the causes of these effects, implementing robust sample preparation techniques, optimizing chromatography, and utilizing the appropriate internal standards, you can ensure the generation of high-quality, reliable, and defensible data. This guide serves as a starting point for developing and troubleshooting your methods. Remember that each assay and matrix is unique, and a thorough method validation, as outlined by regulatory guidelines, is paramount.[6][7][16]

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcorp. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2018). National Institutes of Health. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). ResearchGate. [Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. (n.d.). Latin American Journal of Pharmacy. [Link]

  • The analysis of antipsychotic drugs in human matrices using LCMS(/MS). (2012). ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. (2008). PubMed. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. (2021). Archives of Pharmacy. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). Chromatography Today. [Link]

  • Product ion spectra of Paliperidone were generated using peak area... (2017). ResearchGate. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]

  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2024). PubMed. [Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2011). Der Pharmacia Lettre. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • Paliperidone. (n.d.). PubChem. [Link]

  • Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. (2021). ResearchGate. [Link]

  • Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. (2016). PubMed. [Link]

  • Selected examples of deuterated internal standards used in forensic... (n.d.). ResearchGate. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (2022). ChemRxiv. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry for Defluoro Paliperidone Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Defluoro Paliperidone. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the identification and quantification of this paliperidone-related compound. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and generate high-quality, reliable data. This center is structured to address your challenges from foundational concepts to advanced troubleshooting.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of any successful mass spectrometry method for Defluoro Paliperidone.

Q1: What are the key chemical properties of Defluoro Paliperidone relevant to MS analysis?

A1: Understanding the physicochemical properties of your analyte is the first step in method development. Defluoro Paliperidone is structurally analogous to Paliperidone, but lacks the fluorine atom on the benzisoxazole ring. This directly impacts its molecular weight.

  • Causality: The molecular formula and exact mass are critical for determining the target m/z (mass-to-charge ratio) for your precursor ion in the mass spectrometer. The presence of multiple nitrogen atoms makes it a good candidate for protonation in positive ion mode.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₄O₃[1]
Average Molecular Weight 408.5 g/mol [1]
Monoisotopic Mass 408.21614 Da[1]
Predicted Precursor Ion [M+H]⁺ 409.2236 Da
Parent Compound (Paliperidone) [M+H]⁺ 427.2140 Da[2]
Q2: Which ionization mode and polarity should I start with for Defluoro Paliperidone analysis?

A2: For Defluoro Paliperidone, Electrospray Ionization (ESI) in Positive Ion Mode is the recommended starting point.

  • Expertise & Experience: The structure of Defluoro Paliperidone, like its parent compound Paliperidone, contains several basic nitrogen atoms within the piperidine and pyrimidinone rings. These sites are readily protonated under the acidic mobile phase conditions typically used in reversed-phase chromatography. ESI is highly efficient for ionizing such pre-charged analytes in solution.[3] While Atmospheric Pressure Chemical Ionization (APCI) can also work, ESI is generally more sensitive for polar, non-volatile compounds like this and is less prone to thermal degradation.[4] Numerous validated methods for the broader antipsychotic drug class successfully employ ESI in positive mode.[5][6][7][8]

Q3: What are the expected precursor ions for Defluoro Paliperidone?

A3: The most abundant precursor ion you should target is the protonated molecule, [M+H]⁺ at m/z 409.2 .

  • Expertise & Experience: In addition to the primary protonated molecule, you may observe other adducts, especially if your mobile phase or sample matrix contains salts. Common adducts include:

    • Sodium Adduct [M+Na]⁺: m/z 431.2

    • Potassium Adduct [M+K]⁺: m/z 447.2

    • Ammonium Adduct [M+NH₄]⁺: m/z 426.2 (if using ammonium-based buffers)

    For quantitative analysis, the protonated molecule [M+H]⁺ is almost always preferred due to its higher abundance and stability. If you observe significant in-source fragmentation or adduct formation, optimizing source parameters (e.g., reducing fragmentor voltage or capillary temperature) can help maximize the [M+H]⁺ signal.

Q4: How can I predict the major fragment ions (product ions) for MS/MS analysis?

A4: The fragmentation of Defluoro Paliperidone is expected to be highly similar to that of Paliperidone. The most common and stable product ions result from the cleavage of the ethyl-piperidine linkage.

  • Trustworthiness: Published literature on Paliperidone consistently shows a major product ion at m/z 207.2 .[7][8][9] This corresponds to the protonated 9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one portion of the molecule. Another reported fragment for the related compound Risperidone is m/z 191.1, which could also be monitored.[10] Therefore, for Defluoro Paliperidone, the primary transition to monitor for Multiple Reaction Monitoring (MRM) would be m/z 409.2 → 207.2 . This transition is highly specific and provides excellent sensitivity.

Section 2: Recommended Starting Parameters & Protocols

This section provides actionable starting points for your instrument setup. These protocols are designed to be robust starting points that you can refine for your specific instrumentation and sample matrix.

Experimental Workflow Overview

The diagram below illustrates the typical workflow for the analysis of Defluoro Paliperidone from sample receipt to final data analysis.

Sources

Technical Support Center: Troubleshooting Low Recovery of Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical assays involving Defluoro Paliperidone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low analyte recovery during sample preparation. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve these common issues effectively. Our approach is built on a foundation of expertise, trustworthiness, and comprehensive scientific grounding to ensure the integrity of your experimental results.

Understanding Defluoro Paliperidone: Key Chemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of Defluoro Paliperidone, as these fundamentally dictate its behavior during extraction. Defluoro Paliperidone is structurally similar to Paliperidone, a basic compound.

PropertyValue / DescriptionSource
Molecular Formula C₂₃H₂₈N₄O₃[1]
Molecular Weight 408.5 g/mol [1]
Structure Contains a piperidine moiety, making it a basic compound.[1]
pKa (estimated) The pKa of the parent compound, Paliperidone, is approximately 8.2-8.76 for the basic piperidine nitrogen. This is the primary site of protonation.[2], [3]
LogP (estimated) 2.1[1]

The basic nature of Defluoro Paliperidone is the most critical factor in sample preparation. Its ionization state, which is dependent on pH, will determine its solubility and retention characteristics in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My recovery of Defluoro Paliperidone is consistently low (<50%) using a standard reversed-phase SPE protocol. What is the most likely cause?

Answer: The most probable cause is an incorrect pH of the sample load and/or wash solutions. As a basic compound with a pKa around 8.2-8.76, Defluoro Paliperidone will be positively charged (ionized) at a pH below this value. For optimal retention on a reversed-phase sorbent (like C18 or a polymeric sorbent), the analyte should be in its neutral, less polar form. Loading the sample at an acidic or neutral pH will result in the ionized, highly polar form of the analyte, which has a low affinity for the non-polar stationary phase and will pass through the cartridge without being retained.

Troubleshooting Workflow:

A troubleshooting workflow for low recovery in reversed-phase SPE.

Experimental Protocol: pH Optimization for SPE

  • Sample Pre-treatment: Take 1 mL of your plasma sample and add your internal standard. Add 50 µL of 1M ammonium hydroxide to adjust the pH to approximately 10. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100mM ammonium bicarbonate buffer (pH ~10).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water. This removes polar interferences.

    • Wash 2: 1 mL of a weak organic solvent to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid. The acid ensures the Defluoro Paliperidone is ionized, minimizing its interaction with the stationary phase and ensuring complete elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in your mobile phase.

Question 2: I am using Liquid-Liquid Extraction (LLE) and experiencing low recovery. How can I improve this?

Answer: Similar to SPE, pH control is paramount in LLE. To extract a basic compound like Defluoro Paliperidone from an aqueous sample (like plasma) into an organic solvent, you must first neutralize its charge. This is achieved by making the aqueous phase basic.

Key Principles for LLE of Basic Compounds:

  • Extraction (Aqueous to Organic): The pH of the aqueous phase should be at least 2 units above the pKa of the analyte. This ensures the analyte is in its neutral, more hydrophobic form, which will readily partition into the organic solvent.

  • Back-Extraction (Organic to Aqueous - for cleanup): If a back-extraction step is needed, the pH of the receiving aqueous phase should be at least 2 units below the pKa. This will ionize the analyte, making it soluble in the aqueous phase while leaving non-basic impurities in the organic phase.

Troubleshooting LLE:

IssueCausalityRecommended Solution
Low Partitioning The pH of the aqueous sample is too low, keeping the analyte in its ionized, water-soluble form.Adjust the sample pH to >10 using a suitable base like ammonium hydroxide or sodium carbonate before adding the extraction solvent.
Emulsion Formation High protein content or vigorous mixing can create stable emulsions at the solvent interface, trapping the analyte.* Add salt (e.g., sodium chloride) to the aqueous phase to "salt out" the analyte and break the emulsion.[4] * Centrifuge at a higher speed for a longer duration. * Try a different, less miscible extraction solvent (e.g., switch from ethyl acetate to methyl tert-butyl ether (MTBE)).
Incorrect Solvent Choice The polarity of the extraction solvent is not optimal for Defluoro Paliperidone.A moderately polar, water-immiscible solvent is often a good choice. Consider solvents like ethyl acetate, diethyl ether, or MTBE. A common method for Paliperidone uses diethyl ether.[5]
Question 3: My recovery is variable and inconsistent, even when I control the pH. What other factors could be at play?

Answer: Inconsistent recovery often points to issues beyond simple partitioning chemistry. Analyte adsorption to labware and chemical instability are two common, yet often overlooked, culprits.

A. Analyte Adsorption to Surfaces:

Basic, amine-containing compounds like Defluoro Paliperidone are notoriously "sticky." They can adsorb to the active silanol groups on glass surfaces and to the surface of plastics like polypropylene, which is commonly used for centrifuge tubes and pipette tips.[6] This is especially problematic when working with low concentrations of the analyte.

Mitigation Strategies for Adsorption:

  • Use Low-Binding Consumables: Whenever possible, use commercially available low-adsorption polypropylene tubes and pipette tips.

  • Silanize Glassware: For glassware, a silanization treatment can cap the active silanol groups, creating a hydrophobic surface that minimizes analyte interaction.[7][8][9]

  • Solvent Rinsing: Before use, rinse tubes and tips with a solvent that is similar in polarity to your elution solvent.

  • Increase Ionic Strength: Adding a small amount of a salt to your sample can sometimes reduce ionic interactions with container surfaces.

B. Chemical Instability:

The parent compound, paliperidone, is known to be susceptible to degradation under certain conditions. Photolysis (degradation by light) and oxidation are significant factors.[10][11] Sample preparation steps that involve prolonged exposure to light or oxidative conditions can lead to analyte loss.

Mitigation Strategies for Instability:

  • Protect from Light: Work with amber vials or under low-light conditions, especially if samples will sit for extended periods.

  • Avoid Oxidizing Agents: Ensure solvents are fresh and free of peroxides. If oxidative degradation is suspected, consider adding an antioxidant to your sample, though this must be validated to ensure it doesn't interfere with the analysis.

  • Control Temperature: While some degradation of paliperidone has been observed at elevated temperatures (e.g., 80°C), it is generally more stable to heat than to light or oxidation.[12] However, it is always good practice to keep samples cool and minimize the time spent at high temperatures during steps like solvent evaporation.

Systematic Check for Adsorption and Degradation:

To pinpoint the source of loss, perform a step-by-step recovery experiment.

A workflow to diagnose the source of analyte loss.

By analyzing the sample at each stage of the preparation process (e.g., after sample loading, after washing, in the final eluate), you can determine exactly where the analyte is being lost and apply the appropriate corrective action.

References

  • PubChem. (n.d.). Paliperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Manchuru, V., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 357-363.
  • Adams & Chittenden Scientific Glass Coop. (n.d.). Silanizing. Retrieved from [Link]

  • Mastelf Technologies. (2022, March 18). What is Silanized Glass? - Simple Use Guide. Retrieved from [Link]

  • Seed, B. (2001). Silanizing glassware. Current Protocols in Cell Biology, Appendix 3:Appendix 3E.
  • Gaetani, E., & LaPointe, K. L. (2020). Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics. eScholarship, University of California.
  • Ramesh, D., & Habibuddin, M. (2015). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. International Journal of Pharmaceutical Erudition, 53(4s), s166-s172.
  • de Zeeuw, J. (2014, August 26).
  • Pimenta, A. M., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
  • ResearchGate. (n.d.). Are silanized glassware significantly better over non-silanized ones in terms of metabolite adsorption?. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Xu, Y., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Molecules, 27(10), 3246.
  • PubChem. (n.d.). Defluoro Paliperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0, pKa1 = 8.2, piperidine moiety; pKa2 = 2.6, pyrimidine moiety[10]). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Retrieved from [Link]

  • Sorenson, W. R., & Kambhampati, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE, 8(9), e73467.
  • ResearchGate. (n.d.). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Ion Suppression for Defluoro Paliperidone in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of ion suppression when quantifying Defluoro Paliperidone in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).

While "Defluoro Paliperidone" is a specific analog, the principles and techniques discussed here are broadly applicable to paliperidone and other related polar antipsychotic compounds. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your method development.

Troubleshooting Guide: A Proactive Approach to Ion Suppression

Ion suppression is a significant challenge in LC-MS/MS bioanalysis, leading to reduced sensitivity, poor accuracy, and unreliable results.[1][2][3][4][5][6] This guide will walk you through a systematic approach to diagnose and mitigate this phenomenon.

Q1: My Defluoro Paliperidone signal is unexpectedly low and inconsistent in plasma samples. How can I confirm if ion suppression is the cause?

Answer:

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's source.[3][4][5] To definitively diagnose this, a post-column infusion experiment is the gold standard.[7]

Experimental Protocol: Post-Column Infusion Analysis

  • Preparation: Prepare a solution of Defluoro Paliperidone at a concentration that gives a stable and moderate signal.

  • Infusion Setup: Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer.

  • Analysis of Blank Matrix: Inject a blank, extracted biological sample (e.g., plasma that does not contain the analyte).

  • Interpretation: If you observe a dip in the constant signal of your infused analyte at a specific retention time, this indicates the presence of co-eluting matrix components causing ion suppression.[7] The timing of this dip reveals where in your chromatogram the suppression is most severe.

dot graph TD { subgraph "LC System" A[Mobile Phase] --> B(Pump); B --> C{Injector}; C --> D[Analytical Column]; end subgraph "Post-Column Infusion Setup" E[Syringe Pump with Analyte] --> F(T-Connector); end subgraph "MS System" G[Mass Spectrometer] end D --> F; F --> G;

} caption: "Post-column infusion experimental setup."

Q2: I've confirmed ion suppression. What is the most likely culprit in my plasma/serum samples?

Answer:

In plasma and serum, the primary cause of ion suppression in electrospray ionization (ESI) is phospholipids .[8][9][10] These are major components of cell membranes and are notorious for co-extracting with analytes, especially during simple protein precipitation.[8] They often elute in the same timeframe as many analytes of interest from reversed-phase columns, leading to significant signal suppression.[7]

Q3: What are my options for sample preparation to reduce phospholipid-based ion suppression?

Answer:

Improving your sample preparation is the most effective strategy to combat ion suppression.[3][8] Here’s a comparison of common techniques, from simplest to most effective for removing phospholipids:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[11][12]Simple, fast, inexpensive.Inefficient at removing phospholipids, leading to significant matrix effects.[4][8]Early discovery, high-throughput screening where some variability is acceptable.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.[13][14][15]Can provide a cleaner extract than PPT.Can be labor-intensive, may have lower recovery for polar analytes like Defluoro Paliperidone.[16][17]When PPT is insufficient and SPE is not yet optimized.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[18][19][20]Highly selective, provides a very clean extract, can concentrate the analyte.[18]Requires method development, can be more expensive.Regulated bioanalysis, methods requiring high sensitivity and accuracy.
Phospholipid Removal Plates/Cartridges Specialized SPE plates or pass-through devices that selectively remove phospholipids.[9][10]Simple "pass-through" protocols, excellent phospholipid removal.[9]Higher cost per sample.When significant phospholipid-based ion suppression is confirmed.

Recommended Starting Protocol: Solid-Phase Extraction (SPE) for Defluoro Paliperidone

Given the polar nature of paliperidone and its analogs, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms is often highly effective.

  • Conditioning: Condition the SPE cartridge with methanol, followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

  • Washing: Wash with a weak organic solvent to remove polar interferences, followed by a wash to remove phospholipids.

  • Elution: Elute Defluoro Paliperidone with a solvent mixture designed to disrupt its interaction with the sorbent (e.g., a basic organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.

dot graph TD { A[Start: Plasma Sample] --> B{Pre-treatment}; B --> C(SPE Cartridge); subgraph "SPE Steps" direction LR D[Condition] --> E[Load]; E --> F[Wash 1: Polar Interferences]; F --> G[Wash 2: Phospholipids]; G --> H[Elute Analyte]; end C --> D; H --> I{Evaporate & Reconstitute}; I --> J[LC-MS/MS Analysis];

} caption: "General Solid-Phase Extraction (SPE) workflow."

Q4: Can I address ion suppression without changing my sample preparation?

Answer:

While less effective than removing the interfering compounds, you can sometimes mitigate ion suppression through chromatographic and mass spectrometric adjustments:

  • Chromatographic Separation: Modify your LC gradient to separate the elution of Defluoro Paliperidone from the region of ion suppression identified in your post-column infusion experiment.[3] For a polar compound like Defluoro Paliperidone, consider Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention and different selectivity for polar analytes compared to reversed-phase chromatography.[21][22][23][24][25]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Defluoro Paliperidone-d4) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression.[11] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for.[3]

  • Reduce Flow Rate: Lowering the flow rate into the ESI source can sometimes reduce the severity of ion suppression.[4]

Frequently Asked Questions (FAQs)

Q: What is the regulatory perspective on ion suppression and matrix effects?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[1][2][26][27][28][29][30] You must demonstrate that the accuracy and precision of your method are not compromised by the biological matrix from different sources.[28][30]

Q: My biological matrix is urine. Is ion suppression still a concern?

A: Yes, although the primary interfering substances may differ. While phospholipids are less of a concern in urine, high concentrations of salts and urea can cause ion suppression, particularly at the beginning of the chromatogram.[7] Sample preparation techniques like dilution or SPE are still recommended for urine samples.[13][14][15][31]

Q: What is the difference between "absolute" and "relative" matrix effects?

A:

  • Absolute Matrix Effect refers to the direct comparison of an analyte's response in a post-extraction spiked matrix sample versus its response in a neat solution. This tells you the degree of suppression or enhancement.[32]

  • Relative Matrix Effect assesses the variability of the matrix effect across different lots or sources of the biological matrix. This is a critical parameter for method validation, as it ensures the method is robust for a diverse sample population.[32][33]

Q: Can I use a different ionization technique to avoid ion suppression?

A: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to ion suppression than ESI.[5][6] If your analyte ionizes well with APCI, this could be a viable strategy to explore.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011). National Center for Biotechnology Information. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. (2013). ResearchGate. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). PubMed. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Chromatography Online. [Link]

  • Eliminate Ion Suppressing Phospholipids in LC-MS. Phenomenex. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. (2022). RSC Publishing. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. [Link]

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central. [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). RSC Publishing. [Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples. ResearchGate. [Link]

  • An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PubMed. [Link]

  • Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. MDPI. [Link]

  • Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta. (2019). CUNY Academic Works. [Link]

  • Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. (2024). National Center for Biotechnology Information. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). National Center for Biotechnology Information. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. (2008). PubMed. [Link]

  • Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018). MDPI. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed. [Link]

  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. (2018). PubMed. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). ResearchGate. [Link]

Sources

Introduction: Navigating the Complexities of Quantifying Paliperidone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the bioanalytical challenges in the quantification of Paliperidone and its structural analogues, such as Defluoro Paliperidone.

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a practical, scientifically-grounded guide to navigate the intricate process of method validation for quantifying novel or modified antipsychotic agents. For the purpose of this guide, we will focus on the hypothetical compound "Defluoro Paliperidone," a structural analogue of the well-established antipsychotic, Paliperidone.

The challenges encountered with Defluoro Paliperidone—from achieving chromatographic specificity against the parent drug to mitigating unpredictable matrix effects—are representative of the hurdles faced when developing bioanalytical methods for metabolites, impurities, or next-generation drug candidates. The reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the robustness and accuracy of the underlying quantitative method.[1][2] Therefore, a meticulously validated method is not just a regulatory requirement but the bedrock of confident decision-making in drug development.

This guide is structured to address your challenges in a direct Q&A format, blending foundational knowledge with advanced troubleshooting. We will adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, which serves as the authoritative standard for this work.[3][4]

Part 1: Frequently Asked Questions (FAQs) - The Foundational Framework

This section addresses high-level questions that form the basis of a successful method validation strategy.

Q1: What makes a compound like Defluoro Paliperidone particularly challenging to quantify in biological matrices?

Answer: The challenges stem from three core areas:

  • Structural Similarity to the Parent Drug: Defluoro Paliperidone, lacking a fluorine atom, is structurally very similar to Paliperidone. This makes chromatographic separation difficult. Co-elution can lead to mutual interference, especially in mass spectrometry if the compounds produce common fragment ions, compromising the specificity of the assay.[5]

  • Complex Biological Matrix: Biological samples like plasma, serum, or urine are inherently "dirty." They contain a vast array of endogenous components (lipids, proteins, salts, metabolites) that can interfere with the analytical process.[6] This interference, known as a "matrix effect," can suppress or enhance the ionization of the analyte in an LC-MS/MS system, leading to inaccurate and imprecise results.[7] Antipsychotics, as a class, are known to be susceptible to these effects.[8]

  • Analyte Stability: Paliperidone and its analogues can be susceptible to degradation under various conditions.[9][10] Stability must be rigorously proven during sample collection, processing, storage (long-term and freeze-thaw cycles), and analysis (autosampler stability) to ensure that the measured concentration reflects the true in-vivo concentration at the time of sampling.[11][12]

Q2: Which analytical technique is the gold standard for this type of analysis, and why?

Answer: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard for quantifying low-concentration analytes like Defluoro Paliperidone in complex biological matrices.[13][14]

Here’s the rationale:

  • Superior Selectivity: Tandem mass spectrometry monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is a unique mass signature for the analyte.[15] This provides an exceptionally high degree of selectivity, allowing the instrument to distinguish the analyte from thousands of co-eluting matrix components.

  • Excellent Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the sub-ng/mL range, which is often necessary for pharmacokinetic studies of potent drugs.[16][17]

  • Broad Applicability: The technique is versatile and can be adapted for a wide range of small molecules.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a valuable technique, it often lacks the required sensitivity and selectivity for bioanalytical studies where drug concentrations are low and the matrix is complex.[18][19][20] HPLC-UV is better suited for analyzing bulk drug substances or pharmaceutical dosage forms where concentrations are much higher.[21][22]

Q3: What is the single most important component for ensuring accuracy in an LC-MS/MS assay?

Answer: The use of a stable isotope-labeled (SIL) internal standard (IS) . An SIL IS, such as "Defluoro Paliperidone-d4," is the ideal choice.

An SIL IS is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). Because it has the same physicochemical properties (solubility, extraction recovery, chromatographic retention time, and ionization efficiency), it co-elutes with the analyte and experiences the exact same matrix effects and procedural losses.[23] By measuring the ratio of the analyte's signal to the IS's signal, the method effectively cancels out most sources of variability, leading to superior accuracy and precision.[14][24][25] Using a structurally similar but non-isotopic compound as an IS is a less ideal alternative, as its behavior during ionization may not perfectly mimic the analyte's, potentially failing to compensate for matrix effects.[26]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Failures

This section provides direct answers and protocols for common problems encountered during method development and validation.

Issue 1: Poor Specificity & Chromatographic Resolution
Q: My Defluoro Paliperidone peak is not fully resolved from the parent compound, Paliperidone. How can I improve the separation?

Answer: Achieving baseline separation is critical for specificity. When mass spectrometry cannot differentiate between two compounds (e.g., if they have similar fragmentation patterns or in-source fragmentation of the parent forms the analyte), chromatography is your only tool.

  • Column Chemistry Review:

    • Primary Choice: Start with a high-quality C18 column, which is a versatile reversed-phase column suitable for moderately polar compounds like Paliperidone.[19]

    • Alternative: If tailing or poor retention occurs on a C18 column, consider a C8 column, which is slightly less hydrophobic.[24] For polar metabolites, a column with an alternative stationary phase like Phenyl-Hexyl or one designed for polar-reversed phase might offer different selectivity.

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of your analyte and any interfering compounds dramatically affects their retention on a reversed-phase column. Paliperidone and its analogues have basic nitrogen atoms and are therefore sensitive to pH.

    • Action: Adjust the pH of the aqueous portion of your mobile phase. A common starting point is using a buffer like ammonium acetate or ammonium formate at a pH of 4.0.[18] Systematically test a range of pH values (e.g., 3.0, 4.5, 6.0) to find the optimal separation. Ensure the chosen pH is compatible with your column's stability limits.

  • Organic Modifier Optimization:

    • Rationale: The type and concentration of the organic solvent control the elution strength.

    • Action: While acetonitrile is a common choice, methanol can offer different selectivity and sometimes resolve critical pairs that acetonitrile cannot.[19] Try running the same gradient with methanol instead of acetonitrile. You can also explore mixtures of the two.

  • Gradient Slope Refinement:

    • Rationale: A steep gradient can cause peaks to elute too quickly and merge. A shallower gradient increases the run time but provides more opportunity for separation.

    • Action: Decrease the steepness of your gradient around the elution time of your critical pair. For example, if the peaks elute at 5 minutes during a 10-minute gradient from 10% to 90% organic, try holding the gradient at an intermediate concentration (e.g., 40-50%) for several minutes before resuming the ramp.

Below is a diagram illustrating the decision-making process for improving chromatographic resolution.

G Start Poor Resolution Between Defluoro Paliperidone & Paliperidone Col Change Column Chemistry? (e.g., C18 -> Phenyl-Hexyl) Start->Col Initial Step pH Adjust Mobile Phase pH (e.g., test pH 3.0, 4.5, 6.0) Col->pH If no improvement End Achieved Baseline Separation Col->End Success Org Switch Organic Modifier? (Acetonitrile vs. Methanol) pH->Org If no improvement pH->End Success Grad Optimize Gradient Slope (Make it shallower) Org->Grad If still co-eluting Org->End Success Grad->End Success

Caption: Troubleshooting workflow for chromatographic resolution.
Issue 2: Inaccurate and Imprecise Results
Q: My QC sample results are highly variable and often inaccurate, especially at the LLOQ. I suspect matrix effects. How do I confirm this and what can I do to fix it?

Answer: This is a classic symptom of matrix effects, where co-eluting endogenous components interfere with analyte ionization.[7] You must systematically evaluate and minimize these effects.

The standard method is a Post-Extraction Spike Analysis . This experiment compares the analyte's response in a clean solution to its response when spiked into a pre-extracted blank biological sample.

Experimental Protocol: Matrix Factor Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike): Extract blank biological matrix (e.g., plasma from 6 different sources) first. Then, spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before extraction. (This set is used to determine recovery, but Set B is key for matrix effect).

  • Analyze and Calculate: Analyze all samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor: The most important value is the variability of the MF across different sources. The Coefficient of Variation (%CV) of the IS-normalized matrix factor should be ≤15%.

If a significant and variable matrix effect is confirmed, you have several options:

  • Improve Sample Cleanup: The goal is to remove interfering components before analysis.

    • Protein Precipitation (PPT): Fast and simple, but often results in the "dirtiest" extract and the worst matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Optimizing the pH and the extraction solvent can selectively isolate the analyte while leaving many interferences behind.[11]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at minimizing matrix effects.[24] Although more complex to develop, modern SPE cartridges (e.g., mixed-mode or polymer-based) offer excellent selectivity.

  • Enhance Chromatographic Separation: Sometimes, you can't remove the interference, but you can separate it from your analyte chromatographically. Use the optimization techniques described in Issue 1 to move the analyte peak away from regions of ion suppression.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: As mentioned in the FAQs, this is the most powerful solution. A SIL IS will co-elute and experience the same ionization effects as the analyte, effectively canceling them out and restoring accuracy and precision.[14]

G Start Inaccurate/Imprecise Results (Suspect Matrix Effect) Diagnose Perform Post-Extraction Spike Analysis Start->Diagnose Check Is IS-Normalized Matrix Factor CV > 15%? Diagnose->Check Cleanup Improve Sample Cleanup (e.g., Move from PPT to SPE) Check->Cleanup Yes Pass Validation Passed Check->Pass No Chrom Improve Chromatographic Separation Cleanup->Chrom If still failing Cleanup->Pass Success SIL Implement a Stable Isotope-Labeled IS Chrom->SIL If still failing Chrom->Pass Success SIL->Pass Best Practice Fail Re-evaluate Method

Caption: Decision tree for troubleshooting matrix effects.
Issue 3: Analyte Stability Failures
Q: My long-term stability samples are showing a >15% decrease in concentration. What are the likely causes and how can I ensure stability?

Answer: Stability failures jeopardize the integrity of study samples. The cause is often related to temperature, enzymatic activity, or pH.[27]

  • Storage Temperature:

    • Verification: Ensure that long-term storage was maintained at the intended temperature (e.g., -70°C or colder). Even brief temperature excursions can initiate degradation.

    • Action: For many compounds, storage at -70°C or -80°C is superior to -20°C for preventing both chemical and enzymatic degradation over long periods.[12] Re-evaluate stability at a lower temperature.

  • Enzymatic Degradation:

    • Rationale: Biological matrices contain active enzymes (e.g., esterases, oxidases) that can metabolize the drug even when frozen.

    • Action: During sample collection, immediately cool the samples on ice and centrifuge in a refrigerated centrifuge to separate plasma/serum. Consider using collection tubes containing enzyme inhibitors, such as sodium fluoride for esterases, if this type of degradation is suspected.

  • pH-Dependent Hydrolysis:

    • Rationale: The analyte may be susceptible to acid or base hydrolysis. The pH of the biological matrix can shift during storage or freeze-thaw cycles.

    • Action: Consider buffering the samples by adding a small volume of a concentrated pH buffer immediately after collection to maintain a pH where the analyte is most stable.

  • Oxidation:

    • Rationale: The analyte may be sensitive to oxidation. Headspace air in storage tubes can be sufficient to cause degradation over time.

    • Action: Minimize headspace in storage vials. In severe cases, samples can be blanketed with an inert gas like nitrogen or argon before capping and freezing. Adding an antioxidant to the sample may be an option, but this must be carefully validated to ensure it does not cause matrix effects.

Key Stability Experiments to Validate: A full validation must include empirical data proving stability under these conditions as per ICH M10 guidelines.[1][4]

Stability TestPurposeCommon Conditions to Test
Freeze-Thaw Stability Assesses degradation from repeated freezing and thawing.3-5 cycles; store at -20°C and -70°C, thaw at room temp.
Short-Term (Bench-Top) Simulates sample handling time on the lab bench.4-24 hours at room temperature.
Long-Term Stability Determines the maximum allowable storage duration.Store at -20°C and -70°C for a period exceeding the study duration.
Autosampler Stability Ensures no degradation occurs in processed samples waiting for injection.Store processed samples in the autosampler (e.g., 4°C) for 24-72 hours.
Stock Solution Stability Confirms the integrity of calibration and QC stock solutions.Stored at refrigerated and/or frozen conditions.

Table 1: Summary of critical stability experiments required by regulatory guidelines.[11][12]

Part 3: Method Parameters & Acceptance Criteria

The following table provides a typical starting point for LC-MS/MS method development for Defluoro Paliperidone and the associated validation acceptance criteria as mandated by ICH M10.[1][4]

ParameterTypical Condition / MethodICH M10 Acceptance Criteria
LC Column C18, 50 x 2.1 mm, <3 µm-
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate-
Mobile Phase B Acetonitrile or Methanol-
Flow Rate 0.4 - 0.6 mL/min-
Injection Volume 2 - 10 µL-
Ionization Mode Positive Electrospray Ionization (ESI+)-
MRM Transition To be determined by infusion (e.g., Paliperidone: 427.2 → 207.2)[11]-
Internal Standard Stable Isotope Labeled (e.g., Defluoro Paliperidone-d4)Should not affect accuracy and precision.
Calibration Curve ≥ 6 non-zero standards; Linear fit with 1/x² weightingCorrelation coefficient (r²) ≥ 0.99 is recommended; 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High); ≥ 5 replicates per levelWithin-run & Between-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Selectivity Analyze ≥ 6 blank matrix lotsResponse in blank samples at the retention time of the analyte must be ≤20% of the LLOQ response.
Matrix Effect Post-extraction spike in ≥ 6 matrix lotsIS-normalized matrix factor %CV should be ≤15%.
Stability Freeze-thaw, bench-top, long-term, autosamplerMean concentrations of stability QCs must be within ±15% of nominal concentrations.

Table 2: Typical LC-MS/MS parameters and summary of ICH M10 validation acceptance criteria.

Conclusion

The successful quantification of Defluoro Paliperidone, or any novel analogue of a parent drug, is a systematic process of identifying and controlling analytical variability. The challenges of specificity, matrix effects, and stability are not insurmountable but require a logical, evidence-based approach to troubleshooting. By leveraging powerful tools like high-resolution chromatography and stable isotope-labeled internal standards, and by adhering to the rigorous framework of guidelines like ICH M10, researchers can develop robust, reliable, and defensible bioanalytical methods. This technical center is a living resource; we encourage you to reach out with further questions as you navigate the complexities of your research.

References
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • ResearchGate. Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples. [Link]

  • Samanidou, V. et al. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of forensic sciences. [Link]

  • Quiñones, L. et al. (2024). Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder. Clinical Pharmacology in Drug Development. [Link]

  • Rondelli, V. et al. (2023). Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments. Medicina. [Link]

  • ResearchGate. Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • OUCI. The analysis of antipsychotic drugs in human matrices using LC‐MS(/MS). [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. [Link]

  • BioPharm International. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. [Link]

  • Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. [Link]

  • ResearchGate. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. [Link]

  • ResearchGate. Typical RP-HPLC chromatograms of (a) paliperidone unspiked test.... [Link]

  • Acta Farm. Bonaerense. (2018). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. [Link]

  • Research Journal of Science and Technology. (2020). Analytical Method Development and Validation of Paliperidone: A Review. [Link]

  • ResearchGate. Systematic quantification of oral paliperidone dose-dependent sialorrhea in a psychotic patient: A case report of a challenge–dechallenge–rechallenge trial. [Link]

  • Semantic Scholar. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. [Link]

  • ResearchGate. (2013). Analytical methods for the estimation of paliperidone. [Link]

  • UU Research Portal. (2016). Application of a validated stable isotope dilution LC-MS/MS method for the quantification of a cassette of eight kinase and ABC transporter inhibitors in mouse plasma and brain homogenates. [Link]

  • ResearchGate. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. [Link]

  • ChemRxiv. (2021). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]

  • National Institutes of Health. (2022). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

Sources

Technical Support Center: Improving the Limit of Detection for Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Defluoro Paliperidone. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and lower the limit of detection (LOD) for this analyte, particularly within complex biological matrices. As a critical impurity and potential metabolite of Paliperidone, achieving a robust and sensitive assay is paramount for accurate impurity profiling, pharmacokinetic (PK) studies, and ensuring regulatory compliance.

This document moves beyond standard operating procedures to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your methods effectively. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for achieving high sensitivity and selectivity in pharmaceutical analysis.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during method development for Defluoro Paliperidone.

Q1: My signal-to-noise ratio (S/N) is poor. Where should I start troubleshooting to improve my LOD?

A low signal-to-noise ratio is the primary obstacle to achieving a low LOD. The issue can stem from either a weak signal or high background noise. A systematic approach is crucial. We recommend investigating the three pillars of a successful LC-MS/MS assay in this order: (1) Sample Preparation , (2) Mass Spectrometry Parameters , and (3) Chromatographic Conditions . Often, the most significant improvements are gained by reducing matrix effects and baseline noise through optimized sample cleanup and chromatography.[3][4]

Use the following decision tree to guide your initial troubleshooting efforts.

LOD_Troubleshooting_Decision_Tree start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Start: Poor S/N Ratio Low LOD check_neat Analyze standard in neat solvent start->check_neat signal_ok Is signal strong and stable? check_neat->signal_ok check_matrix Analyze post-spike sample in matrix signal_ok->check_matrix Yes optimize_ms Optimize MS Source & Compound Parameters signal_ok->optimize_ms No matrix_effect Is signal suppressed? check_matrix->matrix_effect optimize_sample_prep Improve Sample Prep (See SPE Protocol) matrix_effect->optimize_sample_prep Yes optimize_lc Optimize Chromatography (Gradient, Column) matrix_effect->optimize_lc No, but peak shape is poor check_noise Investigate High Baseline Noise optimize_lc->check_noise

Caption: Troubleshooting decision tree for poor Limit of Detection.

Q2: How do I effectively minimize matrix effects when analyzing Defluoro Paliperidone in plasma?

Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., phospholipids, salts).[5][6] It is a primary cause of poor sensitivity and variability in bioanalysis.[7][8]

  • Causality: Components in plasma, like phospholipids, can co-elute with your analyte. In the MS source, these components compete for ionization, typically suppressing the signal of the target analyte. This leads to a lower-than-expected signal and, consequently, a higher LOD.[9]

  • Solution: The most effective strategy is to remove these interferences before they reach the mass spectrometer. While simpler methods like Protein Precipitation (PPT) are fast, they often leave significant amounts of matrix components. Solid Phase Extraction (SPE) provides a much cleaner extract. A mixed-mode cation exchange SPE can be particularly effective for a basic compound like Defluoro Paliperidone, as it uses orthogonal retention mechanisms (ion exchange and reversed-phase) for superior cleanup.

See the Troubleshooting Guide for a detailed protocol on diagnosing and mitigating matrix effects.

Q3: What are the optimal LC-MS/MS parameters for maximizing sensitivity?

Optimizing the mass spectrometer settings is critical for maximizing the signal from your analyte.

  • Causality: The process of generating and detecting ions is influenced by numerous physical and electrical parameters. Suboptimal settings can lead to inefficient ionization, poor transmission of ions through the mass spectrometer, or unstable fragmentation, all of which result in a weaker signal.[10]

  • Key Parameters to Optimize:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive mode, as the piperidine and pyrimidinone nitrogens in Defluoro Paliperidone's structure are readily protonated.

    • Source Conditions: Systematically tune gas flows (nebulizer, heater), temperature, and capillary voltage. The goal is to achieve maximal desolvation and ionization without causing in-source fragmentation.

    • Compound-Specific Parameters: Infuse a pure standard of Defluoro Paliperidone to optimize the precursor ion (Q1) and then the collision energy to find the most intense and stable product ions (Q3). For paliperidone (m/z 427.2), a common product ion is m/z 207.2[11][12]; similar fragmentation patterns should be explored for Defluoro Paliperidone (Molecular Weight: 408.5 g/mol [13]).

    • Mobile Phase Additives: Use additives that promote ionization. For positive mode ESI, 0.1% formic acid is an excellent choice as it provides a proton source and aids in chromatographic peak shape.[10][14] Avoid non-volatile buffers like phosphate if possible.

Q4: My chromatographic peak shape is poor. How does this affect my LOD and how can I fix it?

Poor peak shape (e.g., broad or tailing peaks) directly degrades your LOD.

  • Causality: The signal-to-noise calculation for LOD relies on peak height relative to baseline noise.[4] A broad, flat peak will have a much lower height than a sharp, narrow peak containing the same amount of analyte. Therefore, improving chromatographic efficiency concentrates the analyte into a smaller volume, increasing peak height and improving the S/N ratio.[14]

  • Solutions:

    • Column Choice: Use a high-efficiency column with a smaller particle size (e.g., sub-2 µm, UHPLC) to generate sharper peaks.[15]

    • Gradient Optimization: Employ a focused, sharp gradient elution. A steep gradient can help narrow the peak width.[14]

    • Reduce Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume, which causes peak broadening.[16]

    • Injection Solvent: Dilute your sample in a solvent that is weaker than your initial mobile phase. Injecting in a strong solvent can cause the peak to broaden or split.[16]

Q5: How do I confirm my method is validated for an improved LOD according to regulatory standards?

Once you have optimized your method, you must formally validate its performance. The ICH Q2(R2) guideline provides a framework for this process.[17][18][19][20]

  • LOD vs. LLOQ: Remember the distinction:

    • Limit of Detection (LOD): The lowest concentration that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is typically established at a signal-to-noise ratio of 3:1.[4]

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy (typically ±20%) and precision (typically ≤20% RSD). This is the most important value for quantitative assays.

  • Validation Protocol: To validate your LLOQ, you must prepare a set of standards at your target concentration and analyze them over multiple runs. The results must consistently meet your predefined criteria for accuracy and precision.[21]

Troubleshooting Guides & Protocols

Problem: Significant Ion Suppression (Matrix Effect)

Symptoms:

  • Analyte response is significantly lower in samples spiked into an extracted matrix blank compared to the same concentration in a pure solvent.

  • High variability in results between different lots of biological matrix.

Step-by-Step Protocol: Diagnosing and Mitigating Matrix Effects

  • Diagnosis (Post-Column Infusion):

    • Objective: To identify chromatographic regions where co-eluting matrix components suppress the MS signal.

    • Setup: Use a T-junction to continuously infuse a standard solution of Defluoro Paliperidone directly into the MS source, post-column.

    • Procedure: Inject an extracted blank matrix sample onto the LC column.

    • Analysis: Monitor the signal of your analyte's MRM transition. Any dips in the otherwise stable signal baseline indicate retention times where ion-suppressing components are eluting from the column. If your analyte's retention time coincides with a major dip, matrix effect is confirmed.[8]

  • Mitigation Strategy 1: Chromatographic Selectivity

    • If the post-column infusion experiment reveals a suppression zone near your analyte, adjust the LC gradient to move your analyte's peak to a "cleaner" region of the chromatogram. A slower, shallower gradient can often resolve the analyte from the interference.

  • Mitigation Strategy 2: Optimized Solid Phase Extraction (SPE)

    • Objective: To selectively isolate Defluoro Paliperidone while washing away interfering matrix components like phospholipids.

    • The following workflow is a robust starting point for a basic compound in plasma.

Caption: Optimized Solid Phase Extraction (SPE) workflow.

Data Summary: Impact of Sample Preparation on LOD

The choice of sample preparation has a direct and significant impact on the achievable limit of detection.

Preparation MethodTypical RecoveryMatrix Effect RemovalRelative LOD AchievedRationale
Protein Precipitation (PPT) >90%PoorHigh (e.g., 1-5 ng/mL)Fast and simple, but leaves many matrix components, causing significant ion suppression.[8][22]
Liquid-Liquid Extraction (LLE) 70-90%ModerateMedium (e.g., 0.5-1 ng/mL)More selective than PPT, but can be labor-intensive and may not fully remove all phospholipids.
Solid Phase Extraction (SPE) >85%ExcellentLow (e.g., <0.5 ng/mL)Highly selective cleanup removes specific interferences, drastically reducing matrix effects and baseline noise.[11][23]

Note: LOD values are illustrative and depend heavily on instrument sensitivity. One study on Paliperidone achieved an LLOQ of 0.200 ng/mL using SPE.[12]

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025, November 13). Google Search.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 113-126. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Leyden-Jar.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency.[Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.[Link]

  • Defluoro Paliperidone. (n.d.). PubChem.[Link]

  • Pissarra, I., Marques, H., Cruz-Vicente, P., et al. (2021). Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Advances in Medicine and Biology, 186, 1-75.
  • Stoll, D. R. (2022, October 10). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America.[Link]

  • Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. (2018, February 23). ResearchGate.[Link]

  • How to improve the sensitivity of a LCMS?. (2016, November 3). ResearchGate.[Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. (n.d.). Acta Farmacéutica Bonaerense.[Link]

  • Patteet, L., Maudens, K. E., Cappelle, D., Crunelle, C. L., Sabbe, B., & Neels, H. (2015). Advances in detection of antipsychotics in biological matrices. Clinica Chimica Acta, 441, 1-11. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.[Link]

  • Advances in detection of antipsychotics in biological matrices. (n.d.). Matilda. [https://matilda.unito.it/record/ RSC101101101111161201/export/xm]([Link] RSC101101101111161201/export/xm)

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. (2025, July 18). MicroSolv.[Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (2022). MDPI.[Link]

  • How to Achieve Low LOD in HPLC—Key Methods. (2025, September 19). Patsnap Eureka.[Link]

  • Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples | Request PDF. (n.d.). ResearchGate.[Link]

  • Enhancing Pharmaceutical Analysis with Analytical Quality by Design in UHPLC: A Review of Methodological Innovations (2014–2025). (2025, June 12). Taylor & Francis Online.[Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.[Link]

  • Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. (2023). MDPI.[Link]

  • How to improve my detection limit?. (n.d.). Antec Scientific.[Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017, March 4). Semantic Scholar.[Link]

  • Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. (2017, August 4). Lösungsfabrik.[Link]

  • Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation - PMC. (2014, October). National Institutes of Health.[Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017, June 20). ResearchGate.[Link]

  • Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments - PMC. (2025, May 21). National Institutes of Health.[Link]

  • Nozawa, H., et al. (2023). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine.[Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019, March 30). International Journal of Pharmaceutical Research.[Link]

  • Defluoro Paliperidone Palmitate. (n.d.). Pharmaffiliates.[Link]

  • Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. (n.d.). ResearchGate.[Link]

  • Paliperidone Desfluoro Impurity. (n.d.). GLP Pharma Standards.[Link]

  • Analytical methods for the estimation of paliperidone. (2025, August 7). ResearchGate.[Link]

  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. (2008). PubMed.[Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013, July 30). International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. (n.d.). YMER.[Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. (2013). Rasayan Journal of Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Toxicological Analysis: Paliperidone vs. Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of atypical antipsychotics, paliperidone stands as a significant therapeutic agent for schizophrenia and schizoaffective disorder. As with any pharmaceutical compound, a thorough understanding of its toxicity profile is paramount. This guide provides a comparative analysis of the toxicity of paliperidone and its defluorinated analogue, Defluoro Paliperidone, a known process-related impurity. While extensive data exists for paliperidone, the toxicological profile of Defluoro Paliperidone is less defined. This document aims to synthesize the available experimental data for paliperidone and provide a predictive toxicological assessment of Defluoro Paliperidone based on established principles of medicinal chemistry and toxicology.

Section 1: Introduction to Paliperidone and Defluoro Paliperidone

Paliperidone, or 9-hydroxyrisperidone, is the primary active metabolite of risperidone.[1][2] Its therapeutic effect is attributed to a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[3][4][5] It also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[3][5]

Defluoro Paliperidone is a related substance identified during the synthesis of paliperidone.[6][7][8] The key structural difference is the absence of a fluorine atom on the benzisoxazole ring. While seemingly a minor alteration, the presence or absence of a fluorine atom can significantly impact a molecule's pharmacokinetic and toxicological properties.

Section 2: Toxicological Profile of Paliperidone

The toxicity of paliperidone has been evaluated through clinical trials, post-marketing surveillance, and dedicated toxicology studies.

Clinical Toxicity & Overdose

Common adverse effects observed in patients treated with paliperidone include headache, insomnia, somnolence, parkinsonism, dystonia, tremor, dizziness, akathisia, agitation, anxiety, and weight gain.[1] Cases of overdose, with ingestions up to 756 mg, have been reported, with symptoms including tachycardia, altered mental status, and dystonic reactions.[9][10] While serious toxicity and fatalities have been reported, they are considered uncommon with paliperidone-only ingestions.[1][9][11]

In Vitro Cytotoxicity

Studies on neuroblastoma cell lines have shown that paliperidone has low baseline cytotoxicity compared to other antipsychotic drugs.[12] In some experimental models, it has even demonstrated neuroprotective effects against certain stressors.[12]

Genotoxicity

Paliperidone has been evaluated for its genotoxic potential in a standard battery of tests and has not shown evidence of mutagenicity or clastogenicity.

Genotoxicity Assay Result Reference
Ames Test (Bacterial Reverse Mutation)Negative[6]
In Vitro Mouse Lymphoma AssayNegative[6]
In Vivo Rat Micronucleus TestNegative[6]

Section 3: Predicted Toxicological Profile of Defluoro Paliperidone

The substitution of a hydrogen atom for a fluorine atom on the benzisoxazole ring of paliperidone may influence its toxicological profile in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorine is often incorporated into drug molecules to block metabolic "soft spots," thereby increasing metabolic stability.[13][14] The absence of the fluorine atom in Defluoro Paliperidone could render the aromatic ring more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14][15]

  • Formation of Reactive Metabolites: Increased metabolism of the aromatic ring could potentially lead to the formation of reactive metabolites, such as quinones or epoxides, which can be cytotoxic or genotoxic.[16]

  • Receptor Binding Affinity: The electronegativity of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its binding affinity to target receptors and off-target proteins. The absence of fluorine might alter the affinity of Defluoro Paliperidone for D2, 5-HT2A, and other receptors, which could in turn modify its efficacy and side-effect profile.

Given these considerations, it is plausible that Defluoro Paliperidone may exhibit a different, and potentially more complex, toxicity profile than paliperidone. Experimental evaluation is necessary to confirm these predictions.

Section 4: Recommended Experimental Protocols for Comparative Toxicity Assessment

To empirically compare the toxicity of Defluoro Paliperidone and Paliperidone, a battery of standardized in vitro and in vivo assays is recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

Experimental Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Paliperidone and Defluoro Paliperidone in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[21][22] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

Experimental Workflow:

Caption: Workflow for the Ames test.

Step-by-Step Protocol:

  • Strain Preparation: Grow cultures of the appropriate bacterial tester strains overnight.

  • Exposure: In a test tube, mix the bacterial culture with the test compound (Paliperidone or Defluoro Paliperidone) at various concentrations. This is done in two sets: one with and one without a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism and detect mutagens that require metabolic activation.

  • Plating: The mixture is then poured onto minimal glucose agar plates. These plates lack the specific amino acid that the tester strains cannot synthesize.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) that allows them to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Toxicity Assessment: Rodent Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage.[22][23] It assesses the formation of micronuclei in erythrocytes, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Workflow:

Caption: Workflow for the in vivo micronucleus test.

Step-by-Step Protocol:

  • Animal Dosing: Administer Paliperidone or Defluoro Paliperidone to groups of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at multiple dose levels. A vehicle control group and a positive control group are also included.

  • Sample Collection: At specified time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood from the animals.

  • Slide Preparation and Staining: Prepare smears of the collected cells on microscope slides and stain them with a dye that allows for the differentiation of polychromatic (immature) and normochromatic (mature) erythrocytes and the visualization of micronuclei.

  • Microscopic Analysis: Under a microscope, score the number of micronucleated polychromatic erythrocytes (MN-PCEs) per a certain number of PCEs (e.g., 2000) for each animal. The ratio of PCEs to normochromatic erythrocytes is also determined to assess bone marrow toxicity.

  • Data Analysis: The data are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

Section 5: Conclusion

The available data indicate that paliperidone has a well-characterized toxicity profile with a low potential for genotoxicity. In contrast, the toxicological properties of Defluoro Paliperidone are currently unknown. Based on theoretical considerations, the absence of the fluorine atom may alter its metabolic stability and potentially lead to the formation of reactive metabolites, suggesting that its toxicity profile could differ from that of paliperidone. A comprehensive experimental evaluation using the standardized assays outlined in this guide is essential to accurately determine the comparative toxicity of these two compounds and ensure the safety of paliperidone as a pharmaceutical product.

References

  • Paliperidone. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Paliperidone. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Paliperidone Palmitate? (2024, July 17). Patsnap Synapse. [Link]

  • Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • What is the metabolism of paliperidone (Invega)? (2025, October 27). Dr.Oracle. [Link]

  • In Vivo Genotoxicity Assays. (n.d.). Charles River. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of action of Paliperidone (Invega)? (2025, May 19). Dr.Oracle. [Link]

  • Different Genetic-Toxicology Assays. (2024, June 9). Chemistry LibreTexts. [Link]

  • In Vitro Cytotoxicity. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Genotoxicity. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • In Vitro Cytotoxicity Analysis Service. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Paliperidone overdose with delayed onset of toxicity. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Full article: Toxicity and clinical outcomes of paliperidone exposures reported to U.S. Poison Centers. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • Genotoxicity. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Methods used in Cytotoxicity Assays n vitro. (2021, December 23). Hilaris Publisher. [Link]

  • Accidental Overdose of Paliperidone Palmitate. (2019, April 11). PMC. [Link]

  • Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Metabolism of Fluorine-Containing Drugs. (2001, April 1). Annual Reviews. [Link]

  • Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. (n.d.). ClinPGx. Retrieved January 16, 2026, from [Link]

  • The Role of Cytochrome P450 Enzymes in the Metabolism of Risperidone and Its Clinical Relevance for Drug Interactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (n.d.). Scholars Research Library. [Link]

  • Accidental Overdose of Paliperidone Palmitate. (2019, April 11). ResearchGate. [Link]

  • Assessment of defluorination of fluorinated drugs in animal models. (2020, August 17). Morressier. [Link]

  • Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs. [Link]

  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). ACS Publications. [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Publications. [Link]

  • Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Paliperidone Desfluoro Impurity. (n.d.). Allmpus. Retrieved January 16, 2026, from [Link]

  • Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of paliperidone derivatives--comparison to paliperidone and risperidone in mice and rats. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Paliperidone-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022, May 20). MDPI. [Link]

  • Paliperidone Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Neurotoxic/neuroprotective Activity of Haloperidol, Risperidone and Paliperidone in Neuroblastoma Cells. (2012, January 10). PubMed. [Link]

  • Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles. (2022, April 19). PMC. [Link]

  • Structural formulae of paliperidone and palmitate ester. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2025, October 14). ResearchGate. [Link]

  • A review of paliperidone palmitate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Paliperidone Side Effects: Common, Severe, Long Term. (2025, February 17). Drugs.com. [Link]

  • Paliperidone poisoning and measurable plasma concentrations 2.5 years after last administered dose: A case report. (2024, March 7). PMC. [Link]

Sources

An Inter-Laboratory Comparison Guide for the Analysis of Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Defluoro Paliperidone, a known impurity of the atypical antipsychotic paliperidone, requires precise analytical monitoring to ensure the safety and efficacy of the final drug product. This guide presents a framework for an inter-laboratory comparison of the analysis of Defluoro Paliperidone. It provides a comprehensive, step-by-step high-performance liquid chromatography (HPLC) protocol, guidelines for data analysis based on international standards, and a structure for reporting results. The objective is to provide a robust methodology that allows laboratories to assess their analytical performance, identify potential discrepancies, and ensure the reliability of their data for this critical impurity. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals involved in the quality control of paliperidone.

Introduction: The Imperative for Precise Impurity Profiling

Paliperidone, the primary active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] The manufacturing process of paliperidone, like any synthetic API, can result in the formation of related substances or impurities. Defluoro Paliperidone is one such process-related impurity.[3] While present in trace amounts, the diligent monitoring of such impurities is a regulatory expectation and a cornerstone of pharmaceutical quality assurance.

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating the performance of different laboratories in conducting a specific analysis.[4] It provides an objective measure of a laboratory's analytical competency and the reliability of its results. This guide is designed to facilitate such a comparison for the analysis of Defluoro Paliperidone, offering a harmonized analytical procedure to minimize method-related variability and allow for a direct comparison of laboratory performance.

The principles outlined in this guide are grounded in the methodologies described by the International Council for Harmonisation (ICH) Q2(R1) for the validation of analytical procedures and ISO 5725 for the accuracy of measurement methods and results.[5][6][7][8] Adherence to these internationally recognized standards ensures the scientific validity and integrity of the comparative study.

The Analytical Challenge: Defluoro Paliperidone

Defluoro Paliperidone is structurally very similar to the parent molecule, paliperidone, differing by the absence of a fluorine atom on the benzisoxazole ring.[3][9] This structural similarity necessitates a highly specific and sensitive analytical method to ensure accurate quantification and resolution from the main API peak and other potential impurities.

Chemical Structure of Defluoro Paliperidone:

  • IUPAC Name: 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[3]

  • Molecular Formula: C₂₃H₂₈N₄O₃[3]

  • Molecular Weight: 408.5 g/mol [3]

The choice of an appropriate analytical technique is paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accepted and robust method for the analysis of pharmaceutical impurities, offering the required specificity and sensitivity.

Experimental Workflow: A Harmonized Approach

To ensure a meaningful comparison of results, all participating laboratories must adhere to the following experimental workflow. This standardized approach is designed to minimize variations arising from different methodologies.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting SampleReceipt Receive & Log Test Sample StandardPrep Prepare Defluoro Paliperidone Reference Standard Solution SampleReceipt->StandardPrep SamplePrep Prepare Test Sample Solution SampleReceipt->SamplePrep SystemSuitability System Suitability Test StandardPrep->SystemSuitability Analysis Inject & Analyze Solutions SamplePrep->Analysis SystemSuitability->Analysis Proceed if SST passes PeakIntegration Peak Integration & Quantification Analysis->PeakIntegration DataAnalysis Statistical Analysis of Results PeakIntegration->DataAnalysis Report Generate & Submit Final Report DataAnalysis->Report

% Defluoro Paliperidone = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100

Caption: Statistical analysis workflow for inter-laboratory comparison data.

Reporting Template

Participating laboratories should report their results in a standardized format to facilitate data compilation and analysis.

Table 1: Example Data Reporting Format

Laboratory IDSample IDInjection 1 AreaInjection 2 AreaAverage AreaCalculated % Defluoro Paliperidone
Lab-001DFP-ILS-001123451245612400.50.098
Lab-002DFP-ILS-001119871201312000.00.095
..................

Conclusion: Fostering Analytical Excellence

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Defluoro Paliperidone. By adhering to a harmonized analytical method and established statistical principles, participating laboratories can gain valuable insights into their performance and contribute to the overall assurance of analytical data quality across the pharmaceutical industry. The successful implementation of such studies fosters confidence in the analytical data that underpins the safety and quality of paliperidone-containing medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • International Organization for Standardization. ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]

  • The ANSI Blog. ISO 5725-2:2019 - Accuracy Method For Repeatability. [Link]

  • Innovation.world. ISO 5725 Definition Of Accuracy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131667424, Defluoro Paliperidone. [Link]

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Chinese Pharmaceutical Journal. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. 2016. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • SpringerLink. Comparison of different statistical methods for evaluation of proficiency test data. August 2010. [Link]

  • Metrologia. Assessing interlaboratory comparison data adjustment procedures. [Link]

  • Pharmaguideline. Analytical Method Validation Protocol for Pharmaceuticals. October 2013. [Link]

  • Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]

  • GOV.UK. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wikipedia. Paliperidone. [Link]

  • Pharmaffiliates. Defluoro Paliperidone Palmitate. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ResearchGate. Chemical structure of paliperidone. [Link]

  • International Organization for Standardization. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 115237, Paliperidone. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

Sources

A Comparative Analysis of Receptor Binding Affinities: Paliperidone vs. Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the receptor binding profiles of the atypical antipsychotic Paliperidone and its defluorinated analog, Defluoro Paliperidone. While direct comparative binding data for Defluoro Paliperidone is not extensively available in public literature, this document synthesizes the known binding characteristics of Paliperidone with an expert analysis of the anticipated pharmacodynamic impact of removing the fluorine atom, grounded in established principles of medicinal chemistry.

Introduction: The Significance of a Single Atom

Paliperidone, or 9-hydroxyrisperidone, is the primary active metabolite of risperidone and a cornerstone in the management of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is largely attributed to a potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[3] The chemical structure of Paliperidone features a fluorine atom on the benzisoxazole ring, a common strategic addition in modern drug design to enhance metabolic stability and modulate receptor interactions.

Defluoro Paliperidone, a known process-related impurity in the synthesis of Paliperidone, presents a unique opportunity for understanding the structure-activity relationship (SAR) of this important antipsychotic.[4][5] By examining the known receptor binding profile of Paliperidone and theorizing the impact of the fluorine's absence, we can gain valuable insights into the nuanced molecular interactions that govern drug efficacy and selectivity.

Paliperidone: A Profile of Receptor Affinities

Paliperidone's therapeutic action and side-effect profile are dictated by its affinity for a range of neurotransmitter receptors.[6] High-affinity antagonism at D2 and 5-HT2A receptors is central to its antipsychotic effects.[7] It also exhibits notable affinity for α1- and α2-adrenergic receptors and H1 histaminergic receptors, while having negligible affinity for cholinergic muscarinic receptors.[1][8]

The table below summarizes the experimentally determined binding affinities (Ki values) of Paliperidone for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypePaliperidone Ki (nM)Primary Therapeutic Implication
Dopamine D2~1.4Antipsychotic efficacy (positive symptoms)
Serotonin 5-HT2A~0.8Antipsychotic efficacy (negative symptoms), reduced extrapyramidal side effects
Adrenergic α1~7.6Potential for orthostatic hypotension
Adrenergic α2Moderate AffinityPotential modulation of mood and cognition
Histamine H1~19Potential for sedation and weight gain

Data compiled from multiple sources.[9]

The Uncharacterized Profile: Defluoro Paliperidone

As of the latest literature review, specific, publicly available experimental data detailing the receptor binding affinities of Defluoro Paliperidone are lacking. This compound is primarily documented as a synthetic impurity.[4] The absence of this data necessitates a predictive analysis based on the well-understood role of fluorine in drug-receptor interactions.

Structure-Activity Relationship: The Anticipated Impact of Defluorination

The substitution of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry for several strategic reasons:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes. The fluorine on Paliperidone's benzisoxazole ring likely serves this purpose, preventing metabolic degradation at that position and contributing to a more predictable pharmacokinetic profile.

  • Electronic Effects : Fluorine is the most electronegative element. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups and influence the molecule's overall electrostatic potential. This can, in turn, affect how the molecule "presents" itself to the binding pocket of a receptor.

  • Binding Interactions : Fluorine can participate in unique, non-covalent interactions within a receptor's binding site, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.

Given these principles, the removal of the fluorine atom to yield Defluoro Paliperidone would be expected to have the following consequences:

  • Potential for Reduced Affinity : The loss of favorable electronic or direct binding interactions contributed by the fluorine atom could lead to a decrease in binding affinity (i.e., a higher Ki value) at its primary targets, the D2 and 5-HT2A receptors. The extent of this reduction is difficult to predict without experimental data.

  • Altered Selectivity : The change in affinity might not be uniform across all receptors. It is plausible that the removal of fluorine could disproportionately affect binding to one receptor over another, thereby altering the compound's overall selectivity profile (e.g., the 5-HT2A/D2 ratio).

  • Increased Metabolic Lability : The defluorinated benzisoxazole ring would become more susceptible to oxidative metabolism, potentially leading to a shorter half-life and the formation of different metabolites compared to Paliperidone.

This theoretical analysis underscores the critical role of the fluorine atom in defining Paliperidone's pharmacological profile.

Experimental Protocol: Determining Receptor Binding Affinity via Radioligand Assay

To empirically determine and compare the binding affinities of Defluoro Paliperidone and Paliperidone, a competitive radioligand binding assay is the gold-standard methodology. The following protocol outlines the necessary steps for assessing affinity at the human D2 and 5-HT2A receptors.

Objective:

To determine the inhibitory constant (Ki) of Defluoro Paliperidone and Paliperidone at the human D2 and 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:
  • Receptor Source: Frozen cell membranes from cell lines stably expressing either the human D2 or 5-HT2A receptor.

  • Radioligand:

    • For D2: [³H]-Spiperone or [³H]-Raclopride (high-affinity antagonists).

    • For 5-HT2A: [³H]-Ketanserin (a classic antagonist radioligand).

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Test Compounds: Paliperidone and Defluoro Paliperidone, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber filters) and a vacuum manifold.

  • Scintillation Cocktail & Counter: For detecting radioactivity.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Dilute the membrane preparation to the desired final concentration in the assay buffer.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer.

      • Test Compound (Paliperidone or Defluoro Paliperidone) at various concentrations, or vehicle for total binding, or the non-specific binding control.

      • Radioligand at a fixed concentration (typically at or near its Kd value).

      • Diluted membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash each well with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the high-concentration unlabeled antagonist) from the total binding (counts with vehicle).

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

The following diagrams illustrate the receptor binding profile of Paliperidone and the workflow for its determination.

G cluster_Paliperidone Paliperidone cluster_Receptors Receptor Targets Paliperidone Paliperidone D2 Dopamine D₂ (Ki ≈ 1.4 nM) Paliperidone->D2 High Affinity HT2A Serotonin 5-HT₂A (Ki ≈ 0.8 nM) Paliperidone->HT2A High Affinity A1 Adrenergic α₁ (Ki ≈ 7.6 nM) Paliperidone->A1 Moderate Affinity H1 Histamine H₁ (Ki ≈ 19 nM) Paliperidone->H1 Moderate Affinity

Caption: Receptor binding profile of Paliperidone.

G A 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) B 2. Set up 96-Well Plate (Total, Non-specific, and Test Wells) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Vacuum Filtration (Separate Bound from Unbound) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

Paliperidone's well-established high affinity for D2 and 5-HT2A receptors is fundamental to its clinical utility. While its defluorinated analog, Defluoro Paliperidone, remains pharmacologically uncharacterized in the public domain, principles of medicinal chemistry strongly suggest that the fluorine atom is a critical contributor to Paliperidone's potent receptor binding and favorable pharmacokinetic properties.

The empirical determination of Defluoro Paliperidone's receptor binding profile using the methods described herein would be a valuable contribution to the field. Such data would not only quantify the precise role of the fluorine atom in Paliperidone's mechanism of action but could also inform the future design of novel antipsychotic agents with optimized efficacy and safety profiles. For drug development professionals, this comparison highlights the profound impact that subtle structural modifications can have on a compound's interaction with its biological targets.

References

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from [Link]

  • Google Patents. (2015). US9062049B2 - Process for the preparation of paliperidone.
  • ResearchGate. (n.d.). Structural formulae of paliperidone and palmitate ester. Retrieved from [Link]

  • Wikipedia. (2024). Paliperidone. Retrieved from [Link]

  • de Leon, J., et al. (2010). Pharmacokinetic-pharmacodynamic modeling of the D₂ and 5-HT(2A) receptor occupancy of risperidone and paliperidone in rats. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Paliperidone. Retrieved from [Link]

  • de Leon, J., et al. (2010). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. PMC. Retrieved from [Link]

  • Nussbaum, A. M., & Stroup, T. S. (2012). Efficacy and safety profile of paliperidone palmitate injections in the management of patients with schizophrenia: an evidence-based review. PMC. Retrieved from [Link]

  • Chue, P., & Chue, J. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. PubMed. Retrieved from [Link]

  • Bishara, D. (2010). The pharmacology and formulation of paliperidone extended release. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Approximate receptor binding profiles and half-lives of selected.... Retrieved from [Link]

  • ResearchGate. (2010). The pharmacology and formulation of paliperidone extended release. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of serotonin 5-HT2A agonists. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]

  • PsychDB. (2024). Paliperidone (Invega). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paliperidone. Retrieved from [Link]

Sources

Pharmacological activity comparison of "Defluoro Paliperidone" and Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of a Single Atom

Paliperidone, the active metabolite of risperidone, is a widely used atypical antipsychotic.[3] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] The chemical structure of Paliperidone features a fluorine atom on the benzisoxazole ring, a common modification in modern drug design aimed at modulating a molecule's physicochemical and pharmacological properties.[5] Defluoro Paliperidone, as its name suggests, lacks this fluorine atom.[2] This seemingly minor structural alteration can have profound implications for the compound's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. This guide will explore these potential differences through a detailed comparative analysis.

Molecular Structures

A clear understanding of the structural differences is fundamental to this comparison.

G cluster_paliperidone Paliperidone cluster_defluoro Defluoro Paliperidone pali pali defluoro defluoro

Caption: Chemical structures of Paliperidone and Defluoro Paliperidone.

Comparative Pharmacological Profile

The following table summarizes the known pharmacological data for Paliperidone and the hypothesized profile for Defluoro Paliperidone based on SAR principles. The rationale for these hypotheses is detailed in the subsequent sections.

Pharmacological ParameterPaliperidoneDefluoro Paliperidone (Hypothesized)Rationale for Hypothesis
Dopamine D2 Receptor Affinity (Ki) High (Potent Antagonist)Moderately High to HighThe fluorine atom in Paliperidone likely contributes to binding affinity through favorable interactions within the receptor pocket. Its removal may lead to a slight to moderate reduction in affinity.
Serotonin 5-HT2A Receptor Affinity (Ki) High (Potent Antagonist)Moderately High to HighSimilar to the D2 receptor, the electronegativity of fluorine can enhance binding. A decrease in affinity is anticipated upon its removal.
Adrenergic α1 Receptor Affinity (Ki) ModerateModerateThe core structure is the primary determinant of α1 affinity; the fluorine's impact is likely less pronounced.
Adrenergic α2 Receptor Affinity (Ki) ModerateModerateSimilar to α1, the overall scaffold dictates binding more than the single fluorine atom.
Histamine H1 Receptor Affinity (Ki) ModerateModerateThe interaction with the H1 receptor is less likely to be significantly influenced by the presence or absence of the fluorine atom.
Metabolic Stability (in vitro) ModeratePotentially LowerThe C-F bond is strong and often protects the molecule from metabolic degradation. Its absence in Defluoro Paliperidone may expose the aromatic ring to oxidative metabolism.[6]
Blood-Brain Barrier Permeability GoodPotentially Similar or Slightly LowerFluorination can increase lipophilicity, which aids in crossing the blood-brain barrier. The impact of removing a single fluorine atom may be modest.[7]

Structure-Activity Relationship (SAR) Analysis: The Role of Fluorine

The strategic placement of fluorine atoms is a well-established strategy in drug discovery to enhance various properties of a lead compound.[8] The effects of fluorine substitution are multifaceted and can include:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution in a molecule. This can influence the acidity or basicity of nearby functional groups and enhance interactions with the receptor, such as hydrogen bonding or dipole-dipole interactions.[9] For Paliperidone, the fluorine atom on the benzisoxazole ring likely contributes to a favorable electronic profile for binding to D2 and 5-HT2A receptors. The removal of this fluorine in Defluoro Paliperidone would eliminate these specific electronic contributions, which is hypothesized to result in a modest decrease in binding affinity.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[6] Fluorine atoms are often introduced to block sites of potential oxidative metabolism. In Paliperidone, the fluorine atom may shield the aromatic ring from hydroxylation. Consequently, Defluoro Paliperidone is predicted to have lower metabolic stability, potentially leading to faster clearance and a shorter half-life.

  • Enhanced Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[7] While the removal of a single fluorine atom might slightly decrease the lipophilicity of Defluoro Paliperidone compared to Paliperidone, this effect is likely to be less pronounced than the impact on metabolic stability.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of Defluoro Paliperidone and validate the hypotheses presented, the following in vitro assays are essential.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

G cluster_workflow D2 Receptor Binding Assay Workflow prep Prepare cell membranes expressing human D2 receptors radioligand Add radioligand (e.g., [3H]Spiperone) prep->radioligand competitor Add increasing concentrations of test compound (Defluoro Paliperidone or Paliperidone) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (e.g., [3H]Spiperone), and a range of concentrations of the test compound (Defluoro Paliperidone or Paliperidone as a comparator).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay (Radioligand Displacement)

This assay is analogous to the D2 binding assay and is used to determine the binding affinity of a test compound for the serotonin 5-HT2A receptor.

G cluster_workflow 5-HT2A Receptor Binding Assay Workflow prep Prepare cell membranes expressing human 5-HT2A receptors radioligand Add radioligand (e.g., [3H]Ketanserin) prep->radioligand competitor Add increasing concentrations of test compound radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound from free radioligand incubation->filtration scintillation Quantify bound radioactivity filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Sources

A Comparative Guide to the Validation of Defluoro Paliperidone as a Process Impurity Marker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, ensuring the purity and safety of an active pharmaceutical ingredient (API) is paramount. Process impurities, which are byproducts formed during the synthesis of an API, can have a significant impact on the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of such impurities.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical analysis of "Defluoro Paliperidone" as a process impurity marker in the manufacturing of Paliperidone, a widely used atypical antipsychotic.[3][4] We will delve into the validation of analytical methods for its detection and compare its suitability with other potential process-related impurities of Paliperidone.

Understanding Paliperidone and Its Process-Related Impurities

Paliperidone, chemically known as (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is the major active metabolite of risperidone.[1] Its synthesis is a multi-step process that can give rise to several related substances. The identification and control of these impurities are critical for ensuring the consistency and safety of the final API.

During laboratory process development and pilot-scale preparation of Paliperidone, several process-related impurities have been identified. These include, but are not limited to:

  • Defluoro Paliperidone (Desfluoro Paliperidone): An impurity where the fluorine atom on the benzisoxazole ring is absent.

  • Didehydro Paliperidone

  • 9-Alkyl analogue

  • Dehydro-9-alkyl analogue

  • Hydroxy keto Paliperidone [1]

The selection of a suitable process impurity marker is a crucial step in process validation and routine quality control. An ideal marker should be unique to a specific process step or a series of steps, be consistently formed, and be readily detectable and quantifiable with high precision and accuracy.

The Genesis of Defluoro Paliperidone: A Key Process Indicator

Defluoro Paliperidone is a significant process-related impurity that can arise from the use of starting materials or intermediates that lack the fluorine substituent. Its presence can be a direct indicator of the purity of the starting materials and the control over the synthetic route.

Diagram: Synthetic Pathway Highlighting the Origin of Defluoro Paliperidone

cluster_starting_materials Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Fluorinated Precursor Fluorinated Precursor Reaction Step A Reaction Step A Fluorinated Precursor->Reaction Step A Desired Pathway Non-Fluorinated Precursor Non-Fluorinated Precursor Non-Fluorinated Precursor->Reaction Step A Impurity Source Reaction Step B Reaction Step B Reaction Step A->Reaction Step B Paliperidone (API) Paliperidone (API) Reaction Step B->Paliperidone (API) Defluoro Paliperidone (Impurity) Defluoro Paliperidone (Impurity) Reaction Step B->Defluoro Paliperidone (Impurity)

Caption: Origin of Defluoro Paliperidone from a non-fluorinated precursor.

Validation of the Analytical Method for Defluoro Paliperidone

To utilize Defluoro Paliperidone as a process impurity marker, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common techniques for impurity profiling of pharmaceuticals.[5][6][7] The validation of such a method should be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the quantification of Paliperidone and its process-related impurities, including Defluoro Paliperidone.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program would be optimized to achieve adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm[7]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Parameters:

The method must be validated for the following parameters as per ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between the Defluoro Paliperidone peak and other known impurities, degradation products, and the API peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to ensure that the method is stability-indicating.[5][6][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically prepared, and the linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[7]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Reproducibility: Analysis of replicate samples in different laboratories (inter-laboratory trial).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. The LOQ is particularly important for impurity analysis as it defines the lower limit of the reporting threshold.[3][7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[5]

Diagram: Workflow for the Validation of an Analytical Method for Defluoro Paliperidone

cluster_validation_params Validation Parameters Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Method_Validation Method Validation (ICH Q2) Method Optimization->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Validated Method Validated Method Specificity->Validated Method Linearity->Validated Method Range->Validated Method Accuracy->Validated Method Precision->Validated Method LOD_LOQ->Validated Method Robustness->Validated Method

Caption: ICH Q2(R1) compliant analytical method validation workflow.

Comparative Analysis: Defluoro Paliperidone vs. Other Process Impurities

The choice of a process impurity marker should be based on a scientific rationale. Below is a comparative analysis of Defluoro Paliperidone against other potential markers.

Impurity Marker Origin & Significance Advantages as a Marker Disadvantages as a Marker
Defluoro Paliperidone Arises from a non-fluorinated starting material or intermediate. Its presence is a direct reflection of the purity of key raw materials.- Directly linked to a specific impurity in a critical starting material.- Structurally very similar to the API, likely to have a similar chromatographic behavior, aiding in method development.- Likely to be stable under typical analytical conditions.- May not be present if the fluorinated starting material is of very high purity, making it less useful for monitoring other process deviations.
Paliperidone N-Oxide An oxidative degradation product. Can be formed during synthesis, purification, or storage if exposed to oxidizing conditions.[5]- Good indicator of oxidative stress on the API during the process or on stability.- Can be a marker for inadequate control of reaction or storage conditions.- May not be specific to a single process step.- Its formation can be influenced by multiple factors (e.g., air exposure, presence of peroxides), potentially leading to variability.
Keto Paliperidone Can be formed during the course of the reaction and has been identified as an acid degradation impurity.[3]- A specific indicator of acidic conditions or incomplete reduction steps in the synthesis.- Its formation might be pH-dependent, requiring tight control of this parameter for consistent monitoring.
Unreacted Starting Materials/Intermediates Incomplete reaction at a particular step.- Direct measure of the efficiency and completion of a specific reaction step.- May be consumed in subsequent steps, making them unsuitable as markers for the overall process.- Their concentration can vary significantly from batch to batch.

Expertise & Experience Insights:

From a process chemistry perspective, Defluoro Paliperidone stands out as a robust process impurity marker primarily because its origin is directly tied to the quality of a critical raw material. In many synthetic processes, controlling the purity of starting materials is a foundational element of ensuring the final API quality. Therefore, monitoring an impurity that directly reflects the quality of a key input provides a powerful in-process control. While other markers like N-oxides or keto-derivatives are valuable for understanding degradation pathways, they may be less specific to the core synthetic route and more indicative of general process stress.

Conclusion: The Strategic Value of Defluoro Paliperidone as a Process Marker

The validation of Defluoro Paliperidone as a process impurity marker is a critical component of a comprehensive control strategy for Paliperidone manufacturing. Its direct link to the purity of a key starting material makes it an excellent indicator of the consistency and control of the synthetic process. A thoroughly validated analytical method, in line with ICH guidelines, ensures that this marker can be reliably monitored at the required low levels.

While a multi-faceted approach to impurity profiling that includes monitoring for degradation products and residual starting materials is always recommended, the inclusion of Defluoro Paliperidone as a specified impurity provides a unique and invaluable insight into the quality of the foundational building blocks of the Paliperidone molecule. This proactive approach to impurity control not only ensures regulatory compliance but also contributes to the overall safety and efficacy of the final drug product.

References

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. (2020). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. (2013). Rasayan Journal of Chemistry. [Link]

  • 207946Orig1s000. (2015). accessdata.fda.gov. [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). MDPI. [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). ResearchGate. [Link]

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. (n.d.). Phenomenex. [Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2011). Scholars Research Library. [Link]

  • Validation of Paliperidone for Quantitative Determination from A by Non-Aqueous Potentiometric Titration Me e Determination from. (2016). International Scholarly and Scientific Research & Innovation. [Link]

  • Analytical methods for the estimation of paliperidone. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). ResearchGate. [Link]

  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2023). PubMed. [Link]

  • Development and validation of new HPLC method for the estimation of Paliperidone in pharmaceutical dosage forms. (n.d.). ResearchGate. [Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. (n.d.). Latin American Journal of Pharmacy. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). Semantic Scholar. [Link]

  • Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. (2016). PubMed. [Link]

Sources

A Comparative Guide to the Chemical Stability of Paliperidone and its Defluoro Analogue Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Paliperidone's Structure

Paliperidone, the major active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The chemical structure of Paliperidone, (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, features a critical fluorine atom on the benzisoxazole ring.[2]

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4][5] The strong carbon-fluorine bond can block sites of oxidative metabolism, and the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interactions with biological targets and its intrinsic chemical stability.[4][6]

Experimental Design: A Protocol for Comparative Forced Degradation

To objectively compare the intrinsic stability of Paliperidone and Defluoro Paliperidone, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[9] This involves subjecting both compounds to stress conditions exceeding those of accelerated stability testing to identify potential degradation pathways and differentiate their stability profiles.

Rationale for Experimental Choices

The selection of stress conditions is based on ICH recommendations and the known chemical liabilities of the Paliperidone structure.[9] Hydrolytic, oxidative, and photolytic conditions are chosen to probe the susceptibility of the lactam, benzisoxazole, and pyrimidine rings to degradation. Thermal stress evaluates the solid-state stability of the molecules.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis Pali_Stock Paliperidone Stock (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C, 24h) Pali_Stock->Acid Base Alkaline Hydrolysis (1M NaOH, 80°C, 24h) Pali_Stock->Base Oxid Oxidative Degradation (30% H₂O₂, RT, 48h) Pali_Stock->Oxid Therm Thermal Degradation (Solid, 80°C, 72h) Photo Photolytic Degradation (UV/Sunlight, 48-72h) Pali_Stock->Photo Def_Pali_Stock Defluoro Paliperidone Stock (1 mg/mL) Def_Pali_Stock->Acid Def_Pali_Stock->Base Def_Pali_Stock->Oxid Def_Pali_Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize UPLC Stability-Indicating UPLC-MS/MS Analysis Neutralize->UPLC Compare Compare Degradation Profiles (% Degradation, Impurity Profile) UPLC->Compare

Step-by-Step Protocol
  • Preparation of Stock Solutions: Prepare individual stock solutions of Paliperidone and Defluoro Paliperidone in a suitable solvent (e.g., methanol or methanol:water mixture) at a concentration of approximately 1 mg/mL.[10]

  • Acid Hydrolysis:

    • Mix 1 mL of each stock solution with 1 mL of 1 M HCl.

    • Incubate the solutions at 80°C for 24 hours.[10]

    • After incubation, cool the solutions to room temperature, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 1 mL of each stock solution with 1 mL of 1 M NaOH.

    • Incubate the solutions at 80°C for 24 hours.[10]

    • After incubation, cool, neutralize with 1 M HCl, and dilute to the target concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of each stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solutions at room temperature for 48 hours.[10]

    • Dilute with the mobile phase to the target concentration.

  • Thermal Degradation:

    • Keep a known quantity of the solid drug powder for each compound in a hot air oven at 80°C for 72 hours.[10]

    • After exposure, dissolve a portion of the powder in the mobile phase to achieve the target concentration.

  • Photolytic Degradation:

    • Expose the stock solutions in transparent vials to UV light (254 nm) or direct sunlight for 48-72 hours.[10]

    • Prepare a control sample for each compound protected from light.

    • Dilute the exposed samples with the mobile phase to the target concentration.

  • Sample Analysis: Analyze all stressed samples, unstressed controls, and blanks using a validated stability-indicating analytical method.

Proposed Analytical Methodology: A Stability-Indicating UPLC-MS/MS Method

A robust, stability-indicating chromatographic method is essential to separate the parent compounds from their degradation products. An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS) is recommended for its high resolution and sensitivity.

  • LC System: UPLC or HPLC system.

  • Column: A high-efficiency column such as an Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent is recommended for sharp peaks and good separation.[11][12]

  • Mobile Phase:

    • A: 0.1% Formic acid or 10 mM Ammonium Acetate in water.

    • B: Acetonitrile or Methanol.[10]

    • A gradient elution program is often necessary to effectively separate degradants with varying polarities.

  • Flow Rate: 0.4 - 0.6 mL/min.[11]

  • Detection:

    • UV/PDA detection at 280 nm for quantification.[13]

    • MS/MS detection for identification and structural elucidation of degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Data Interpretation and Expected Outcomes

The stability of each compound is assessed by calculating the percentage of degradation and identifying the number and relative abundance of degradation products formed under each stress condition.

Stress ConditionPaliperidone (Known Degradation Profile)Defluoro Paliperidone (Hypothetical/Expected Profile)
Acid Hydrolysis Labile; degradation products observed.[13][14]Expected to be labile, likely showing similar or slightly increased degradation due to potential electronic effects on the benzisoxazole ring.
Alkaline Hydrolysis Labile; degradation products observed.[15]Expected to be labile, with degradation pathways similar to Paliperidone.
Oxidative (H₂O₂) Labile; N-oxide formation is a common degradation pathway.[13][16]Expected to be more labile. The non-fluorinated aromatic ring is more electron-rich and thus potentially more susceptible to oxidative attack, leading to a greater number of degradation products or a faster degradation rate.
Thermal (Dry Heat) Generally reported as stable.[13]Expected to be stable, similar to Paliperidone, as solid-state stability is often governed by crystal lattice energy.
Photolytic Labile; significant degradation upon exposure to light.[13][15][16]Expected to be labile. The chromophore is largely unchanged, suggesting similar photosensitivity.

Mechanistic Insights and Discussion

The degradation pathways of Paliperidone are known to involve modifications to the benzisoxazole, pyrimidine, and lactam rings, as well as N-oxidation.[16]

  • Hydrolytic Degradation: Under acidic and basic conditions, the primary sites of attack are likely the lactam ring and the benzisoxazole moiety. Scission of the benzisoxazole ring has been reported.[17]

  • Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, forming the Paliperidone N-oxide (m/z 445.3).[16]

  • Photodegradation: Exposure to light provides the energy to induce complex degradation pathways, leading to multiple degradation products.[15]

For Defluoro Paliperidone , the absence of the highly electronegative fluorine atom is hypothesized to be the primary driver of any observed stability differences.

  • Increased Oxidative Liability: The fluorine atom in Paliperidone exerts a strong electron-withdrawing effect on the benzisoxazole ring. Its removal in Defluoro Paliperidone results in a more electron-rich aromatic system. This increased electron density could make the ring more susceptible to oxidative attack, potentially leading to novel degradation products not seen with Paliperidone or an accelerated rate of degradation.

  • Altered Hydrolytic Stability: The electronic influence of fluorine extends to the isoxazole N-O bond. Removing this influence could subtly alter the rate of hydrolytic cleavage of the benzisoxazole ring, though this effect may be less pronounced than the impact on oxidative stability.

G cluster_pali Paliperidone Degradation cluster_defpali Defluoro Paliperidone (Hypothesized) Pali Paliperidone Pali_N_Oxide N-Oxide (Oxidation) Pali->Pali_N_Oxide H₂O₂ Pali_Hydrolysis Benzisoxazole Scission (Hydrolysis) Pali->Pali_Hydrolysis Acid/Base Pali_Photo Multiple Photodegradants Pali->Pali_Photo Light DefPali Defluoro Paliperidone DefPali_N_Oxide N-Oxide (Oxidation) DefPali->DefPali_N_Oxide H₂O₂ DefPali_Hydrolysis Benzisoxazole Scission (Hydrolysis) DefPali->DefPali_Hydrolysis Acid/Base DefPali_Aromatic_Ox Aromatic Ring Oxidation (Increased Susceptibility) DefPali->DefPali_Aromatic_Ox H₂O₂

Conclusion

Paliperidone exhibits predictable degradation under hydrolytic, oxidative, and photolytic stress, while remaining stable under dry heat conditions. The primary degradation pathways involve N-oxidation and cleavage of the heterocyclic ring systems. Based on fundamental principles of medicinal chemistry, it is hypothesized that Defluoro Paliperidone will demonstrate decreased stability, particularly under oxidative stress, due to the removal of the stabilizing, electron-withdrawing fluorine atom from the benzisoxazole ring.

This guide provides both a comprehensive summary of existing knowledge on Paliperidone's stability and a detailed, actionable protocol for the direct comparative analysis of its defluorinated analogue. Executing this experimental plan will yield crucial data for drug development professionals, enabling a deeper understanding of structure-stability relationships and informing the design of more robust drug candidates.

References

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Paliperidone.
  • Samala, S., et al. (2012). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed.
  • dos Santos, L. F., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. ResearchGate.
  • dos Santos, L. F., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed.
  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science.
  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science.
  • Chaudhari, P., & Patil, S. (n.d.). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research.
  • Jadhav, S. A., et al. (2011). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate.
  • Vortherms, A., et al. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.
  • Zhou, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
  • Lumsa, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • Zhou, Y., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications.
  • Jadhav, S. A., et al. (2011). Synthetic scheme of paliperidone: generation of process-related... ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Defluoro Paliperidone. PubChem.
  • Allmpus. (n.d.). Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Defluoro Paliperidone and Related Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of Defluoro Paliperidone. As a close structural analog of Paliperidone, a potent atypical antipsychotic, Defluoro Paliperidone requires management as a hazardous chemical waste. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection. The causality behind each recommendation is explained to empower researchers with the knowledge to handle not just this compound, but other potent psychoactive agents, with the highest degree of scientific diligence and responsibility.

Hazard Identification and Regulatory Framework

Understanding the hazard profile is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for Defluoro Paliperidone is not widely available, the toxicological and chemical properties are best represented by its parent compound, Paliperidone.

1.1. Toxicological Profile (Paliperidone as Proxy)

Paliperidone is classified as acutely toxic if ingested.[1][2][3] This classification dictates that the compound and any materials it contacts must be treated as hazardous. Disposing of this material via standard laboratory drains or as general waste is strictly prohibited, as this can lead to environmental contamination and potential harm to aquatic ecosystems.[1][4][5]

Hazard ClassGHS ClassificationSignal WordHazard StatementGHS Pictogram
Acute Oral Toxicity Category 3DangerH301: Toxic if swallowed[1][6]

1.2. Regulatory Imperatives: The RCRA Framework

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] A pharmaceutical waste is considered RCRA hazardous if it is specifically listed (as a P- or U-listed waste) or if it exhibits characteristics of toxicity, ignitability, corrosivity, or reactivity.[9][10]

While Paliperidone is not explicitly a P- or U-listed waste, its high potency and acute oral toxicity profile necessitate a conservative approach.[10] Therefore, for the purpose of disposal, Defluoro Paliperidone must be managed as a RCRA hazardous waste . This decision ensures the highest level of safety and compliance, mandating that the final disposal method be high-temperature incineration at a licensed hazardous waste facility.[11][12]

Personnel Safety and Engineering Controls

Prior to handling Defluoro Paliperidone for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls : All handling of powdered Defluoro Paliperidone or concentrated solutions must occur within a certified chemical fume hood or a ventilated balance enclosure. This is the primary line of defense to prevent inhalation of aerosolized particles.

  • Personal Protective Equipment (PPE) :

    • Gloves : Use chemically resistant nitrile gloves. Always double-glove when handling bulk powder. Gloves must be inspected before use and disposed of as trace-contaminated waste immediately after handling.[13]

    • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]

    • Lab Coat : A dedicated lab coat must be worn and should be laundered professionally. It should not be taken outside of the laboratory.

The rationale for these controls is based on the compound's acute toxicity. Preventing dermal contact, inhalation, and ingestion is paramount.[3]

Waste Segregation and Containment Workflow

Proper segregation at the point of generation is the most critical step in a compliant disposal plan. Commingling hazardous pharmaceutical waste with non-hazardous materials increases disposal costs and regulatory risk.[11] The following decision tree illustrates the correct segregation workflow.

Caption: Waste segregation decision tree for Defluoro Paliperidone.

Step-by-Step Disposal Protocols

Follow these protocols based on the waste type identified in the workflow above.

Protocol A: Disposal of Trace-Contaminated Labware

This protocol applies to items such as gloves, weigh paper, pipette tips, and RCRA-empty containers. An item is considered "RCRA empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.

  • Segregation : At the point of use, immediately place the trace-contaminated item into a designated, properly labeled container. This container should be yellow and clearly marked "Trace Hazardous Pharmaceutical Waste."

  • Container Management : Keep the waste container closed when not in use.

  • Full Container : Once the container is full, securely seal the lid.

  • EHS Pickup : Store the sealed container in your laboratory's designated satellite accumulation area and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol B: Disposal of Bulk Quantities and Grossly Contaminated Items

This protocol applies to unused or expired bulk powder, prepared solutions, non-empty vials, and items used to clean up a significant spill.

  • Containment : Ensure the primary container holding the bulk waste is sealed, in good condition, and chemically compatible with the compound. If the primary container is compromised, it must be placed within a larger, sealed container (overpacking).

  • Labeling : The waste container must be labeled with a hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Defluoro Paliperidone"

    • The specific hazard characteristics: "Toxic"

    • The date accumulation started.

  • Collection : Place the labeled container in your satellite accumulation area.

  • EHS Pickup : Contact your EHS department for pickup. Never attempt to dispose of bulk pharmaceutical waste independently. [4][13] These materials must be transported by a licensed carrier and destroyed via a permitted hazardous waste incinerator.[12]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate : If a significant amount of powder is aerosolized, evacuate the immediate area and prevent re-entry.

  • Alert : Inform your supervisor and contact your institution's EHS or emergency response line immediately.

  • Secure the Area : Post warning signs to prevent others from entering the spill zone.

  • Cleanup (Only if trained) :

    • Do not attempt to clean a large spill unless you are trained in hazardous spill response.

    • For a small, contained spill of powder: Do NOT dry sweep. Gently cover the spill with absorbent pads wetted with water to prevent dust generation.

    • Carefully place all contaminated materials into a designated bulk hazardous waste container.

    • Decontaminate the area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.

References

  • Paliperidone Palmitate - Safety Data Sheet. (2025). ChemicalBook.
  • Paliperidone - Safety Data Sheet. (2024). Cayman Chemical.
  • SAFETY DATA SHEET - Paliperidone. (2014). Fisher Scientific.
  • MATERIAL SAFETY DATA SHEETS PALIPERIDONE USP RC C. Cleanchem Laboratories.
  • Paliperidone - Safety Data Sheet. AK Scientific, Inc.
  • EPA's Final Hazardous Waste Pharmaceuticals Rule Has Significant Implications for Pharmaceuticals and Product Recalls. (2019). Covington & Burling LLP.
  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov.
  • Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System. Mercer University.
  • RCRA Pharmaceutical Waste Management Guide. Florida Department of Environmental Protection.
  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection.
  • Disposal of Psychoactive Medications with Activated Carbon. (2021). Rx Destroyer.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Managing pharmaceutical waste. (2025). NHS Specialist Pharmacy Service.
  • Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. (2025). Easy Rx Cycle.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • How to Properly Handle and Dispose of Pharmaceutical Waste. (2024).
  • Managing Pharmaceutical Waste: A 10-Step Blueprint for Health Care Facilities. (2006). Maryland Department of the Environment.
  • Pharmaceuticals & Controlled Drugs Disposal. Safety & Risk Services.
  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024). Stericycle.
  • Paliperidone - Safety Data Sheet. (2012). Tocris Bioscience.
  • SAFETY DATA SHEET - Paliperidone. TCI Chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Defluoro Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Defluoro Paliperidone. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, moving beyond a simple checklist to explain the causality behind each safety protocol. This ensures a self-validating system of protection for you and your colleagues.

Part 1: Hazard Assessment & Occupational Exposure Banding (OEB)

In the absence of specific data for a new or uncharacterized compound, the principles of occupational hygiene compel us to adopt a conservative approach. We use the known data of a structurally and pharmacologically similar molecule as a surrogate to determine the necessary level of control. This process, known as Occupational Exposure Banding (OEB), categorizes compounds based on their potency and potential health effects to establish safe handling guidelines.[4][5]

Given Paliperidone's known toxicity and pharmacological activity as a dopamine D2 and serotonergic 5-HT2A antagonist, we can logically assign Defluoro Paliperidone to an appropriate control band.[6][7] Based on typical industry banding schemes, a compound with this level of oral toxicity falls into OEB 3 or 4.[8][9] For maximum safety during initial research and handling, we will proceed with the more stringent OEB 4 classification. This dictates the use of specific engineering controls and a robust personal protective equipment (PPE) protocol.

Table 1: Representative Occupational Exposure Band (OEB) System

OEB Level Occupational Exposure Limit (OEL) Range Potency / Toxicity Description Primary Control Strategy
1 > 500 µg/m³ Low Potency / Low Toxicity General Ventilation
2 100 - 500 µg/m³ Moderately Potent / Moderately Toxic Local Exhaust Ventilation (LEV)
3 10 - 100 µg/m³ Potent / Toxic Contained Operations (e.g., Fume Hood)
4 1 - 10 µg/m³ Very Potent / Very Toxic High Containment (e.g., Ventilated Enclosure, Glovebag)

| 5 | < 1 µg/m³ | Extremely Potent / Extremely Toxic | Full Isolation (Glovebox Isolator)[10] |

This table is a generalized representation. Your institution may have its own specific banding scheme.

Part 2: The Hierarchy of Controls: Contextualizing PPE

Personal Protective Equipment is the final and critical line of defense, not the first. Its effectiveness depends on the successful implementation of higher-level controls. The NIOSH Hierarchy of Controls is a fundamental framework for mitigating workplace hazards.[11][12][13]

  • Elimination & Substitution : The most effective controls. In drug development, these are often not feasible as the molecule itself is the subject of the research.

  • Engineering Controls : These involve physically isolating the handler from the hazard. For an OEB 4 compound, this is the primary means of protection and is non-negotiable. Examples include certified chemical fume hoods, ventilated laminar flow enclosures, or flexible glove bags.[14] The facility's ventilation system should utilize 100% outside air with no recirculation and maintain negative pressure in the handling area relative to adjacent spaces.[2][15]

  • Administrative Controls : These are procedural changes to reduce exposure, such as developing rigorous Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE) : Used in conjunction with the above controls, PPE protects the worker from any residual contamination.

HierarchyOfControls cluster_legend Effectiveness Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Administrative Administrative Controls Change how people work (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) Protect the worker with appropriate gear most Most Effective least Least Effective

Part 3: Detailed PPE Protocol for Defluoro Paliperidone (OEB 4)

The following protocol is mandatory for any operation involving the handling of solid (powder) or dissolved Defluoro Paliperidone.

Inhalation of fine powders is a primary exposure risk.[3] The choice of respirator depends on the quantity and energy of the operation.

  • For small-scale weighing and solution preparation (<1 gram) inside a certified chemical fume hood or ventilated enclosure:

    • A NIOSH-certified N95 or P100 disposable filtering facepiece respirator is the minimum requirement. The 'P' rating is preferred as it provides protection against both solid and oil-based particulates.

  • For larger-scale operations, or any procedure with a higher potential for aerosolization (e.g., milling, blending):

    • A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is required.[10] PAPRs provide a higher assigned protection factor (APF) and reduce user fatigue during extended wear.[1]

A single glove provides a false sense of security. Chemicals can permeate glove materials, and pinhole leaks are common and often undetectable.[4]

  • Double-gloving is mandatory.

    • Inner Glove: A nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a longer cuff, worn over the sleeve of the lab coat or gown.

  • Glove Selection: Always consult the manufacturer's compatibility charts. For handling Defluoro Paliperidone, likely dissolved in common laboratory solvents, select gloves rated "Excellent" or "Good" for those specific solvents.[5] Change gloves immediately if contamination is suspected and always after a maximum of two hours of use.

Table 2: General Glove Selection Guide for Common Solvents

Glove Material Acetone Acetonitrile Dichloromethane Isopropanol
Nitrile Poor Fair Poor Excellent
Neoprene Good Good Fair Excellent
Butyl Rubber Excellent Excellent Poor Excellent
Latex Fair Good Poor Good

This is an illustrative guide. ALWAYS verify resistance to your specific chemicals and conditions.[4][5]

  • ANSI Z87.1-compliant safety glasses with integrated side shields are the minimum requirement for all laboratory work.

  • When handling powders outside of a contained enclosure (e.g., during equipment setup or decontamination), or when there is a significant splash risk, a full-face shield worn over safety glasses is required.

  • Wear a disposable, solid-front gown with knit cuffs made of a low-linting material (e.g., Tyvek). This should be worn over daily lab attire.

  • The gown should be changed immediately if it becomes contaminated.

  • Disposable shoe covers should be worn in the designated handling area.

Part 4: Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It includes meticulous decontamination and compliant waste disposal.

  • Prepare the Area: Before starting work, wipe down the work surface (fume hood, enclosure) with a suitable deactivating solution or solvent, followed by 70% ethanol.

  • Post-Procedure Gross Decontamination: After handling is complete, carefully wipe down all external surfaces of containers, equipment, and the primary work surface with a wetted wipe to remove visible powder. This should be done before removing items from the containment area.

  • Final Decontamination: Perform a final three-step wipe-down of the work area: 1) with a deactivating solution (if available), 2) with purified water, and 3) with 70% ethanol.

  • Personnel Decontamination:

    • While still wearing all PPE, carefully wipe down outer gloves with a wetted wipe.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the disposable gown and shoe covers, rolling them inward to contain any surface contamination, and dispose of them as hazardous waste.

    • Remove the face shield/safety glasses and place them in a designated area for cleaning.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Proper segregation of waste is critical to protect personnel and the environment.[8] All waste streams associated with Defluoro Paliperidone must be treated as hazardous chemical waste.

Table 3: Waste Segregation and Disposal Plan

Waste Stream Description Container Type Disposal Pathway
Contaminated PPE Used gloves, gowns, shoe covers, respirator cartridges, bench paper. Labeled, double-lined plastic bag inside a rigid, sealed container. Hazardous Chemical Waste Pickup
Gross Contamination Spills, unused neat compound, stock solutions, visibly contaminated wipes. Sealed, rigid container (e.g., hazardous waste bottle for liquids, sealed drum for solids). Hazardous Chemical Waste Pickup

| Contaminated Sharps | Needles, syringes, contaminated glass vials, or pipettes. | Puncture-proof, rigid sharps container. | Hazardous Sharps Waste Pickup |

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and control that is the bedrock of laboratory safety and scientific integrity.

References

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Senagana, C. (n.d.). Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API).
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • Esco Pharma. (n.d.). OEL / OEB.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Laboratory Pharmaceutical Waste.
  • University of California, Berkeley. (n.d.). Glove Selection Guide.
  • Hanningfield. (2016, July 11). OEB (Occupational Exposure Band).
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • BiomatiQ. (2024, December 27). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing.
  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • PubChem. (n.d.). Defluoro Paliperidone. National Institutes of Health.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • AK Scientific, Inc. (n.d.). Paliperidone Safety Data Sheet.
  • PubChem. (n.d.). Paliperidone. National Institutes of Health.
  • Cayman Chemical. (2024, October 28). Paliperidone Safety Data Sheet.
  • U.S. Food and Drug Administration. (2009, June 17). Pharmacology Review(s) - accessdata.fda.gov.
  • Safety+Health Magazine. (2022, October). The Hierarchy of Controls.
  • Fisher Scientific. (2014, April 1). 9-Hydroxyrisperidone Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Paliperidone Safety Data Sheet.
  • European Patent Office. (2010, October 27). Process for the purification of paliperidone.
  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.).
  • BOKA LAB. (2025, June 16). Laboratory Ventilation System Requirements under ISO Standards.
  • 3M. (n.d.). Respirator Selection | Respiratory Protection.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • NES Inc. (n.d.). NIOSH's Hierarchy of Controls.
  • GMP SOP. (2024, January 11). Cleaning Validation for Active Pharmaceutical Ingredients.
  • Centers for Disease Control and Prevention. (n.d.). Hierarchy of Controls.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Respirators - Respirator Selection.
  • News-Medical.Net. (2025, January 6). Optimizing decontamination protocols for pharmaceutical cleanrooms.
  • Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls.
  • National Association of Safety Professionals. (n.d.). The Hierarchy of Controls.
  • Stanford University. (n.d.). General Ventilation Considerations - Laboratory Standard & Design Guidelines. Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Defluoro Paliperidone
Reactant of Route 2
Reactant of Route 2
Defluoro Paliperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.